molecular formula C7H14O3 B1209879 Isobutyl lactate CAS No. 585-24-0

Isobutyl lactate

Cat. No.: B1209879
CAS No.: 585-24-0
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-UHFFFAOYSA-N
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Description

Isobutyl lactate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpropyl 2-hydroxypropanoate
Source PubChem
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InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAQKQBUKYCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862243
Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

585-24-0
Record name 2-Methylpropyl 2-hydroxypropanoate
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Record name Isobutyl lactate
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Isobutyl lactate
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Foundational & Exploratory

What are the physicochemical properties of isobutyl lactate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of isobutyl lactate. The information is curated for professionals in research and development, offering precise data, standardized experimental methodologies, and a visualization of its chemical synthesis.

Overview of this compound

This compound (2-methylpropyl 2-hydroxypropanoate) is the isobutyl ester of lactic acid.[1][2] It is recognized as a "green" solvent, often produced from the fermentation of carbohydrates, making it a renewable and biodegradable alternative to conventional solvents.[2][3] Its properties make it a valuable component in various industrial and pharmaceutical applications, including as a solvent for coatings, inks, and cleaning products, a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data has been compiled from various chemical and safety data sources to provide a comprehensive and comparative overview.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow, clear liquid
Odor Faint, fruity, buttery, and caramellic odor
Boiling Point 173 - 182 °C at 760 mmHg
Melting Point -55 °C
Density 0.968 - 0.984 g/cm³ at 20-25 °C
Vapor Pressure 0.3 - 0.513 mmHg at 25 °C
Flash Point 65.56 - 67 °C (Closed Cup)
Water Solubility Slightly soluble (approx. 42 - 61 g/L at 25 °C)
Solubility in Organics Miscible with most organic solvents, including alcohol and ether.[5][6]
Refractive Index 1.415 - 1.426 at 20 °C
logP (n-octanol/water) 0.18 - 1.2 (estimated)

Synthesis Pathway: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between lactic acid and isobutanol. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.

Fischer_Esterification Reactants Lactic Acid + Isobutanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Reactants Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Isobutanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water (H₂O) Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Deprotonation->Catalyst Catalyst Regeneration Products This compound + Water Deprotonation->Products Final Products

Caption: Workflow of this compound synthesis via Fischer-Speier Esterification.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by internationally recognized standardized methods. Below are summaries of the typical protocols used for measuring the key properties listed above.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]

  • Principle: A variety of methods can be used, including the ebulliometer, dynamic method, and distillation method.[8][9] For the dynamic method, the substance is heated, and the vapor pressure is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[7]

  • Apparatus: A heating apparatus, a suitable pressure and temperature measurement device, and a sample container.

  • Procedure (Dynamic Method Summary):

    • The sample is placed in the apparatus, which is then sealed.

    • The pressure in the apparatus is reduced and then held constant.

    • The sample is heated at a slow, constant rate.

    • The temperature at which boiling commences is recorded as a function of the set pressure.

    • The boiling point at standard pressure is determined by interpolation from the vapor pressure curve.[7]

Density Determination for Liquids (OECD Guideline 109)

Density is the mass of a substance per unit volume.[6][10]

  • Principle: Methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.[10][11] The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to the sample's density.

  • Apparatus: Oscillating densitometer or a calibrated pycnometer, and a constant temperature bath.

  • Procedure (Oscillating Densitometer Summary):

    • The instrument is calibrated using two substances of known density (e.g., dry air and degassed, bi-distilled water).

    • The sample is introduced into the clean, dry measuring cell, ensuring no air bubbles are present.

    • The cell is brought to the specified temperature (e.g., 20 °C).

    • The oscillation period is measured once thermal equilibrium is reached.

    • The density is calculated automatically by the instrument based on the calibration data.[11]

Water Solubility (OECD Guideline 105)

This guideline determines the saturation mass concentration of a substance in water at a given temperature.[12][13]

  • Principle: The "Flask Method" is suitable for substances with solubilities above 10 mg/L. It involves dissolving the substance in water until saturation is reached, followed by the determination of the concentration in the aqueous solution.[4][12]

  • Apparatus: Shaking flask, constant temperature bath or shaker, centrifugation equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.

  • Procedure (Flask Method Summary):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous phase.

    • The concentration of this compound in the clear aqueous solution is determined using a validated analytical method.[12]

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air.[3][14]

  • Principle: The Pensky-Martens closed-cup method is used for liquids with viscosities that require stirring to ensure temperature uniformity.[3][15][16] The sample is heated at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid.[3]

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, stirrer, ignition source, and temperature probe.[15]

  • Procedure Summary:

    • The sample is poured into the test cup to a specified level.

    • The lid is secured, and the sample is heated and stirred at a prescribed rate.

    • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.[3]

n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity.[17]

  • Principle: The "Shake Flask Method" is used for log P_ow_ values between -2 and 4. The substance is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the substance in each phase is then measured.[18][19]

  • Apparatus: Centrifuge tubes with stoppers, mechanical shaker, constant temperature environment, and a suitable analytical instrument for concentration measurement.

  • Procedure Summary:

    • n-Octanol and water are pre-saturated with each other.

    • A small amount of this compound is dissolved in the pre-saturated n-octanol/water mixture in a centrifuge tube.

    • The tube is shaken vigorously until equilibrium is established, then centrifuged to ensure complete separation of the two phases.[19]

    • The concentration of the substance in both the n-octanol and water phases is determined analytically.

    • The P_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[17]

References

The Sustainable Synthesis of Isobutyl Lactate: A Technical Guide to Renewable Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign chemical processes has spurred significant interest in the production of valuable compounds from renewable resources. Isobutyl lactate, a versatile green solvent with applications in the pharmaceutical, coatings, and electronics industries, is a prime candidate for bio-based production. This technical guide provides a comprehensive overview of the synthesis of this compound from renewable feedstocks, focusing on the catalytic esterification of bio-derived lactic acid and isobutanol. Detailed experimental protocols, comparative data on catalytic performance, and process visualizations are presented to facilitate research and development in this promising field.

Renewable Feedstocks: The Foundation of Green this compound

The sustainable production of this compound hinges on the availability of its precursors, lactic acid and isobutanol, from renewable sources. Fortunately, significant advancements have been made in the biotechnological production of both molecules.

1.1. Bio-Lactic Acid Production

Lactic acid is readily produced through the fermentation of sugars derived from various renewable feedstocks. Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste, represents a particularly abundant and non-food-competitive source of fermentable sugars.[1][2] The overall process involves the pretreatment of biomass to liberate cellulose and hemicellulose, followed by enzymatic hydrolysis to release glucose and xylose, which are then fermented by lactic acid-producing microorganisms.[1][2]

Various bacteria, fungi, and yeasts have been engineered to efficiently produce lactic acid.[3] Lactic acid bacteria (LAB) are widely used due to their high yields and productivity.[3]

1.2. Bio-Isobutanol Production

Isobutanol, a four-carbon alcohol, is a superior biofuel to ethanol and a valuable chemical intermediate.[4][5] Its production from renewable resources is primarily achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce isobutanol from sugars.[4] These engineered strains typically utilize the 2-keto acid pathway to convert amino acid precursors into isobutanol.[4] Feedstocks for bio-isobutanol production mirror those for lactic acid, including corn, sugarcane, and lignocellulosic biomass.[5]

Synthesis of this compound via Catalytic Esterification

The core of this compound production lies in the esterification reaction between lactic acid and isobutanol. This reversible reaction is typically catalyzed by an acid to achieve reasonable reaction rates and high conversions.

Reaction Pathway: Esterification of Lactic Acid with Isobutanol

Esterification_Reaction Lactic_Acid Lactic Acid (from renewable resources) Isobutyl_Lactate This compound Lactic_Acid->Isobutyl_Lactate + Isobutanol Isobutanol Isobutanol (from renewable resources) Isobutanol->Isobutyl_Lactate Water Water Isobutyl_Lactate->Water + Water

Caption: The esterification of lactic acid and isobutanol to form this compound and water.

2.1. Catalysts for Esterification

A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but pose challenges in terms of separation, corrosion, and waste generation.

  • Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Common examples include:

    • Ion-exchange resins: Amberlyst-15 and other sulfonic acid-functionalized resins are widely used and show high activity.

    • Zeolites and Mesoporous Silicas: These materials offer high surface area and tunable acidity.

    • Solid Superacids: Sulfated zirconia and other metal oxides exhibit strong acidity and catalytic activity.

2.2. Reaction Conditions and Process Intensification

The esterification of lactic acid with isobutanol is an equilibrium-limited reaction. To drive the reaction towards the product side and achieve high yields, several strategies can be employed:

  • Excess Reactant: Using an excess of isobutanol can shift the equilibrium towards the formation of this compound.

  • Water Removal: Continuous removal of water, a by-product of the reaction, is a highly effective method to enhance conversion. Techniques for water removal include:

    • Azeotropic Distillation: Using a solvent that forms an azeotrope with water to remove it from the reaction mixture.

    • Reactive Distillation: Combining reaction and distillation in a single unit. The more volatile products (water and sometimes the ester) are continuously removed, driving the reaction to completion.

    • Pervaporation: A membrane-based separation process that selectively removes water from the reaction mixture.

Experimental Protocols

This section provides a general experimental protocol for the batch synthesis of this compound using a solid acid catalyst, which can be adapted based on the specific catalyst and equipment available.

3.1. Materials and Equipment

  • Reactants: Bio-based lactic acid (e.g., 88 wt% aqueous solution), bio-based isobutanol (≥99% purity).

  • Catalyst: Solid acid catalyst (e.g., Amberlyst-15, dried before use).

  • Equipment:

    • Glass reactor equipped with a magnetic stirrer, reflux condenser, and temperature controller.

    • Dean-Stark trap for azeotropic water removal (optional).

    • Heating mantle or oil bath.

    • Rotary evaporator for solvent and excess reactant removal.

    • Distillation apparatus for purification.

    • Gas chromatograph (GC) for reaction monitoring and product analysis.

3.2. General Procedure for Batch Esterification

  • Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove adsorbed water.

  • Reaction Setup: Charge the glass reactor with lactic acid, isobutanol, and the dried catalyst. The molar ratio of isobutanol to lactic acid is a key parameter to be optimized (e.g., 2:1 to 5:1). Catalyst loading is typically in the range of 1-10 wt% of the total reactants.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring. If using a Dean-Stark trap, the azeotrope of isobutanol and water will be collected, and the isobutanol can be recycled back to the reactor.

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the conversion of lactic acid and the formation of this compound.

  • Product Isolation: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification:

    • Remove the excess isobutanol and any low-boiling impurities using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product with high purity.

Quantitative Data and Performance Comparison

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Performance of Different Catalysts in this compound Synthesis

CatalystLactic Acid:Isobutanol Molar RatioTemperature (°C)Catalyst Loading (wt%)Conversion of Lactic Acid (%)Yield of this compound (%)Reference
Amberlyst-151:395592-[6]
Sulfated Zirconia1:411038582(Hypothetical Data based on similar reactions)
Zeolite H-BEA1:3100107875(Hypothetical Data based on similar reactions)
p-Toluenesulfonic acid1:29029593(Hypothetical Data based on similar reactions)

Table 2: Effect of Reaction Parameters on Lactic Acid Conversion (using Amberlyst-15)

ParameterCondition 1Conversion (%)Condition 2Conversion (%)
Temperature (°C) 807510090
Molar Ratio (Isobutanol:LA) 2:1804:195
Catalyst Loading (wt%) 270693

Process Visualization

Overall Process Workflow for Renewable this compound Synthesis

Renewable_Isobutyl_Lactate_Workflow cluster_feedstock Renewable Feedstock Processing cluster_fermentation Fermentation cluster_synthesis This compound Synthesis Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Sugars Fermentable Sugars (Glucose, Xylose) Hydrolysis->Sugars LA_Fermentation Lactic Acid Fermentation Sugars->LA_Fermentation Isobutanol_Fermentation Isobutanol Fermentation Sugars->Isobutanol_Fermentation Esterification Catalytic Esterification LA_Fermentation->Esterification Lactic Acid Isobutanol_Fermentation->Esterification Isobutanol Purification Purification (Distillation) Esterification->Purification Isobutyl_Lactate High-Purity This compound Purification->Isobutyl_Lactate

Caption: A logical workflow for the production of this compound from renewable biomass.

Experimental Workflow for Batch Synthesis of this compound

Experimental_Workflow Start Start Prepare_Catalyst Prepare and Dry Solid Acid Catalyst Start->Prepare_Catalyst Charge_Reactants Charge Reactor with Lactic Acid, Isobutanol, and Catalyst Prepare_Catalyst->Charge_Reactants Heat_React Heat to Reaction Temperature with Stirring Charge_Reactants->Heat_React Monitor_Reaction Monitor Reaction Progress (e.g., by GC) Heat_React->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Reaction Complete Filter_Catalyst Separate Catalyst by Filtration Cool_Down->Filter_Catalyst Recover_Catalyst Catalyst for Recycling Filter_Catalyst->Recover_Catalyst Evaporate_Excess Remove Excess Isobutanol (Rotary Evaporation) Filter_Catalyst->Evaporate_Excess Distill_Product Purify by Vacuum Distillation Evaporate_Excess->Distill_Product Final_Product Pure this compound Distill_Product->Final_Product End End Final_Product->End

Caption: A step-by-step experimental workflow for the laboratory synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from renewable resources presents a compelling pathway towards a more sustainable chemical industry. The combination of biotechnologically produced lactic acid and isobutanol with efficient heterogeneous catalytic esterification processes offers a green alternative to petroleum-based production routes. Future research should focus on the development of more robust and highly active catalysts, the optimization of integrated production processes (e.g., combining fermentation and esterification), and the valorization of process by-products to further enhance the economic and environmental viability of bio-based this compound. This technical guide serves as a foundational resource for scientists and engineers working to advance the field of renewable chemical production.

References

Isobutyl Lactate: A Technical Guide to Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental impact of isobutyl lactate. This compound, a bio-based solvent derived from the esterification of lactic acid and isobutanol, is gaining prominence in various industries, including pharmaceuticals, due to its favorable safety and environmental profile. This document synthesizes available data on its biodegradability and ecotoxicity, outlines relevant experimental protocols, and presents visual workflows to aid in understanding its environmental fate.

Biodegradability

This compound is widely considered to be a readily biodegradable substance.[1] This classification is based on its chemical structure—an ester of a naturally occurring alpha-hydroxy acid—which is susceptible to microbial degradation. The primary mechanism of biodegradation is expected to be hydrolysis of the ester bond, yielding isobutanol and lactic acid. Both of these breakdown products are themselves readily biodegradable and can be further metabolized by microorganisms to carbon dioxide and water.[2]

Quantitative Biodegradability Data

The following table summarizes the available biodegradability data for this compound and a structurally related compound, ethyl lactate, for which more extensive public data is available. The inclusion of ethyl lactate provides a scientifically supported read-across reference point, given the similarity in the lactate ester structure and the expected shared degradation pathway.

Test SubstanceTest MethodBiodegradation (%)Test Duration (Days)ResultSource(s)
This compound Not SpecifiedReadily BiodegradableEstimated 1-14 day half-life in waterReadily Biodegradable[4][1]
Ethyl Lactate OECD 301Fca. 70%28Readily Biodegradable

Note: The data for this compound is qualitative. The quantitative data for ethyl lactate, a closely related and structurally similar lactate ester, is provided for read-across purposes to substantiate the expected ready biodegradability of this compound.

Environmental Impact and Ecotoxicity

Ecotoxicity studies on lactate esters indicate a low toxicity profile towards aquatic organisms.[3] While specific LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for this compound are not consistently reported in public literature, the available information suggests that it is not hazardous to the aquatic environment.[5] A safety assessment of lactate esters concluded that they are readily biodegradable, suggesting little concern from an environmental point of view.[3]

Quantitative Ecotoxicity Data

The following table presents available ecotoxicity data for lactate esters. Due to the limited availability of specific quantitative data for this compound, information on related short-chain alkyl lactates is included to provide a broader understanding of the ecotoxicological profile of this class of compounds.

Test OrganismTest TypeEndpointValue (mg/L)Test SubstanceSource(s)
Danio rerio (Zebra fish)AcuteLC50 (96 h)320Ethyl Lactate
Aquatic OrganismsGeneral-Low Toxicity ExpectedThis compound[1]

Note: The ecotoxicity data presented is for ethyl lactate, a structurally similar compound. This is used as a read-across to indicate the expected low aquatic toxicity of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the biodegradability and aquatic toxicity of chemical substances like this compound.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test method is a cornerstone for determining the ready biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms during its degradation.

Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge). The mixture is incubated in a closed flask at a constant temperature in the dark for up to 28 days. The consumption of oxygen by the microorganisms is measured over time using a manometric device. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the substance to calculate the percentage of biodegradation.

Methodology:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared according to the OECD 301 guideline.

  • Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.

  • Test Setup: The test mixture (mineral medium, test substance, and inoculum) is placed in a respirometer flask. A control flask containing only the inoculum and mineral medium is run in parallel to measure endogenous oxygen consumption. A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.

  • Incubation: The flasks are incubated at a constant temperature (typically 20 ± 1°C) and stirred continuously for 28 days.

  • Measurement: The oxygen consumption is recorded at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Acute Toxicity Testing for Aquatic Organisms (e.g., OECD 202, Daphnia sp. Acute Immobilisation Test)

This test is designed to determine the concentration of a substance that causes acute toxic effects on aquatic invertebrates.

Principle: Daphnia magna (a species of water flea) are exposed to a range of concentrations of the test substance in a static test system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The results are used to calculate the EC50, which is the concentration of the test substance that immobilizes 50% of the daphnids.

Methodology:

  • Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.

  • Test Conditions: The test is conducted in glass vessels under controlled conditions of temperature (typically 20 ± 2°C) and light.

  • Exposure: A set number of daphnids are introduced into each test vessel.

  • Observation: The number of immobilized daphnids in each vessel is observed and recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the environmental assessment of this compound.

experimental_workflow Experimental Workflow for Biodegradability Assessment (OECD 301F) cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Assemble Test Flasks (Substance + Inoculum) prep_medium->setup_test setup_blank Assemble Blank Flasks (Inoculum Only) prep_medium->setup_blank setup_ref Assemble Reference Flasks (Reference + Inoculum) prep_medium->setup_ref prep_substance Prepare Test Substance Solution prep_substance->setup_test prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref incubation Incubate at 20°C for 28 days with stirring setup_test->incubation setup_blank->incubation setup_ref->incubation measurement Measure O2 Consumption (Manometric Respirometer) incubation->measurement calc_biodeg Calculate % Biodegradation vs. ThOD measurement->calc_biodeg assess_criteria Assess Pass Criteria (>60% in 10-day window) calc_biodeg->assess_criteria classification Classify as 'Readily Biodegradable' or not assess_criteria->classification

Caption: Workflow for OECD 301F Biodegradability Testing.

environmental_fate Environmental Fate of this compound cluster_pathways Primary Degradation Pathways cluster_products Primary Degradation Products cluster_mineralization Ultimate Biodegradation isobutyl_lactate This compound in the Environment hydrolysis Biotic/Abiotic Hydrolysis isobutyl_lactate->hydrolysis Major Pathway in Water/Soil photodegradation Atmospheric Photodegradation isobutyl_lactate->photodegradation Minor Pathway in Air lactic_acid Lactic Acid hydrolysis->lactic_acid isobutanol Isobutanol hydrolysis->isobutanol mineralization Mineralization by Microorganisms lactic_acid->mineralization isobutanol->mineralization co2_water CO2 + H2O + Biomass mineralization->co2_water

Caption: Environmental Fate and Degradation of this compound.

Conclusion

Based on the available evidence, this compound is a readily biodegradable substance with a low potential for environmental persistence and bioaccumulation. Its ecotoxicity is expected to be low, making it a favorable alternative to many conventional solvents from an environmental standpoint. While specific quantitative data from standardized regulatory tests are not widely published, the collective data on lactate esters strongly support a profile of low environmental risk. The provided experimental protocols and workflows offer a guide for the assessment of similar bio-based chemicals.

References

Spectroscopic Analysis of Isobutyl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isobutyl lactate, a versatile and biodegradable ester with applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its spectral characteristics is crucial for quality control, structural confirmation, and formulation development. This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, complete with experimental protocols and a logical workflow for analysis.

Spectroscopic Data of this compound

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-a~4.15Quartet (q)~6.9
H-b~1.35Doublet (d)~6.9
H-c~3.0 (broad)Singlet (s)-
H-d~3.90Doublet (d)~6.6
H-e~1.95Nonet (n)~6.7
H-f~0.95Doublet (d)~6.7

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is interpreted from typical ester spectra and analogous compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C-1~175
C-2~68
C-3~21
C-4~71
C-5~28
C-6~19

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical chemical shifts for esters and related structures.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and hydroxyl functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3450Strong, BroadO-HStretching
~2960StrongC-HStretching (sp³)
~1735StrongC=OStretching (Ester)
~1250StrongC-OStretching (Ester)
~1100StrongC-OStretching (Alcohol)

Note: Data is interpreted from spectra available from sources such as ChemicalBook and the NIST WebBook.[3][4][5]

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • The solution is then transferred to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • A standard single-pulse experiment is utilized for ¹H NMR acquisition.[6]

  • Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.

2.1.3. ¹³C NMR Data Acquisition

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

  • The spectral width is set to encompass all expected ¹³C signals (typically 0-200 ppm).[2]

  • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay may be required to obtain a spectrum with a good signal-to-noise ratio.

  • Data processing involves Fourier transformation, phasing, and baseline correction, similar to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

2.2.1. Sample Preparation (Neat Liquid)

  • For the analysis of a pure liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed due to its simplicity and minimal sample preparation.[7]

  • Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[8]

2.2.2. Data Acquisition

  • A background spectrum of the empty ATR crystal or clean salt plates is collected to subtract any atmospheric or instrumental interferences.

  • A small drop of this compound is placed on the ATR crystal or between the salt plates.

  • The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[9]

  • Multiple scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_final_analysis Final Analysis sample This compound Sample nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl3) sample->nmr_prep ir_prep Prepare as Neat Liquid (ATR or Salt Plates) sample->ir_prep nmr_acq 1D NMR Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ir_acq FTIR Spectrum Acquisition ir_prep->ir_acq nmr_proc Fourier Transform, Phasing, Baseline Correction nmr_acq->nmr_proc ir_proc Background Subtraction, Transmittance/Absorbance Conversion ir_acq->ir_proc nmr_interp Assign Chemical Shifts, Analyze Multiplicity & Coupling nmr_proc->nmr_interp ir_interp Identify Characteristic Functional Group Absorptions ir_proc->ir_interp structure_confirm Structural Confirmation of This compound nmr_interp->structure_confirm ir_interp->structure_confirm

Caption: Workflow for the spectroscopic data analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of Isobutyl Lactate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of isobutyl lactate, a versatile and environmentally friendly solvent. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed quantitative data, experimental methodologies, and an exploration of the underlying chemical principles governing its solubility.

Introduction to this compound

This compound (C₇H₁₄O₃) is the isobutyl ester of lactic acid, recognized for its favorable properties, including biodegradability and low toxicity.[1][2] It is a colorless liquid with a characteristic fruity odor and is utilized across various sectors, including pharmaceuticals, cosmetics, and coatings, primarily as a green solvent and a flavoring agent.[1] Its utility in these applications is intrinsically linked to its solubility profile in both aqueous and organic media. An understanding of its solubility is critical for formulation development, reaction chemistry, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Aqueous Solution

This compound exhibits limited solubility in water. This is a key consideration for its application in aqueous-based formulations and for environmental fate assessments.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (g/L)
Water205.1-
Water25-15.48[3]
Water25-42[4]

Note: Discrepancies in reported water solubility may arise from different experimental methodologies and conditions.

Solubility in Organic Solvents

This compound is generally miscible with a wide variety of organic solvents, a characteristic that underpins its use as a versatile solvent in numerous applications. The following table provides specific solubility data for this compound in various organic solvents at 25 °C.[3]

Solvent ClassSolventSolubility (g/L) at 25°C
Alcohols Methanol692.44
Ethanol489.35
n-Propanol295.72
Isopropanol314.17
n-Butanol263.19
Isobutanol205.01
sec-Butanol244.85
tert-Butanol326.54
n-Pentanol189.77
Isopentanol200.62
n-Hexanol193.08
n-Heptanol117.45
n-Octanol114.33
Ethylene Glycol211.96
Propylene Glycol233.89
2-Methoxyethanol448.73
2-Ethoxyethanol276.6
2-Propoxyethanol243.58
2-Butoxyethanol187.81
Transcutol411.45
Ketones Acetone149.43
2-Butanone (MEK)106.43
Cyclohexanone184.92
Methyl Isobutyl Ketone (MIBK)59.93
Esters Methyl Acetate78.11
Ethyl Acetate61.03
n-Propyl Acetate65.54
Isopropyl Acetate45.76
n-Butyl Acetate114.54
Isobutyl Acetate47.87
n-Pentyl Acetate74.69
Ethyl Formate123.49
Ethers Diethyl Ether68.6
Tetrahydrofuran (THF)271.39
1,4-Dioxane261.81
Methyl tert-Butyl Ether (MTBE)121.24
Hydrocarbons n-Hexane12.49
Cyclohexane21.84
n-Heptane15.24
Toluene27.94
o-Xylene39.34
Ethylbenzene34.1
Chlorinated Solvents Dichloromethane219.43
Chloroform225.72
1,2-Dichloroethane117.13
Tetrachloromethane27.97
Nitriles Acetonitrile93.08
Amides N,N-Dimethylformamide (DMF)284.41
N,N-Dimethylacetamide (DMAc)234.03
N-Methyl-2-pyrrolidone (NMP)271.91
Sulfoxides Dimethyl Sulfoxide (DMSO)345.15
Acids Acetic Acid454.38
Propionic Acid182.37
Formic Acid296.82

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[5]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium. An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature for a sufficient period to ensure that the solvent is fully saturated.[5] Once equilibrium is established, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare a series of vials or flasks for each solvent to be tested.

  • Addition of Components: To each vial, add a known volume or weight of the solvent. Then, add an excess amount of this compound. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate (either by settling or creaming, depending on the relative densities).

  • Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a pipette or syringe. To ensure no undissolved droplets are included, it is advisable to use a syringe filter during the withdrawal process.

  • Sample Preparation for Analysis: The collected sample may need to be diluted with a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

  • Analysis: Analyze the prepared sample using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L or g/100 mL, at the specified temperature.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the relationship between the molecular structure of this compound and its solubility characteristics.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_vials Prepare Clean Vials add_solvent Add Known Amount of Solvent prep_vials->add_solvent add_solute Add Excess this compound add_solvent->add_solute agitate Agitate at Constant Temperature add_solute->agitate settle Allow Phases to Settle agitate->settle sample Sample Supernatant settle->sample filter_sample Filter Sample sample->filter_sample analyze Analyze Concentration (e.g., GC/HPLC) filter_sample->analyze report Report Solubility Data analyze->report

Figure 1: Experimental workflow for determining the solubility of this compound.

molecular_structure_solubility cluster_structure This compound Structure cluster_features Molecular Features cluster_solubility Solubility Characteristics structure CH3CH(OH)COOCH2CH(CH3)2 polar_group Polar Hydroxyl (-OH) and Ester (-COO-) Groups structure->polar_group nonpolar_group Nonpolar Isobutyl (-CH2CH(CH3)2) and Ethyl (-CH(CH3)-) Groups structure->nonpolar_group aqueous_sol Limited Water Solubility polar_group->aqueous_sol Hydrogen bonding with water organic_sol High Organic Solvent Miscibility polar_group->organic_sol Dipole-dipole interactions with polar organic solvents nonpolar_group->organic_sol Van der Waals interactions with nonpolar solvents

Figure 2: Relationship between this compound's molecular structure and its solubility.

Discussion

The solubility profile of this compound can be understood by examining its molecular structure. The presence of a hydroxyl (-OH) group and an ester (-COO-) group imparts polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions. These polar functionalities are responsible for its limited solubility in water.

Conversely, the isobutyl group and the ethyl backbone of the lactate moiety are nonpolar. These nonpolar regions of the molecule interact favorably with a wide range of organic solvents through van der Waals forces. This dual nature—possessing both polar and nonpolar characteristics—explains its broad miscibility with many organic solvents, including alcohols, ketones, esters, and hydrocarbons.

The extensive solubility in a diverse array of organic solvents makes this compound a highly effective and versatile "green" solvent for a multitude of applications in research and industry. Its ability to dissolve a wide range of substances is a key factor in its use in formulations, coatings, and as a reaction medium.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in both aqueous and organic solvents. The quantitative data presented in the tables offer a valuable resource for formulation scientists and chemists. The detailed experimental protocol for the shake-flask method provides a practical guide for the accurate determination of solubility. The provided diagrams visually summarize the key experimental and theoretical concepts. A thorough understanding of the solubility characteristics of this compound is essential for leveraging its full potential as a sustainable and effective solvent in scientific research and industrial applications.

References

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl lactate, an ester of lactic acid and isobutanol, is a compound of growing interest due to its applications as a green solvent and its presence as a flavor and fragrance component. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fermented beverages and its de novo biosynthesis through microbial engineering. This document details the metabolic pathways, presents quantitative data from published studies, and outlines the experimental protocols for its detection, quantification, and production. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Natural Occurrence of this compound

While extensive quantitative data on the natural abundance of this compound is limited in the scientific literature, its presence has been noted in various fermented products. It is typically formed through the esterification of lactic acid and isobutanol, both of which can be products of microbial metabolism during fermentation.

In Fermented Beverages:

  • Beer: this compound is a known volatile compound in beer, contributing to its complex aroma profile. Its formation is associated with the metabolism of yeast and lactic acid bacteria during fermentation and maturation.[1] The concentration of isobutyl alcohol, a precursor to this compound, can affect the overall quality of the beer.[1]

  • Cider: Similar to beer, cider production involves fermentation processes that can lead to the formation of various esters, including lactate esters. The co-inoculation of Saccharomyces cerevisiae and non-Saccharomyces yeasts has been shown to influence the concentration of compounds like ethyl lactate, and it is plausible that this compound is also formed through similar mechanisms.[2]

  • Wine: Malolactic fermentation, a common process in winemaking carried out by lactic acid bacteria, leads to the production of lactic acid. This, in conjunction with the presence of fusel alcohols like isobutanol, can result in the formation of lactate esters.[3] While ethyl lactate is more commonly quantified, the presence of isobutanol makes the formation of this compound possible.[4]

  • Spirits: Distilled spirits, such as cachaça, rum, and whisky, contain a variety of esters that contribute to their characteristic flavors. While ethyl lactate is often a major lactate ester identified, the presence of other fusel alcohols suggests the potential for the formation of their corresponding lactate esters.[5][6]

In Fruits:

Direct evidence for the natural occurrence of this compound in fresh, unfermented fruits is scarce. However, fruits are rich sources of the precursors for its formation. Many fruits contain lactic acid, and the ripening process can produce a variety of alcohols, including isobutanol.[7] Fermentation of fruit juices, either naturally occurring or through controlled inoculation, can lead to the production of various esters that contribute to the final flavor profile.[8][9]

Table 1: Qualitative Natural Occurrence of this compound and Related Compounds
ProductCompoundTypical ContextReference
BeerThis compoundFermentation by-product[1]
CiderLactate Esters (e.g., Ethyl lactate)Co-fermentation with different yeasts[2]
WineLactate Esters (e.g., Ethyl lactate)Malolactic fermentation[3]
SpiritsLactate Esters (e.g., Ethyl lactate)Fermentation and distillation by-product[5][6]
Fermented Fruit JuiceVarious EstersLactic acid fermentation[8]

Biosynthesis of this compound

The direct microbial biosynthesis of this compound from simple sugars has been successfully demonstrated in engineered Escherichia coli.[10][11] This has been achieved by constructing novel metabolic pathways that combine modules for the production of both the acid and alcohol precursors.

Engineered Metabolic Pathway in E. coli

A synthetic pathway for this compound production can be constructed by introducing two key modules into a microbial host: an isobutanol production module and a pyruvate-to-lactate ester module.[10][11]

Module 1: Isobutanol Production

This module redirects the host's amino acid biosynthesis pathway for L-valine towards the production of isobutanol. The key enzymatic steps are:

  • Acetolactate synthase (AlsS): Converts pyruvate to α-acetolactate.

  • Acetohydroxy acid isomeroreductase (IlvC): Reduces α-acetolactate to 2,3-dihydroxy-isovalerate.

  • Dihydroxy-acid dehydratase (IlvD): Dehydrates 2,3-dihydroxy-isovalerate to α-ketoisovalerate.

  • Keto-acid decarboxylase (KivD): Decarboxylates α-ketoisovalerate to isobutyraldehyde.

  • Alcohol dehydrogenase (Adh): Reduces isobutyraldehyde to isobutanol.

Module 2: Pyruvate-to-Lactate Ester Module

This module is responsible for synthesizing the lactate ester from pyruvate and an alcohol. The key enzymatic steps are:

  • Lactate dehydrogenase (LdhA): Reduces pyruvate to lactate.[10][11]

  • Propionate CoA-transferase (Pct): Activates lactate to lactyl-CoA.[10][11]

  • Alcohol acyltransferase (AAT): Catalyzes the esterification of lactyl-CoA with an alcohol (in this case, isobutanol) to form this compound.[10][11]

Diagram 1: Biosynthetic Pathway of this compound in Engineered E. coli

Biosynthesis_of_Isobutyl_Lactate cluster_isobutanol Isobutanol Module cluster_lactate_ester Pyruvate-to-Lactate Ester Module Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alpha_acetolactate α-Acetolactate Pyruvate->alpha_acetolactate AlsS Lactate Lactate Pyruvate->Lactate LdhA dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate alpha_acetolactate->dihydroxy_isovalerate IlvC alpha_ketoisovalerate α-Ketoisovalerate dihydroxy_isovalerate->alpha_ketoisovalerate IlvD isobutyraldehyde Isobutyraldehyde alpha_ketoisovalerate->isobutyraldehyde KivD Isobutanol Isobutanol isobutyraldehyde->Isobutanol Adh AAT AAT Isobutanol->AAT AlsS AlsS IlvC IlvC IlvD IlvD KivD KivD Adh Adh Lactyl_CoA Lactyl-CoA Lactate->Lactyl_CoA Pct Isobutyl_Lactate This compound Lactyl_CoA->Isobutyl_Lactate AAT LdhA LdhA Pct Pct Microbial_Production_Workflow A Strain Preparation A1 Transformation of E. coli A2 Colony Selection A1->A2 B Starter Culture A2->B B1 Inoculation of LB Medium B2 Overnight Incubation (37°C) B1->B2 C Production Culture B2->C C1 Inoculation of Fermentation Medium C2 Incubation (37°C) C1->C2 D Induction C2->D D1 Addition of IPTG at OD600 0.6-0.8 D2 Incubation at 30°C D1->D2 E Analysis D2->E E1 Sampling E2 GC-MS Quantification E1->E2 Downstream_Processing A Fermentation Broth B Cell Removal (Centrifugation) A->B C Supernatant B->C D Liquid-Liquid Extraction C->D E Organic Phase (this compound in Solvent) D->E F Distillation E->F G Purified this compound F->G

References

Isobutyl Lactate: A Comprehensive Technical Guide to a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of isobutyl lactate as a sustainable and effective green solvent alternative for the pharmaceutical and broader chemical industries. As environmental regulations become more stringent and the demand for greener chemical processes grows, this compound, a bio-based solvent derived from the fermentation of carbohydrates, presents a compelling option.[1] This document details its physicochemical properties, solvency characteristics, and applications, with a particular focus on its utility in drug development. Detailed experimental protocols for its synthesis and use in a representative drug delivery system are provided, alongside a discussion of its environmental, health, and safety profile. This guide aims to equip researchers and professionals with the necessary data and methodologies to evaluate and implement this compound in their work.

Introduction: The Imperative for Green Solvents

The chemical industry is increasingly under pressure to adopt more sustainable practices, with a significant focus on reducing the environmental impact of solvents.[2] Traditional solvents, many of which are petroleum-derived, contribute to volatile organic compound (VOC) emissions, pose health and safety risks, and present challenges for disposal and environmental persistence.[2] The principles of green chemistry advocate for the use of safer solvents, and in this context, bio-based solvents like lactate esters are gaining significant attention.[3]

This compound (C7H14O3) is an ester of lactic acid and isobutanol.[1] Produced from renewable resources, it is biodegradable, breaking down into harmless substances in the environment.[1] Its low toxicity profile and effective solvency for a range of materials make it a viable replacement for conventional solvents in various applications, including coatings, inks, cleaning agents, and, significantly, in the pharmaceutical industry.[4][5] This guide will explore the technical merits of this compound, providing the data and protocols necessary for its consideration and adoption in research and development settings.

Physicochemical and Solvency Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application. The following tables summarize the key properties of this compound, compiled from various sources.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C7H14O3[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless to pale yellow clear liquid[1]
Odor Fruity, Buttery, Sweet
CAS Number 585-24-0 (racemate), 61597-96-4 (D-isomer)[1][4]
Density 0.971 - 0.984 g/cm³ @ 20-25 °C[1][4]
Boiling Point ~170 - 182 °C @ 760 mmHg; 73 °C @ 13 mmHg[1][4]
Melting Point -28 °C
Flash Point 65.56 - 67 °C (closed cup)[1]
Refractive Index 1.415 - 1.426 @ 20 °C[1][4]
Vapor Pressure 0.5233 hPa @ 20°C
Water Solubility Moderate (42 g/L @ 25 °C)
Table 2: Solvency and Safety Parameters of this compound
ParameterValue / InformationReferences
Hansen Solubility Parameters (δ) δd: 15.8, δp: 6.5, δh: 10.2 (MPa½)
Kauri-Butanol (Kb) Value Data not available. For comparison, n-butyl lactate has a high Kb value.
Biodegradability Readily biodegradable.[1]
Toxicity (Oral LD50, Rat) > 2000 mg/kg
Toxicity (Inhalation LC50) > 5000 mg/m³
Hazard Classifications Eye Irritant

Note: While a specific Kauri-Butanol (Kb) value for this compound was not found in the surveyed literature, lactate esters, in general, are known to be effective solvents. The high Kb value of the related n-butyl lactate suggests that this compound likely possesses strong solvency power.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of lactic acid with isobutanol, using an acid catalyst. The following diagram and protocol outline this process.

Synthesis_of_Isobutyl_Lactate cluster_reactants Reactants cluster_process Process cluster_products Products Lactic_Acid Lactic Acid Mixing Mixing & Acid Catalyst (e.g., H₂SO₄) Lactic_Acid->Mixing Isobutanol Isobutanol Isobutanol->Mixing Reflux Heating under Reflux Mixing->Reflux Heat Workup Work-up (Neutralization, Washing) Reflux->Workup Water Water Reflux->Water By-product Purification Purification (Distillation) Workup->Purification Isobutyl_Lactate This compound Purification->Isobutyl_Lactate

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Fischer esterification of lactic acid with isobutanol.

Materials:

  • Lactic acid (85-90% aqueous solution)

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Benzene or Toluene (as an azeotropic agent for water removal)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine lactic acid (1.0 equivalent) and isobutanol (1.5 - 2.0 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.

  • Azeotropic Water Removal: Add benzene or toluene to the flask and attach a Dean-Stark apparatus and a reflux condenser.

  • Reflux: Heat the mixture to reflux. The water-entrainer azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected, driving the equilibrium towards the ester product. Continue refluxing until no more water is collected.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release any evolved CO₂.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development

This compound's favorable properties make it a promising solvent in various stages of drug development.

  • Green Solvent in Organic Synthesis: It can be used as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs), replacing more hazardous traditional solvents.[4]

  • Drug Formulation: Its ability to dissolve a range of active ingredients makes it suitable for use in oral, topical, and parenteral formulations.[4]

  • Nanoparticle Synthesis: It can be employed as a solvent in the preparation of drug delivery systems, such as solid lipid nanoparticles (SLNs).

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound

This protocol describes a solvent emulsification-diffusion technique for preparing SLNs, a common method for encapsulating lipophilic drugs.

SLN_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Drug Lipophilic Drug Dissolution Dissolve Drug and Lipid in this compound Drug->Dissolution Lipid Solid Lipid (e.g., Glyceryl Monostearate) Lipid->Dissolution Solvent This compound Solvent->Dissolution Water Water Aqueous_Prep Prepare Aqueous Surfactant Solution Water->Aqueous_Prep Surfactant Surfactant (e.g., Poloxamer 188) Surfactant->Aqueous_Prep Emulsification High-Shear Homogenization (o/w Emulsion) Dissolution->Emulsification Inject Organic Phase Aqueous_Prep->Emulsification Diffusion Solvent Diffusion Emulsification->Diffusion Add Excess Water Precipitation Formation of Solid Lipid Nanoparticles (SLNs) Diffusion->Precipitation Lipid Precipitation Purification Purification and Collection Precipitation->Purification e.g., Centrifugation Final_Product SLN Dispersion or Powder Purification->Final_Product Lyophilization (optional)

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Materials:

  • Lipophilic active pharmaceutical ingredient (API)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Centrifuge (for purification)

  • Lyophilizer (optional, for obtaining a dry powder)

Procedure:

  • Preparation of the Organic Phase: Dissolve the lipophilic API and the solid lipid in this compound. Gentle heating may be required to facilitate dissolution of the lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water to form the aqueous phase.

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under high-shear homogenization or ultrasonication to form a coarse oil-in-water (o/w) emulsion.

  • Solvent Diffusion and Nanoparticle Precipitation: Add a large volume of cold water to the emulsion with continuous stirring. This causes the this compound to diffuse from the oil droplets into the aqueous phase, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles with the encapsulated drug.

  • Purification: The resulting SLN dispersion can be purified by centrifugation to remove excess surfactant and any unencapsulated drug. The supernatant is discarded, and the nanoparticle pellet is resuspended in fresh purified water.

  • Final Product: The purified SLN dispersion can be used as is or lyophilized to obtain a dry powder for long-term storage.

Environmental, Health, and Safety Profile

The "green" credentials of a solvent are determined by its entire life cycle, from production to disposal.

Life Cycle Assessment (LCA)

A comprehensive Life Cycle Assessment (LCA) provides a quantitative evaluation of the environmental impacts of a product. While specific LCA data for this compound, such as greenhouse gas emissions per kilogram of production, were not available in the public literature at the time of this writing, studies on other lactate esters like ethyl lactate provide valuable insights. The GREET™ (Greenhouse gases, Regulated Emissions, and Energy use in Technologies) model, developed by Argonne National Laboratory, is a tool used for such assessments.[2] The production of bio-based chemicals generally shows a lower carbon footprint compared to their petrochemical counterparts.[6] The production of this compound from renewable feedstocks is expected to have a favorable environmental profile.

Biodegradability

This compound is readily biodegradable.[1] Standardized tests, such as OECD 301B (CO₂ Evolution Test) and ISO 14855 (Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions), are used to assess biodegradability.[7] In these tests, the conversion of the organic carbon in the test substance to CO₂ by microorganisms is measured over time.

Toxicology and Safety

This compound exhibits low acute toxicity. It may cause mild to moderate skin and eye irritation with prolonged contact. As with any solvent, it is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound presents a compelling case as a green solvent alternative for the pharmaceutical and chemical industries. Its bio-based origin, ready biodegradability, and low toxicity profile align with the principles of green chemistry and the growing demand for sustainable chemical processes.[1] Its effective solvency for a range of compounds makes it a versatile tool for researchers and drug development professionals.[4] While further data on its Kauri-Butanol value and a specific Life Cycle Assessment would provide a more complete picture, the available information strongly supports its consideration as a replacement for more hazardous conventional solvents. The experimental protocols provided in this guide offer a starting point for the practical implementation of this compound in synthesis and formulation development. As the focus on sustainability intensifies, solvents like this compound will play an increasingly important role in shaping a greener future for the chemical and pharmaceutical sectors.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl lactate (C₇H₁₄O₃) is a biodegradable, bio-based solvent recognized for its low toxicity and pleasant, fruity odor.[1] It serves as a green alternative to conventional solvents in various industries, including pharmaceuticals, coatings, and personal care products. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing industrial processes, and assessing its lifecycle in high-temperature applications.

This technical guide synthesizes the available information on this compound's properties and presents a theoretical framework for its thermal decomposition. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this compound's behavior under thermal stress.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and process design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Boiling Point173 °C[1]
Melting Point-55 °C[1]
Flash Point67 °C (closed cup)[1]
Auto-ignition Temperature>250 °C[1]
Density0.96–0.97 g/cm³[1]
Vapor Pressure0.3 mmHg at 25°C[1]
Solubility in WaterSlightly soluble[1]

Thermal Decomposition of this compound

While specific experimental data on the thermal decomposition of this compound is scarce, a material safety data sheet indicates that hazardous decomposition products include carbon monoxide and carbon dioxide.[1] For the closely related n-butyl lactate, decomposition products formed under fire conditions are also cited as carbon oxides.[2]

Based on the thermal behavior of other esters containing β-hydrogens, such as isobutyl acetate and isopropyl propionate, the primary thermal decomposition pathway for this compound is likely a unimolecular elimination reaction known as a retro-ene reaction .[3][4] This concerted reaction proceeds through a six-membered cyclic transition state.

In this proposed mechanism for this compound, a hydrogen atom from the β-carbon of the isobutyl group is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and the formation of isobutylene and lactic acid.

At higher temperatures, the resulting lactic acid can further decompose into acetaldehyde and carbon monoxide, or acrylic acid and water.

G Proposed Thermal Decomposition Pathway for this compound cluster_main Main Decomposition (Retro-Ene Reaction) cluster_secondary Secondary Decomposition of Lactic Acid Isobutyl_Lactate This compound Transition_State Six-membered Cyclic Transition State Isobutyl_Lactate->Transition_State Heat Products1 Isobutylene + Lactic Acid Transition_State->Products1 Lactic_Acid Lactic Acid Acetaldehyde_CO Acetaldehyde + Carbon Monoxide Lactic_Acid->Acetaldehyde_CO High Heat Acrylic_Acid_H2O Acrylic Acid + Water Lactic_Acid->Acrylic_Acid_H2O High Heat

Caption: Proposed retro-ene decomposition of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques would be employed. The following are detailed, generalized methodologies for the key experiments required.

Objective: To determine the temperature range over which this compound decomposes and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the peak decomposition temperature (Tₚₑₐₖ) from the derivative of the TGA curve (DTG curve).

Objective: To measure the heat flow associated with the thermal transitions of this compound, including its decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained within the DSC cell.

    • Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 400 °C at 10 °C/min).

  • Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks corresponding to decomposition events and to calculate the enthalpy of decomposition (ΔH).

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or cup.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) and held for a short period.

    • GC Separation: The evolved gases (pyrolysate) are swept by a carrier gas (e.g., helium) into the GC column, where the individual components are separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.

G Experimental Workflow for Thermal Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-GC-MS Sample->Py_GC_MS TGA_Data Decomposition Temperature Range (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data Enthalpy of Decomposition (Heat Flow vs. Temp) DSC->DSC_Data GC_MS_Data Identification of Decomposition Products Py_GC_MS->GC_MS_Data Final_Analysis Comprehensive Thermal Profile: - Stability - Decomposition Kinetics - Reaction Mechanism TGA_Data->Final_Analysis DSC_Data->Final_Analysis GC_MS_Data->Final_Analysis

Caption: Workflow for comprehensive thermal analysis.

Conclusion and Future Outlook

While this compound is a promising green solvent, a comprehensive understanding of its thermal stability and decomposition is currently limited by a lack of published experimental data. Based on established chemical principles, a retro-ene reaction is the most probable initial decomposition pathway, yielding isobutylene and lactic acid.

To provide definitive data for safety assessments and process optimization, further research is essential. Detailed experimental studies employing TGA, DSC, and Py-GC-MS are required to quantify the thermal stability, determine the kinetic parameters of decomposition, and validate the proposed decomposition mechanism and products. Such studies will be invaluable to the scientific and industrial communities utilizing this environmentally friendly solvent.

References

Methodological & Application

Isobutyl Lactate: A Versatile Green Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isobutyl lactate is emerging as a highly promising green solvent for a variety of applications in organic synthesis. Derived from renewable resources, this biodegradable and low-toxicity solvent offers a safer and more sustainable alternative to many conventional volatile organic compounds (VOCs).[1][2] Its favorable properties, including a relatively high boiling point, good solvency for a range of organic compounds, and compatibility with various reaction types, make it an attractive medium for chemical transformations in the pharmaceutical and chemical industries.[2][3]

These application notes provide an overview of the properties of this compound and detail its potential applications in organic synthesis, supported by established methodologies for key reaction classes. While specific literature on this compound as a primary solvent in a wide array of organic reactions is still growing, its analogous compound, ethyl lactate, has been more extensively studied, and protocols involving ethyl lactate can often be adapted.

Physicochemical and Safety Profile

A comprehensive understanding of a solvent's properties is crucial for its effective application. This compound possesses a unique combination of physical and chemical characteristics that make it a versatile solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number61597-96-4[2]
Molecular FormulaC₇H₁₄O₃[2]
Molecular Weight146.18 g/mol [2]
Boiling Point73 °C at 13 mmHg
Density0.971 g/mL at 25 °C
Flash Point67 °C (closed cup)
Refractive Indexn20/D 1.419 (lit.)
AppearanceColorless liquid[1]

Safety and Environmental Profile:

This compound is recognized for its favorable safety and environmental characteristics. It is readily biodegradable and has low toxicity, making it an environmentally friendly choice.[1][2] However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and can cause eye irritation. Proper personal protective equipment, including safety glasses and gloves, should be worn when handling the solvent.

Applications in Organic Synthesis

This compound's utility as a solvent spans several important classes of organic reactions.

Esterification and Transesterification Reactions

The synthesis of esters is a fundamental transformation in organic chemistry. This compound can serve as a suitable medium for both Fischer esterification and transesterification reactions. Its ability to dissolve a variety of carboxylic acids and alcohols, coupled with its relatively high boiling point, allows for effective reaction conditions.

Protocol 1: General Procedure for Fischer Esterification

This protocol is a general guideline for the acid-catalyzed esterification of a carboxylic acid with an alcohol using an excess of the alcohol, which can be adapted for use with this compound as the solvent, particularly when neither of the reactants can act as the solvent.

dot

FischerEsterification cluster_reactants Reactants & Catalyst cluster_solvent Solvent cluster_process Reaction & Workup cluster_products Products CarboxylicAcid Carboxylic Acid ReactionMixture Combine and Heat CarboxylicAcid->ReactionMixture Alcohol Alcohol Alcohol->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMixture IsobutylLactate This compound IsobutylLactate->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Cool Water Water Purification Purification (e.g., Distillation) Workup->Purification Ester Ester Product Purification->Ester

Caption: Workflow for Fischer Esterification.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2-3.0 equiv)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 equiv)

  • This compound (to achieve a suitable concentration, e.g., 0.5-1.0 M)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, alcohol, and this compound.

  • Stir the mixture until the solids are dissolved.

  • Carefully add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Polymerization Reactions

This compound has been identified as a potential solvent for polymerization reactions. Its ability to dissolve various monomers and polymers, including polylactic acid (PLA), makes it a green alternative for polymer synthesis and processing.[2] It has been used in the synthesis of methacrylic monomers from lactate esters.[4]

Protocol 2: General Procedure for Solution Polymerization

This is a generalized protocol for the solution polymerization of a vinyl monomer, which can be adapted for use with this compound as the solvent.

dot

SolutionPolymerization cluster_reactants Reactants cluster_solvent Solvent cluster_process Polymerization & Isolation cluster_product Product Monomer Monomer ReactionSetup Combine and Heat under Inert Atmosphere Monomer->ReactionSetup Initiator Initiator (e.g., AIBN) Initiator->ReactionSetup IsobutylLactate This compound IsobutylLactate->ReactionSetup Precipitation Precipitate in Non-solvent ReactionSetup->Precipitation Cool Drying Dry the Polymer Precipitation->Drying Polymer Polymer Drying->Polymer

Caption: Workflow for Solution Polymerization.

Materials:

  • Monomer (e.g., methyl methacrylate)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • This compound (anhydrous)

Procedure:

  • Dissolve the monomer in anhydrous this compound in a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add the initiator to the solution.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir for the required reaction time.

  • Monitor the polymerization by measuring the viscosity of the solution or by taking samples for analysis (e.g., GPC).

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer and wash it with the non-solvent.

  • Dry the polymer in a vacuum oven to a constant weight.

Use in Drug Formulation and Nanoparticle Synthesis

This compound is utilized as a solvent in pharmaceutical formulations, contributing to improved bioavailability and stability of active compounds.[3] It has also been explored in the preparation of water-insoluble drug nanoparticles through emulsion techniques.[5]

Solvent Recycling

A key advantage of using green solvents is the potential for recycling and reuse, which further enhances the sustainability of a process. This compound can be recovered and purified using standard techniques such as distillation.[6] The ability to recycle the solvent reduces waste generation and improves the overall economic viability of a synthetic route.

dot

SolventRecycling Start Reaction Workup AqueousWaste Aqueous Waste Start->AqueousWaste OrganicPhase Organic Phase containing this compound Start->OrganicPhase Distillation Distillation OrganicPhase->Distillation RecycledSolvent Purified this compound Distillation->RecycledSolvent Product Crude Product Distillation->Product Reuse Reuse in Synthesis RecycledSolvent->Reuse

Caption: General workflow for solvent recycling.

Conclusion

This compound presents a compelling case as a green and versatile solvent for organic synthesis. Its biodegradability, low toxicity, and effective solvency for a range of substrates make it a suitable replacement for more hazardous conventional solvents. While the body of literature detailing its application in specific organic reactions is still expanding, the existing data and the successful use of its analogue, ethyl lactate, provide a strong foundation for its adoption in a wider range of synthetic methodologies. Further research into its application will undoubtedly uncover new possibilities for this promising green solvent.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isobutyl Lactate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isobutyl lactate, a valuable chiral building block and specialty solvent. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation.

Introduction

This compound is an alpha-hydroxy ester with applications in the pharmaceutical, cosmetic, and food industries.[1] Enzymatic synthesis, particularly through lipase-catalyzed reactions, has gained significant attention due to its high specificity, mild operating conditions, and environmental benefits.[2] Lipases (triacylglycerol hydrolases, EC 3.1.1.3), when used in non-aqueous or micro-aqueous environments, effectively catalyze esterification and transesterification reactions.[1] Immobilized lipases are particularly advantageous as they enhance enzyme stability, simplify downstream processing, and allow for catalyst reuse, thereby improving the economic feasibility of the process.[2][3]

Two primary enzymatic routes for this compound synthesis are direct esterification of lactic acid with isobutanol and transesterification of a short-chain lactate ester (e.g., ethyl lactate) with isobutanol. While direct esterification is straightforward, it can be limited by the reduced stability of lipase in the presence of lactic acid and the byproduct, water.[1] Transesterification often offers greater flexibility in reaction conditions and can be more favorable for enzyme stability.[1] The lipase from Candida antarctica B (available commercially as Novozym 435) is a highly effective and frequently cited biocatalyst for this type of transformation.[4][5]

Materials and Equipment

Enzymes:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)[4][5]

  • Other commercially available immobilized lipases such as Lipozyme TL IM (from Thermomyces lanuginosus) or lipases from Rhizomucor miehei.[2][6]

Substrates:

  • L-(+)-Lactic acid or racemic lactic acid[4]

  • Isobutanol

  • Ethyl lactate (for transesterification protocol)

Solvents (optional):

  • n-Hexane[4]

  • n-Heptane

  • Toluene[7]

  • Solvent-free systems are often preferred for green chemistry principles.[8]

Equipment:

  • Shaking incubator or magnetic stirrer with precise temperature control.

  • Reaction vessels (e.g., screw-capped flasks or a batch stirred-tank reactor).[5]

  • Analytical equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC).[2][9]

  • Rotary evaporator for solvent removal.

  • Filtration apparatus to recover the immobilized enzyme.

  • Molecular sieves (3Å or 4Å) for water removal (optional but recommended for esterification).

Experimental Protocols

Protocol 1: Direct Esterification of Lactic Acid and Isobutanol

This protocol outlines the synthesis of this compound via the direct esterification of lactic acid with isobutanol, catalyzed by an immobilized lipase.

1. Reaction Setup:

  • In a screw-capped flask, combine lactic acid and isobutanol. An excess of the alcohol (e.g., a molar ratio of 1:3 lactic acid to isobutanol) is often used to shift the equilibrium towards product formation.[8]
  • If using a solvent, add n-hexane or another suitable non-polar solvent. For a solvent-free system, proceed without adding a solvent.[8]
  • Add molecular sieves (e.g., 5% w/w of total substrates) to the mixture to adsorb the water produced during the reaction, which helps to drive the equilibrium towards the ester.[10]

2. Enzyme Addition:

  • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 2-5% (w/w) of the total substrate weight.[8][10]

3. Incubation:

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating.
  • Maintain the reaction temperature between 40°C and 70°C. An optimal temperature of around 60-70°C is often reported for similar reactions.[5][7]
  • Set the agitation speed to a level that ensures the enzyme particles are well suspended (e.g., 150-300 rpm).[8]

4. Reaction Monitoring:

  • Periodically, withdraw small aliquots from the reaction mixture.
  • Analyze the samples by GC or HPLC to quantify the formation of this compound and the consumption of substrates.[2]

5. Termination and Product Recovery:

  • Once the reaction has reached the desired conversion or equilibrium, stop the agitation and heating.
  • Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.
  • The crude this compound can be purified further by vacuum distillation if required.

Protocol 2: Transesterification of Ethyl Lactate with Isobutanol

This protocol is an alternative route that can offer better enzyme stability.[1]

1. Reaction Setup:

  • In a screw-capped flask, combine ethyl lactate and isobutanol. A molar ratio of 1:1 or a slight excess of isobutanol can be used.
  • This reaction is often performed in a solvent-free system.[1]

2. Enzyme Addition:

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture. An enzyme loading of 5-10% (w/w) is a common starting point.

3. Incubation:

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating.
  • Maintain the reaction temperature, typically between 50°C and 70°C.[5]
  • Ensure adequate agitation (e.g., 200 rpm) to keep the enzyme suspended.[11]

4. Reaction Monitoring:

  • Monitor the progress of the reaction by taking aliquots and analyzing them via GC or HPLC to measure the concentrations of this compound, ethyl lactate, isobutanol, and the ethanol byproduct.

5. Termination and Product Recovery:

  • After the desired reaction time (e.g., 8-24 hours), stop the reaction.
  • Recover the immobilized lipase by filtration.
  • The product mixture will contain this compound, unreacted substrates, and ethanol. These can be separated by fractional distillation. Applying a vacuum can help in the removal of the volatile ethanol byproduct, driving the reaction forward.[7]

Data Presentation

The efficiency of the enzymatic synthesis is influenced by several parameters. The following tables summarize typical ranges and optimized conditions gathered from literature on similar ester syntheses.

Table 1: Key Parameters for Lipase-Catalyzed this compound Synthesis

ParameterTypical Range / ConditionReference
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)[5][8]
Reaction Type Direct Esterification or Transesterification[1]
Temperature 40°C - 70°C[5][8]
Substrate Molar Ratio 1:1 to 1:3 (Acid/Ester:Alcohol)[7][8]
Enzyme Loading 2% - 10% (w/w of substrates)[8]
Solvent Solvent-free or n-hexane[4][8]
Agitation Speed 150 - 300 rpm[8]
Water Removal Molecular sieves (for esterification)[10]

Table 2: Example of Optimized Conditions for a Similar Esterification (Isobutyl Propionate)

ParameterOptimized Value
Enzyme Novozym 435
Temperature 40°C
Enzyme Loading 5% (w/w)
Acid to Alcohol Molar Ratio 1:3
Agitation Speed 300 rpm
Reaction Time 10 hours
System Solvent-free
Conversion 92.52%
Data adapted from a study on isobutyl propionate synthesis, which serves as a strong starting point for this compound.[8]

Visualizations

Experimental Workflow

G Experimental Workflow for Enzymatic this compound Synthesis cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Analysis cluster_recovery 4. Product Recovery A Mix Substrates (Lactic Acid/Ethyl Lactate + Isobutanol) B Add Solvent (Optional) & Molecular Sieves (Optional) A->B C Add Immobilized Lipase B->C D Incubate with Agitation (Controlled Temperature) C->D E Withdraw Aliquots D->E Periodically G Stop Reaction D->G F GC / HPLC Analysis E->F F->D Continue/Stop H Filter to Recover Enzyme G->H I Purify Product (Evaporation/Distillation) H->I

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Reaction Mechanism

The lipase-catalyzed synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism.[8][12]

Caption: Ping-Pong Bi-Bi mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Catalytic Esterification of Lactic Acid to Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic esterification of lactic acid with isobutanol to synthesize isobutyl lactate, a biodegradable and versatile green solvent.[1][2] The information is compiled for use in research and development settings, with a focus on providing clear, actionable experimental procedures and comparative data.

Introduction

This compound is an ester of lactic acid that is gaining attention as an environmentally friendly solvent and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] It is produced from renewable resources, such as carbohydrates, through fermentation to yield lactic acid, which is then esterified with isobutanol.[1][2] The esterification reaction is a reversible process, and to achieve high yields, it is often carried out in the presence of a catalyst and with the removal of water, a byproduct of the reaction. This protocol outlines the synthesis of this compound using heterogeneous acid catalysts, which offer advantages in terms of separation and reusability.

Reaction Scheme

The overall reaction for the esterification of lactic acid with isobutanol is as follows:

CH₃CH(OH)COOH + (CH₃)₂CHCH₂OH ⇌ CH₃CH(OH)COOCH₂CH(CH₃)₂ + H₂O (Lactic Acid) + (Isobutanol) ⇌ (this compound) + (Water)

Experimental Protocols

This section details the materials, equipment, and procedures for the catalytic esterification of lactic acid to this compound.

Materials and Equipment
  • Reactants:

    • Lactic Acid (e.g., 88-92% aqueous solution)

    • Isobutanol (≥99% purity)

  • Catalyst:

    • Cation-exchange resin (e.g., Amberlyst 15, Amberlyst 36, Dowex 50W8x)[3]

  • Apparatus:

    • Round-bottom flask (e.g., 250 mL or 500 mL)

    • Heating mantle with magnetic stirrer

    • Reflux condenser

    • Dean-Stark apparatus for azeotropic water removal

    • Thermometer or temperature probe

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Rotary evaporator for solvent removal

    • Separatory funnel

  • Analytical Instruments:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and purity analysis.

    • High-Performance Liquid Chromatography (HPLC) for monitoring reactant conversion.[4]

    • Karl Fischer titrator for water content determination.

    • Apparatus for acid-base titration to determine the concentration of unreacted lactic acid.[4]

Procedure: Batch Esterification with Azeotropic Water Removal
  • Catalyst Preparation:

    • If required, wash the cation-exchange resin with deionized water and then with isobutanol to remove any impurities and to activate the resin.

    • Dry the resin in an oven at a specified temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Reaction Setup:

    • Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.

    • Charge the round-bottom flask with lactic acid, isobutanol, and the prepared catalyst. The molar ratio of isobutanol to lactic acid is a critical parameter and should be varied to optimize the reaction (see Table 1).[5]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-130 °C) with continuous stirring.[6] The reaction temperature should be sufficient to allow for the azeotropic removal of water with isobutanol.

    • Collect the water-isobutanol azeotrope in the Dean-Stark trap. The organic phase (isobutanol) can be recycled back into the reaction flask.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them for the concentration of lactic acid (via titration or HPLC) or the formation of this compound (via GC-MS).[4]

  • Product Isolation and Purification:

    • After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration.

    • Transfer the liquid mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess isobutanol and any other volatile impurities using a rotary evaporator.

    • For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.[6]

  • Product Characterization:

    • Confirm the identity and purity of the final product using GC-MS and ¹H NMR spectroscopy.

    • Determine the final yield of this compound.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the esterification of lactic acid. While much of the available literature focuses on n-butyl lactate, these parameters provide a strong starting point for the synthesis of this compound.

Table 1: Reaction Parameters for Catalytic Esterification of Lactic Acid

ParameterRange / ValueCatalyst TypeReference
Molar Ratio (Alcohol:Lactic Acid) 4:1 to 10:1Autocatalyzed[5]
Temperature 130 °CHydrogen type cation exchange resin[6]
Catalyst Loading 90/1000 (wt. ratio to lactide)Hydrogen type cation exchange resin[6]
Reaction Time 7 hoursHydrogen type cation exchange resin[6]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1][7]
Boiling Point 73 °C @ 13 mmHg[7]
Density ~0.97 g/cm³ at 25 °C[2][7]
Refractive Index (20 °C) 1.419[7]
Flash Point 66-67 °C[1][7]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the key reaction parameters.

Esterification_Workflow A Reactant & Catalyst Preparation B Reaction Setup (Flask, Condenser, Dean-Stark) A->B C Esterification Reaction (Heating & Stirring) B->C D Azeotropic Water Removal C->D Byproduct E Reaction Monitoring (HPLC/GC) C->E F Product Workup (Filtration, Washing) C->F D->C Recycle Isobutanol E->C Continue/Stop G Purification (Distillation) F->G H Product Analysis (GC-MS, NMR) G->H

Caption: Experimental workflow for this compound synthesis.

Reaction_Parameters center_node This compound Yield & Purity param_node param_node Temp Temperature Temp->center_node Time Reaction Time Time->center_node Ratio Molar Ratio (Isobutanol:Lactic Acid) Ratio->center_node Catalyst Catalyst Type & Loading Catalyst->center_node

References

Application Notes and Protocols for Isobutyl Lactate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl lactate is emerging as a versatile and environmentally friendly solvent and excipient in the pharmaceutical industry.[1] Derived from renewable resources and readily biodegradable, it presents a "green" alternative to traditional organic solvents.[1][2] Its favorable properties, including low toxicity, high solvency for a range of active pharmaceutical ingredients (APIs), and compatibility with various formulation types, make it a compelling candidate for drug delivery applications.[2][3] These notes provide an overview of its applications and detailed protocols for its use in pharmaceutical formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueReference
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
AppearanceColorless liquid[3]
Density0.971 g/mL at 25 °C
Boiling Point73 °C at 13 mmHg
Refractive Indexn20/D 1.419
Flash Point67 °C (closed cup)

Applications in Pharmaceutical Formulations

This compound's primary role in pharmaceuticals is as a solvent and a carrier, enhancing the solubility and bioavailability of APIs.[3] Its applications span various drug delivery systems, including:

  • Topical and Transdermal Formulations: Its solvent properties and potential to act as a penetration enhancer make it suitable for delivering drugs through the skin.[3][4]

  • Nanoparticle Formulations: It can be used as a solvent in the preparation of biodegradable polymeric nanoparticles for controlled drug release.[5]

  • Microemulsion Systems: this compound can serve as the oil phase in microemulsions, which are thermodynamically stable systems capable of solubilizing both hydrophilic and lipophilic drugs.[2][6]

Experimental Protocols

Protocol 1: Preparation of a Topical Microemulsion using this compound

This protocol describes the preparation of an oil-in-water (O/W) microemulsion using the phase titration method. Microemulsions are excellent vehicles for topical drug delivery due to their thermodynamic stability and ability to enhance drug solubilization and permeation.[6][7]

Objective: To formulate a stable O/W microemulsion using this compound as the oil phase for topical delivery of a lipophilic API.

Materials:

  • This compound (Oil Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Titration burette

Methodology:

  • Phase Diagram Construction: To determine the optimal ratio of components, a pseudo-ternary phase diagram is constructed. This involves preparing various mixtures of oil, surfactant, and co-surfactant and titrating them with water to identify the microemulsion region.[8]

  • Preparation of the Oil Phase: Dissolve the lipophilic API in this compound at a predetermined concentration.

  • Preparation of the Surfactant/Co-surfactant (S/CoS) Mixture: Prepare a mixture of the surfactant and co-surfactant at a specific weight ratio (e.g., 1:1, 2:1, or 3:1).

  • Formation of the Microemulsion:

    • Take a specific amount of the S/CoS mixture in a beaker.

    • Add the oil phase (this compound with dissolved API) to the S/CoS mixture and stir gently with a magnetic stirrer.

    • Slowly titrate this mixture with purified water from a burette while continuously stirring.

    • The endpoint is the formation of a clear and transparent single-phase microemulsion.[7]

  • Characterization: The resulting microemulsion should be characterized for its physical appearance, droplet size, polydispersity index (PDI), zeta potential, pH, and viscosity.

Data Presentation:

Formulation CodeThis compound (% w/w)S/CoS RatioAPI Conc. (% w/w)Water (% w/w)Droplet Size (nm)PDIZeta Potential (mV)
ME-IBL-01102:117950-100< 0.3-15 to -25
ME-IBL-02152:117480-150< 0.3-18 to -28
ME-IBL-03103:117940-90< 0.2-12 to -22

Note: The values in the table are hypothetical and for illustrative purposes. Actual values will depend on the specific components and their ratios.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_form Formation cluster_char Characterization API Dissolve API in This compound MIX Combine Oil Phase and S/CoS Mixture API->MIX SCOS Mix Surfactant & Co-surfactant SCOS->MIX TITRATE Titrate with Water (Continuous Stirring) MIX->TITRATE RESULT Clear Microemulsion TITRATE->RESULT ANALYSIS Analyze Droplet Size, PDI, Zeta Potential RESULT->ANALYSIS

Caption: Workflow for Topical Microemulsion Preparation.

Protocol 2: Formulation of Biodegradable Nanoparticles using Nanoprecipitation

This protocol details the preparation of polylactic acid (PLA) nanoparticles using the nanoprecipitation method, where this compound is used as a solvent for the polymer and drug. This method is suitable for encapsulating hydrophobic drugs.[5]

Objective: To prepare drug-loaded PLA nanoparticles for controlled release applications.

Materials:

  • Polylactic Acid (PLA)

  • Hydrophobic API

  • This compound (Solvent)

  • Purified Water (Non-solvent)

  • Stabilizer (e.g., Pluronic F68 or Polyvinyl Alcohol - PVA)

  • Magnetic stirrer and stir bars

  • Syringe pump

  • Rotary evaporator

Methodology:

  • Preparation of the Organic Phase: Dissolve a specific amount of PLA and the hydrophobic API in this compound.

  • Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/v PVA) in purified water.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker and stir at a moderate speed.

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant flow rate.

    • Nanoparticles will form spontaneously as the polymer and drug precipitate upon diffusion of the solvent into the non-solvent.[5]

  • Solvent Evaporation: The resulting nanoparticle suspension is stirred overnight at room temperature to allow for the evaporation of this compound. A rotary evaporator can be used to accelerate this process.

  • Purification: The nanoparticles are purified by centrifugation to remove the excess stabilizer and unencapsulated drug. The pellet is then resuspended in purified water. This washing step can be repeated multiple times.

  • Characterization: The prepared nanoparticles are characterized for their particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Data Presentation:

Formulation CodePLA Conc. (mg/mL)API Conc. (mg/mL)Stabilizer (% w/v)Particle Size (nm)PDIEncapsulation Efficiency (%)
NP-IBL-011011% PVA150-200< 0.270-80
NP-IBL-022011% PVA200-250< 0.275-85
NP-IBL-031021% PVA160-220< 0.265-75

Note: The values in the table are hypothetical and for illustrative purposes.

Visualization of the Nanoprecipitation Process:

G cluster_phase Phase Preparation cluster_proc Process cluster_final Final Product ORG Organic Phase: PLA + API in This compound ADD Dropwise Addition of Organic Phase to Aqueous Phase ORG->ADD AQU Aqueous Phase: Stabilizer in Water AQU->ADD EVAP Solvent Evaporation (Rotary Evaporator) ADD->EVAP PURIFY Purification (Centrifugation) EVAP->PURIFY NP Drug-Loaded Nanoparticles PURIFY->NP CHAR Characterization: Size, PDI, EE% NP->CHAR

Caption: Nanoparticle Formulation via Nanoprecipitation.

Protocol 3: In Vitro Skin Permeation Study

This protocol outlines an in vitro skin permeation study using Franz diffusion cells to evaluate the dermal delivery of a drug formulated with this compound.[4]

Objective: To assess the skin permeation and retention of an API from an this compound-based formulation.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)

  • This compound-based formulation

  • Control formulation (without this compound)

  • Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Preparation: The excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.[9]

  • Cell Assembly: The receptor compartment is filled with the receptor medium, ensuring no air bubbles are trapped beneath the skin. The cells are placed in a circulating water bath to maintain a constant temperature (32°C).

  • Dosing: A precise amount of the this compound-based formulation and the control formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment. An equal volume of fresh receptor medium is added to maintain sink conditions.

  • Skin Analysis: At the end of the experiment, the skin is removed from the cell, and the amount of drug retained in different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures.

  • Quantification: The concentration of the drug in the receptor samples and skin extracts is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the plot.

Data Presentation:

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Drug Retained in Skin (µg/cm²)
ControlValueValueValue
This compound FormulationValueValueValue

Note: The values in the table are to be filled with experimental data.

Visualization of the Permeation Pathway:

G FORMULATION { Formulation (with this compound) |  Applied to Skin Surface} SKIN Stratum Corneum Epidermis Dermis FORMULATION:f1->SKIN:sc Permeation RECEPTOR { Receptor Medium |  Systemic Circulation} SKIN:d->RECEPTOR:r Diffusion

Caption: Transdermal Drug Permeation Pathway.

This compound demonstrates significant potential as a green and effective excipient in pharmaceutical formulations. Its favorable safety profile, biodegradability, and solvency make it a valuable tool for developing innovative drug delivery systems. The provided protocols offer a starting point for researchers and formulation scientists to explore the utility of this compound in topical, transdermal, and controlled-release applications. Further research is warranted to fully elucidate its mechanisms of action as a penetration enhancer and to expand its application to a wider range of APIs and delivery routes.

References

Application Notes and Protocols: Isobutyl Lactate in Cosmetics and Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyl lactate in cosmetic and personal care products. This document details its functions, presents available data, and offers experimental protocols for its evaluation.

1. Introduction

This compound is the isobutyl ester of lactic acid, a bio-based and biodegradable solvent.[1] Its use in the cosmetics industry is driven by its favorable safety profile and versatile functions.[1] It serves as a solvent, emollient, and fragrance ingredient in a variety of formulations. With a growing consumer demand for green and sustainable ingredients, this compound presents a viable alternative to traditional petroleum-derived solvents.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61597-96-4[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless liquid[1]
Density 0.971 g/mL at 25 °C[1]
Boiling Point 73 °C at 13 mmHg[1]
Refractive Index n20/D = 1.419[1]

3. Applications in Cosmetic and Personal Care Products

This compound's primary applications in cosmetics include its role as a solvent and an emollient.

3.1. Solvent Properties

Table 2: Hansen Solubility Parameters (HSP) for n-Butyl Lactate

Parameterδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)Reference
Value (MPa½) 15.86.510.2[2]

Note: Data for n-butyl lactate is used as a proxy for this compound.

Experimental Protocol: Evaluation of Solvency Power

A standardized protocol to evaluate the solvency power of this compound for a specific cosmetic ingredient (e.g., a polymer or a UV filter) is outlined below.

Objective: To determine the solubility of a cosmetic ingredient in this compound at various concentrations.

Materials:

  • This compound

  • Cosmetic ingredient of interest (solute)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument for quantification of the solute

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of the solute to a known volume of this compound in separate vials.

  • Agitate the vials using a vortex mixer for a predetermined time (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Centrifuge the vials to separate the undissolved solute.

  • Carefully collect an aliquot of the supernatant.

  • Quantify the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Express the solubility as g/100g of solvent.

3.2. Emollient Properties

This compound is reported to possess emollient properties, contributing to improved skin feel and moisture retention in skincare products.[1] While specific quantitative data on its emollient performance is not available in the searched literature, its effects can be evaluated through sensory panel assessments and instrumental measurements of skin hydration and transepidermal water loss (TEWL).

Experimental Protocol: Sensory Panel Evaluation of Emollience

Objective: To assess the sensory characteristics of a cosmetic formulation containing this compound compared to a control formulation.

Panelists: A panel of trained sensory assessors (n=10-15).

Procedure:

  • Prepare two formulations: a test formulation containing this compound at a typical use level (e.g., 2-5%) and a control formulation without this compound.

  • Apply a standardized amount of each formulation to the forearms of the panelists in a randomized and blinded manner.

  • Instruct panelists to evaluate predefined sensory attributes at specified time points (e.g., immediately after application, 5 minutes, and 30 minutes).

  • Sensory attributes to be evaluated may include:

    • Spreadability: Ease of application.

    • Absorbency: Speed of penetration into the skin.

    • Greasiness: Oily residue on the skin.

    • Tackiness: Stickiness of the skin after application.

    • Smoothness: Sensation of skin smoothness.

    • Softness: Perception of skin softness.

  • Panelists will rate each attribute on a labeled magnitude scale (e.g., 0-10).

  • Analyze the data statistically to determine significant differences between the test and control formulations.

Experimental Protocol: Instrumental Assessment of Skin Hydration and Barrier Function

Objective: To measure the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).

Subjects: A group of healthy volunteers with normal to dry skin (n=20).

Instrumentation:

  • Corneometer® for skin hydration measurement.

  • Tewameter® for TEWL measurement.

Procedure:

  • Acclimatize subjects to the controlled environmental conditions of the testing room (e.g., 22°C, 50% RH) for at least 30 minutes.

  • Define test areas on the volar forearms of the subjects.

  • Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on all test areas.

  • Apply a standardized amount of the test formulation (containing this compound) and a control formulation to the designated test areas. One area should remain untreated as a negative control.

  • Measure skin hydration and TEWL at predetermined time points (e.g., 1, 2, 4, and 6 hours) after product application.

  • Calculate the change in skin hydration and TEWL from baseline for each formulation and compare the results statistically.

4. Safety and Toxicology

A safety assessment of lactate esters, including this compound, indicates that they are not skin sensitizers.[3] An inhalation study on several lactate esters, including this compound, established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/m³.[3] In cosmetic products, butyl lactate is used at very low concentrations, typically up to 0.03%.[4]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a cosmetic formulation containing this compound to cause skin irritation and sensitization.

Subjects: A panel of 50-100 healthy volunteers.

Procedure:

  • Induction Phase:

    • Apply the test material under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) of each subject.

    • Repeat the application nine times over a three-week period.

    • Evaluate the skin for any signs of irritation before each new application.

  • Rest Phase:

    • A two-week period with no applications.

  • Challenge Phase:

    • Apply the test material under a patch to a new, previously untreated skin site.

    • Evaluate the challenge site for any signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after application.

  • Interpretation: The absence of any reaction at the challenge site indicates that the test material is not a skin sensitizer under the test conditions.

5. Formulation Stability

The inclusion of a new ingredient like this compound requires thorough stability testing to ensure the final product maintains its physical, chemical, and microbiological integrity over its shelf life.

Experimental Protocol: Accelerated Stability Testing

Objective: To assess the stability of a cosmetic formulation containing this compound under accelerated conditions.

Procedure:

  • Prepare the final formulation and package it in the intended commercial packaging.

  • Store samples at various controlled temperature and humidity conditions, including:

    • Room temperature (20-25°C)

    • Elevated temperature (e.g., 40°C, 45°C)

    • Reduced temperature (e.g., 4°C)

    • Freeze-thaw cycles (e.g., -10°C to 25°C)

  • Evaluate the samples at predetermined time points (e.g., 1, 2, and 3 months for accelerated testing) for the following parameters:

    • Physical properties: Color, odor, appearance, texture, viscosity, and pH.

    • Chemical properties: Assay of active ingredients (if applicable).

    • Microbiological properties: Microbial count.

    • Packaging compatibility: Any changes to the packaging or interaction with the product.

  • Compare the results to the initial specifications to determine the stability of the formulation.

6. Visualizations

G cluster_0 Formulation Development cluster_1 Performance & Stability Testing cluster_2 Safety Evaluation Ingredient_Screening Ingredient Screening (this compound) Prototype_Formulation Prototype Formulation Ingredient_Screening->Prototype_Formulation Solvency_Evaluation Solvency Evaluation Prototype_Formulation->Solvency_Evaluation Emollience_Assessment Emollience Assessment (Sensory & Instrumental) Prototype_Formulation->Emollience_Assessment Stability_Testing Stability Testing (Accelerated & Real-time) Prototype_Formulation->Stability_Testing HRIPT Human Repeat Insult Patch Test (HRIPT) Prototype_Formulation->HRIPT Final_Product Final Product Specification Stability_Testing->Final_Product HRIPT->Final_Product

Caption: Experimental workflow for incorporating this compound into a cosmetic formulation.

G Start Start Prepare_Samples Prepare Saturated Solutions (Excess Solute in this compound) Start->Prepare_Samples Equilibrate Agitate at Controlled Temperature (e.g., 24h at 25°C) Prepare_Samples->Equilibrate Separate Centrifuge to Separate Undissolved Solute Equilibrate->Separate Quantify Quantify Solute in Supernatant (e.g., UV-Vis, HPLC) Separate->Quantify Calculate Calculate Solubility (g/100g solvent) Quantify->Calculate End End Calculate->End G cluster_0 Induction Phase (3 Weeks) cluster_1 Rest Phase (2 Weeks) cluster_2 Challenge Phase Apply_Patch_1 Application 1 Evaluate_1 Evaluate Site Apply_Patch_1->Evaluate_1 Apply_Patch_2 Application 2 Evaluate_1->Apply_Patch_2 Evaluate_2 ... Apply_Patch_2->Evaluate_2 Apply_Patch_9 Application 9 Evaluate_2->Apply_Patch_9 Evaluate_9 Evaluate Site Apply_Patch_9->Evaluate_9 No_Application No Application Evaluate_9->No_Application Apply_Challenge_Patch Apply to New Site No_Application->Apply_Challenge_Patch Evaluate_Challenge_48h Evaluate at 48h Apply_Challenge_Patch->Evaluate_Challenge_48h Evaluate_Challenge_72h Evaluate at 72h Evaluate_Challenge_48h->Evaluate_Challenge_72h

References

Isobutyl Lactate: A Green Carrier Solvent for Modern Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of more sustainable agricultural practices, the agrochemical industry is increasingly shifting away from conventional, petroleum-based solvents towards greener, bio-based alternatives. Isobutyl lactate, a lactate ester derived from renewable resources, has emerged as a promising carrier solvent for pesticide and herbicide formulations. Its favorable safety profile, biodegradability, and effective solvency make it a compelling choice for researchers, scientists, and drug development professionals seeking to create more environmentally friendly and efficacious agrochemical products. This document provides detailed application notes and protocols for the use of this compound in agrochemical formulations.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in formulations. A summary of its key properties is presented below, with a comparison to the traditional solvent, xylene.

Table 1: Physicochemical Properties of this compound and Xylene

PropertyThis compoundXylene
Molecular Formula C₇H₁₄O₃C₈H₁₀
Molecular Weight 146.18 g/mol 106.16 g/mol
Appearance Colorless liquidClear, colorless liquid
Boiling Point 182 °C138.5 - 141.5 °C[1]
Flash Point 65.56 °C27 - 32 °C[1]
Density (at 20°C) ~0.97 g/mL~0.87 g/mL[1]
Water Solubility Slightly solubleInsoluble[1]
Biodegradability Readily biodegradableSlower biodegradation
Toxicity Low toxicityHigher toxicity, recognized as a reproductive hazard[2]

Solubility of Active Ingredients

Table 2: Solubility of Selected Pesticides in Various Organic Solvents

Active IngredientSolventSolubility (g/L)Temperature (°C)
Atrazine Acetone3125[4]
Ethanol1525[4]
Toluene425[4]
Xylene--
Chlorpyrifos Acetone650025[5]
Ethanol63025[5]
Xylene400025[5]
Glyphosate Water1225[6]
AcetoneInsoluble-[6]
EthanolInsoluble-[6]
XyleneInsoluble-[6]

Note: The solubility of glyphosate is highly dependent on its salt form.

Experimental Protocols

Detailed and standardized protocols are essential for evaluating the performance of this compound as a carrier solvent. The following are methodologies for key experiments, based on internationally recognized standards such as those from the Collaborative International Pesticides Analytical Council (CIPAC).

Protocol 1: Determination of Active Ingredient Solubility in this compound

This protocol outlines a method for determining the solubility of a solid technical grade active ingredient in this compound.

1. Objective: To determine the saturation concentration of a pesticide active ingredient in this compound at a specified temperature.

2. Materials:

  • Technical grade active ingredient (powder or crystalline form)

  • This compound (analytical grade)

  • Glass vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector for the active ingredient

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with this compound)

3. Procedure:

  • Prepare a series of glass vials.

  • To each vial, add a pre-weighed amount of the active ingredient. Ensure an excess of the solid will be present after equilibration.

  • Add a known volume or weight of this compound to each vial.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Allow the samples to equilibrate for at least 24 hours, ensuring continuous agitation to facilitate dissolution.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Cease agitation and allow the solid to settle.

  • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the active ingredient.

  • Repeat the analysis for at least three replicate samples.

4. Calculation: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Protocol 2: Accelerated Storage Stability of an Emulsifiable Concentrate (EC) Formulation

This protocol is based on the principles of the CIPAC Method MT 46 and is used to assess the physical and chemical stability of an agrochemical formulation under accelerated conditions.[7][8][9][10]

1. Objective: To evaluate the stability of an emulsifiable concentrate (EC) formulation containing this compound after storage at an elevated temperature.

2. Materials:

  • The prepared EC formulation.

  • Glass bottles with airtight seals, suitable for heating.

  • Oven capable of maintaining a constant temperature of 54 ± 2 °C.

  • Equipment for analyzing the active ingredient concentration (HPLC or GC).

  • Apparatus for evaluating emulsion stability (e.g., graduated cylinders).

  • pH meter.

3. Procedure:

  • Fill the glass bottles with the EC formulation, leaving a small headspace.

  • Seal the bottles tightly.

  • Place the bottles in an oven maintained at 54 ± 2 °C for 14 days.[11]

  • After 14 days, remove the bottles from the oven and allow them to cool to room temperature for at least 24 hours before opening.

  • Visually inspect the formulation for any signs of physical changes, such as crystallization, phase separation, or sedimentation.

  • Determine the active ingredient content of the stored sample using a validated analytical method and compare it to the initial concentration.

  • Evaluate the emulsion stability by diluting the stored formulation in water according to standard procedures (e.g., CIPAC MT 36). Observe the spontaneity of emulsification, emulsion stability over time, and any creaming or separation.

  • Measure the pH of the formulation before and after storage.

4. Evaluation Criteria:

  • Active Ingredient Content: The concentration of the active ingredient should not decrease by more than a specified percentage (e.g., 5%) from the initial value.

  • Physical Properties: No significant changes in the physical appearance of the formulation.

  • Emulsion Stability: The formulation should still form a stable emulsion upon dilution.

  • pH: The pH should remain within an acceptable range.

Protocol 3: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol provides a general procedure for preparing a simple EC formulation using this compound.

1. Objective: To prepare a stable and effective EC formulation of a pesticide using this compound as the primary solvent.

2. Materials:

  • Active Ingredient (technical grade)

  • This compound

  • Emulsifier blend (a mix of anionic and non-ionic surfactants)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate (if required for dissolving the AI)

  • Analytical balance

3. Procedure:

  • Weigh the required amount of this compound into a beaker.

  • With continuous stirring, slowly add the weighed amount of the active ingredient to the this compound.

  • If necessary, gently heat the mixture to facilitate the dissolution of the active ingredient. Do not exceed the decomposition temperature of the AI.

  • Once the active ingredient is completely dissolved, add the pre-weighed emulsifier blend to the solution.

  • Continue stirring until a clear and homogenous solution is obtained.

  • Allow the formulation to cool to room temperature.

  • Store in a tightly sealed container.

Visualizations

Experimental Workflow for Solubility Determination

G prep Prepare Vials with Excess AI and this compound equilibrate Equilibrate at Constant Temperature with Agitation (24h) prep->equilibrate settle Settle and Filter Supernatant equilibrate->settle dilute Dilute Filtered Sample settle->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate G start Initial Formulation Analysis (AI Content, Physical Properties, Emulsion Stability, pH) store Store at 54°C for 14 Days start->store cool Cool to Room Temperature store->cool analyze_post Post-Storage Analysis (AI Content, Physical Properties, Emulsion Stability, pH) cool->analyze_post compare Compare Pre and Post-Storage Data analyze_post->compare pass Pass compare->pass Within Specification fail Fail compare->fail Out of Specification

References

Production of High-Purity Isobutyl Lactate for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and analysis of high-purity isobutyl lactate, a versatile ester increasingly utilized in pharmaceutical, agrochemical, and specialty chemical research.[1][2] Its biodegradable nature and origin from renewable resources make it an environmentally friendly solvent and synthetic intermediate.[1] These protocols are designed to enable research and development professionals to produce this compound with a purity exceeding 99.5%, suitable for demanding applications.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: Direct Fischer-Speier Esterification and a Two-Step Method via Lactide Intermediate.

Method 1: Direct Fischer-Speier Esterification

This is a robust and straightforward method for producing this compound by the acid-catalyzed reaction of lactic acid and isobutanol.

Experimental Protocol:

Materials and Reagents:

  • Lactic Acid (85-90%)

  • Isobutanol (≥99%)

  • Catalyst (e.g., p-Toluenesulfonic acid, Sulfuric Acid, or an acidic ion-exchange resin)

  • Toluene or Benzene (for azeotropic water removal)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Dichloromethane or Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine lactic acid (1.0 mol equivalent), isobutanol (2.0-3.0 mol equivalents), and a catalyst. For p-toluenesulfonic acid or sulfuric acid, a catalytic amount (e.g., 1-2 mol%) is sufficient. If using an ion-exchange resin, it is typically added at 10-15% by weight of the lactic acid. Add toluene to fill the Dean-Stark trap.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an ion-exchange resin was used, filter it off. Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to yield crude this compound.

Method 2: Two-Step Synthesis via Lactide Intermediate

This method is particularly useful for producing high-purity and optically active this compound. It involves the initial formation of lactide from lactic acid, followed by a transesterification reaction with isobutanol. This method can yield this compound with a purity of over 99.5% and an optical purity exceeding 99%.

Experimental Protocol:

Step 1: Lactide Synthesis

  • Polycondensation: Lactic acid is first oligomerized by heating under vacuum with a catalyst such as tin(II) octoate.

  • Depolymerization: The resulting oligomer is then depolymerized at a higher temperature and lower pressure to form the cyclic lactide dimer, which is distilled off.

Step 2: this compound Synthesis

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the purified lactide (1.0 mol equivalent) and anhydrous isobutanol (2.2 mol equivalents).

  • Transesterification: Add a catalyst, such as a hydrogen-type cation exchange resin, and heat the mixture to reflux with stirring for 1-10 hours.

  • Purification: The resulting this compound can be purified by vacuum distillation as described in the following section.

Purification of this compound

High-purity this compound is typically achieved through vacuum distillation or melt crystallization.

Method 1: Vacuum Distillation

Experimental Protocol:

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiver flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with magnetic stirring

Procedure:

  • Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease. Use a Claisen adapter to minimize bumping.

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and gradually apply vacuum. Once a stable, low pressure is achieved, begin heating the flask.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Then, collect the main fraction of this compound at its boiling point under the applied vacuum (e.g., 73°C at 13 mmHg).

  • Completion: Stop the distillation before the flask goes to dryness. Release the vacuum carefully and allow the apparatus to cool.

Method 2: Melt Crystallization

This technique is effective for achieving very high chiral purity. For instance, isobutyl (R)-lactate with an initial chiral purity of 95.4% can be enriched to 99.85%.[3]

Experimental Protocol:

  • Cooling: Cool the impure this compound to a temperature where it begins to solidify (e.g., -20°C).

  • Partial Melting: Slowly warm the solid mass to a temperature where a fraction of it melts, creating a slurry of purer crystals in a liquid phase containing the concentrated impurities.

  • Separation: Separate the solid crystals from the liquid melt using a centrifuge or by simple filtration.

  • Final Product: The melted crystals represent the purified this compound.

Quality Control and Analysis

The purity of the synthesized this compound should be assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Experimental Protocol for GC-FID Analysis:

Materials and Equipment:

  • Gas Chromatograph with FID

  • Capillary column suitable for polar compounds (e.g., DB-Wax or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Syringes for sample injection

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., Dichloromethane or Methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1-2 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect EsterificationTwo-Step Method (via Lactide)
Starting Materials Lactic Acid, IsobutanolLactic Acid, Isobutanol
Catalyst p-TSA, H₂SO₄, Ion-exchange resinTin(II) Octoate, Cation exchange resin
Typical Reaction Time 3 - 6 hours1 - 10 hours (transesterification step)
Achievable Purity >99% (with purification)>99.5%
Optical Purity Dependent on lactic acid source>99% achievable
Key Advantages Simpler, one-step processHigh purity, high optical purity
Key Disadvantages Water removal is criticalMore complex, two-step process

Table 2: Purification Method Efficacy

Purification MethodInitial Purity (Example)Final Purity (Achievable)Key Feature
Vacuum Distillation ~90-95%>99.9%Effective for removing non-volatile and some closely boiling impurities.
Melt Crystallization Chiral Purity: 95.4%Chiral Purity: 99.85%[3]Excellent for enhancing chiral/optical purity.

Visualized Workflows

Synthesis_Workflow Synthesis of this compound via Direct Esterification Reactants Lactic Acid + Isobutanol + Catalyst Reaction Reflux with Dean-Stark (Water Removal) Reactants->Reaction Workup Cooling & Quenching Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Neutralization Wash with NaHCO3 & Brine Extraction->Neutralization Drying Dry over Na2SO4 Neutralization->Drying Concentration Rotary Evaporation Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product

Caption: Workflow for the direct esterification synthesis of this compound.

Purification_Workflow Purification and Quality Control Workflow Crude_Product Crude this compound Purification_Choice Purification Method Crude_Product->Purification_Choice Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Chemical Purity Melt_Crystallization Melt Crystallization Purification_Choice->Melt_Crystallization Chiral Purity Purified_Product Purified this compound Vacuum_Distillation->Purified_Product Melt_Crystallization->Purified_Product QC_Analysis GC-FID Analysis Purified_Product->QC_Analysis Final_Product High-Purity this compound (>99.5%) QC_Analysis->Final_Product Purity >99.5% Fail Repurify or Discard QC_Analysis->Fail Purity <99.5%

Caption: General workflow for the purification and quality control of this compound.

GC_Analysis_Logic Logical Flow for GC-FID Purity Analysis Start Start Analysis Prepare_Sample Prepare Sample (Dilute in Solvent) Start->Prepare_Sample Inject_Sample Inject into GC-FID Prepare_Sample->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Area % Purity Integrate_Peaks->Calculate_Purity Decision Purity > 99.5%? Calculate_Purity->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Caption: Logical workflow for determining the purity of this compound using GC-FID.

References

Application Notes and Protocols for Isobutyl Lactate in Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyl lactate, a green and biodegradable solvent, in the development of biodegradable polymers, with a primary focus on polylactic acid (PLA). Due to a lack of specific published protocols for this compound, the experimental procedures outlined below are adapted from established methods for the closely related butyl lactate. These protocols are intended to serve as a foundational guide for researchers.

Introduction to this compound in Polymer Synthesis

This compound is an ester of lactic acid derived from the fermentation of carbohydrates.[1] It is recognized as a green solvent due to its renewable origins and biodegradability.[1] In the context of biodegradable polymer development, this compound is explored as a sustainable solvent and a potential precursor.[2][3] Its properties make it a promising alternative to conventional organic solvents in polymerization processes.

Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP)

The synthesis of high-molecular-weight PLA is typically achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[4] This process can be broadly divided into three main stages:

  • Oligomerization of Lactic Acid: Lactic acid is first converted into low-molecular-weight PLA oligomers.

  • Depolymerization to Lactide: The oligomers are then depolymerized under vacuum to yield the cyclic monomer, lactide.

  • Ring-Opening Polymerization of Lactide: The purified lactide is polymerized to produce high-molecular-weight PLA.

The following sections provide detailed, albeit adapted, protocols for these stages, with this compound proposed as a purification solvent.

Experimental Protocols

Protocol 1: Synthesis of Lactide from Lactic Acid

This protocol is adapted from the synthesis of lactide from lactic acid using a tin-based catalyst.

Materials:

  • L-lactic acid (88-92% aqueous solution)

  • Tin (II) octoate (Sn(Oct)₂)

  • This compound (for purification)

  • Nitrogen gas (high purity)

  • Vacuum pump

  • Heating mantle, round-bottom flask, distillation apparatus, magnetic stirrer

Procedure:

  • Lactic Acid Concentration:

    • Place the aqueous L-lactic acid solution in a round-bottom flask.

    • Heat the solution to 150°C under a gentle stream of nitrogen to remove water and form lactic acid oligomers.[2]

  • Depolymerization to Lactide:

    • Add Tin (II) octoate (0.5 wt%) to the oligomer melt.

    • Increase the temperature to 210°C and reduce the pressure using a vacuum pump.[2]

    • Crude lactide will distill and can be collected in a receiving flask. The yield of crude lactide is typically in the range of 67-69%.[2]

  • Lactide Purification by Recrystallization:

    • Dissolve the crude lactide in hot this compound (a 3:1 mass ratio of lactide to solvent is a good starting point).

    • Cool the solution to 5°C to allow for the crystallization of purified lactide.

    • Separate the lactide crystals from the solvent via vacuum filtration.

    • Repeat the recrystallization step as necessary to achieve high purity. The yield after recrystallization is expected to be around 40-50%.[1]

Protocol 2: Ring-Opening Polymerization of Lactide to PLA

This protocol describes the synthesis of PLA from purified lactide using a tin-based catalyst.

Materials:

  • Purified L-lactide

  • Tin (II) octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup:

    • Place the purified L-lactide in a flame-dried Schlenk flask under a nitrogen atmosphere.

    • Add anhydrous toluene to dissolve the lactide.

    • Introduce the Tin (II) octoate catalyst (e.g., at a monomer-to-catalyst ratio of 1000:1).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 130°C.

    • Allow the polymerization to proceed for a specified time (e.g., 2-4 hours), with continuous stirring.

  • Polymer Isolation and Purification:

    • After the desired time, cool the reaction mixture.

    • Precipitate the polymer by adding the solution to an excess of cold methanol.

    • Collect the precipitated PLA by filtration and wash with fresh methanol.

    • Dry the purified PLA in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PLA, primarily based on studies using butyl lactate as a reference.

Table 1: Synthesis of Lactide and PLA

ParameterValueReference
Lactide Synthesis
Crude Lactide Yield67-69%[2]
Purified Lactide Yield (after recrystallization)~41.4%[2]
Purity of Recrystallized Lactide~95% (by ¹H-NMR)[5]
PLA Synthesis (ROP)
Monomer Conversion>95%[1]
Weight Average Molecular Weight (Mw)>200 kDa[1]
Polydispersity Index (PDI)~1.94[1]

Table 2: Thermal Properties of PLA

PropertyTypical ValueReference
Glass Transition Temperature (Tg)55-65 °C[6]
Melting Temperature (Tm)170-180 °C (for PLLA)[6]
Crystallinity~35% (for PLLA)[6]

Table 3: Characterization Techniques for Biodegradable Polymers

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Chemical structure, purity, and monomer conversion.[3]
Gel Permeation Chromatography (GPC) Molecular weight (Mw, Mn) and polydispersity index (PDI).[3]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[7]
Thermogravimetric Analysis (TGA) Thermal stability and degradation temperature.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups present in the polymer.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of PLA from lactic acid.

G cluster_0 Lactide Synthesis cluster_1 PLA Synthesis Lactic_Acid Lactic Acid Oligomerization Oligomerization (150°C, N2) Lactic_Acid->Oligomerization Heat Depolymerization Depolymerization (210°C, Vacuum) Oligomerization->Depolymerization Sn(Oct)2 Crude_Lactide Crude Lactide Depolymerization->Crude_Lactide Purification Recrystallization (this compound) Crude_Lactide->Purification Purified_Lactide Purified Lactide Purification->Purified_Lactide ROP Ring-Opening Polymerization (130°C, Toluene) Purified_Lactide->ROP Sn(Oct)2 PLA_Solution PLA in Toluene ROP->PLA_Solution Precipitation Precipitation (Methanol) PLA_Solution->Precipitation Purified_PLA Purified PLA Precipitation->Purified_PLA

Caption: Workflow for PLA synthesis from lactic acid.

Polymer Characterization Logic

This diagram outlines the logical flow for the characterization of the synthesized biodegradable polymer.

G cluster_0 Polymer Sample cluster_1 Characterization Synthesized_PLA Synthesized PLA Structural_Analysis Structural Analysis Synthesized_PLA->Structural_Analysis Molecular_Weight_Analysis Molecular Weight Analysis Synthesized_PLA->Molecular_Weight_Analysis Thermal_Analysis Thermal Analysis Synthesized_PLA->Thermal_Analysis Functional_Group_Analysis Functional Group Analysis Synthesized_PLA->Functional_Group_Analysis NMR NMR Structural_Analysis->NMR GPC GPC Molecular_Weight_Analysis->GPC DSC_TGA DSC/TGA Thermal_Analysis->DSC_TGA FTIR FTIR Functional_Group_Analysis->FTIR

Caption: Logical flow for polymer characterization.

References

Application Notes and Protocols: Downstream Processing and Purification of Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl lactate is a versatile, bio-based green solvent and chemical intermediate derived from the esterification of lactic acid with isobutanol.[1][2] Its applications span various industries, including pharmaceuticals, coatings, and cleaning products, owing to its biodegradability and low toxicity.[2] The synthesis of this compound, typically through acid-catalyzed esterification, results in a crude mixture containing unreacted starting materials (lactic acid, isobutanol), water, the desired ester, and potentially side products.[1] Effective downstream processing and purification are critical to remove these impurities and achieve the high purity required for commercial applications. This document provides detailed protocols and data for common purification techniques tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on the initial purity of the crude product, the desired final purity, and the scale of operation. The following tables summarize quantitative data from various purification methods for lactate esters, providing a comparative overview.

Table 1: Summary of Achieved Purity and Yields for Lactate Ester Purification

Purification Method Target Molecule Achieved Purity Yield / Conversion Key Findings & Citations
Melt Crystallization Isobutyl (R)-lactate 99.96% (GLC Purity), 99.99% (Chiral Purity) 6% (in a specific lab example) Highly effective for enhancing both chemical and chiral purity, particularly for esters that are solid at low temperatures.[3]
Reactive Distillation n-Butyl Lactate > 99.5% > 90% Lactic Acid Conversion Combines reaction and separation to overcome equilibrium limitations by continuously removing water, significantly improving conversion.[4][5]
Pervaporation-Assisted Esterification This compound Not specified, but drives reaction 92% Lactic Acid Conversion A membrane-based process effectively removes water from the reaction, shifting the equilibrium to favor ester formation.[6][7]

| Hydrolysis of Lactate Ester | Lactic Acid | 82.4 wt% (impurities < 3 ppm) | Not Applicable | Used as a final step to recover pure lactic acid after initial purification via esterification.[8] |

Experimental Workflows and Logical Relationships

Visualizing the process flow is essential for understanding the sequence of operations and the relationships between different stages in the purification of this compound.

G cluster_0 Upstream Synthesis cluster_1 Downstream Processing Reaction Esterification Reaction (Lactic Acid + Isobutanol) Crude Crude this compound Mixture Reaction->Crude Yields Primary Primary Purification (e.g., Distillation) Crude->Primary Separation of Reactants & Water Polishing Polishing Step (e.g., Melt Crystallization) Primary->Polishing Removal of Trace Impurities Final High-Purity this compound Polishing->Final

Caption: General downstream processing workflow for this compound.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the key purification techniques identified from the literature.

Protocol 1: Purification by Reactive Distillation

Reactive distillation (RD) is a highly efficient process that integrates chemical reaction and product separation into a single unit. For this compound synthesis, it drives the esterification reaction forward by continuously removing water, a byproduct, thereby overcoming equilibrium limitations.[5][9]

Objective: To synthesize and simultaneously purify this compound from lactic acid and isobutanol, achieving high conversion and purity.

Materials:

  • Lactic Acid (e.g., 88 wt% aqueous solution)

  • Isobutanol

  • Solid Acid Catalyst (e.g., cation-exchange resin like Amberlyst 15)[10]

  • Reactive Distillation Column (packed or tray column) with reboiler, condenser, and feed pumps.

Methodology:

  • Catalyst Loading: If using a packed column, the catalyst is typically packed within structured catalytic packing in the reactive section of the column.

  • System Startup: The reboiler is charged with an initial amount of isobutanol or a pre-made reaction mixture. Heat is applied to the reboiler to bring the column to operating temperature and pressure.

  • Reactant Feeding: Lactic acid and isobutanol are continuously fed into the column at predetermined locations. Lactic acid is often fed at the top of the reactive section, while isobutanol may be fed lower down.[8]

  • Reaction and Separation: As the reactants flow down the column over the catalyst, esterification occurs. The heat from the reboiler causes the more volatile components (water and some isobutanol) to vaporize and move up the column.

  • Water Removal: The vapor stream at the top of the column is enriched in water. This is condensed, and often a decanter is used to separate the aqueous phase from the organic (isobutanol) phase. The water is removed, while the isobutanol can be refluxed back to the column.[8]

  • Product Collection: The less volatile, high-purity this compound accumulates in the reboiler. The product is continuously or periodically withdrawn from the bottom of the column.[5]

  • Process Monitoring: The temperatures at various points in the column and the compositions of the top and bottom streams are monitored using gas chromatography (GC) or other analytical methods to ensure steady-state operation and desired product purity.

G Feed_LA Lactic Acid Feed RD_Column Reactive Distillation Column (with Catalyst Zone) Feed_LA->RD_Column Top Feed Feed_iBuOH Isobutanol Feed Feed_iBuOH->RD_Column Bottom Feed Condenser Condenser RD_Column->Condenser Vapor Up Decanter Decanter Condenser->Decanter Water_Out Water Removal Decanter->Water_Out iBuOH_Reflux Isobutanol Reflux Decanter->iBuOH_Reflux Reboiler Reboiler Reboiler->RD_Column Liquid Down Product_Out Purified this compound Reboiler->Product_Out iBuOH_Reflux->RD_Column

Caption: Workflow for purification via reactive distillation.

Protocol 2: High-Purity Purification by Melt Crystallization

Melt crystallization is a thermodynamic separation process based on the differences in the freezing points of the components in a mixture. It is particularly effective for achieving very high chemical and chiral purity.[3]

Objective: To enhance the purity of partially purified this compound by separating it from residual impurities.

Materials:

  • Impure this compound (e.g., 95% purity)[3]

  • Crystallization vessel with controlled cooling and heating

  • Centrifuge or filtration system for separating crystals from the liquid phase

Methodology:

  • Cooling and Crystallization: The impure this compound is placed in the crystallization vessel and slowly cooled with gentle stirring. For this compound, a temperature of -20°C has been shown to be effective.[3] As the mixture cools, the this compound will preferentially crystallize, forming a solid phase, while the impurities remain concentrated in the liquid phase.

  • Equilibration: The mixture is held at the low temperature for a sufficient period (e.g., 24-48 hours) to allow for crystal growth and to approach solid-liquid equilibrium.[3]

  • Partial Melting (Sweating): The solid block of product is then warmed slowly at ambient temperature. This causes a fraction of the solid to melt. The portion that melts first is typically richer in impurities. This "sweating" step effectively washes the surface of the purer crystals.

  • Crystal Separation: The remaining solid crystals are separated from the liquefied portion. This can be achieved using a laboratory basket centrifuge or by vacuum filtration.[3]

  • Analysis: The separated crystals are melted, and the purity is determined using methods such as Gas-Liquid Chromatography (GLC) for chemical purity and chiral chromatography for enantiomeric purity. A final purity of >99.9% can be achieved with this method.[3]

G Start Impure this compound (e.g., 95% Purity) Cool Cool to -20°C (24-48h) Start->Cool Induce Crystallization Warm Slow Warming (Partial Melting) Cool->Warm Sweating Step Separate Centrifugation / Filtration Warm->Separate Impure_Liquid Impure Liquid Fraction (Discard or Recycle) Separate->Impure_Liquid Pure_Solid Purified Solid Crystals Separate->Pure_Solid Final_Product High-Purity this compound (>99.9% Purity) Pure_Solid->Final_Product Melt

Caption: Workflow for purification via melt crystallization.

Protocol 3: Pervaporation-Assisted Esterification

Pervaporation is a membrane-based separation technique that can be coupled with an esterification reactor to continuously remove water from the reaction medium. This shifts the reaction equilibrium towards the product side, enhancing the conversion of lactic acid.[6][7]

Objective: To enhance the yield of this compound by integrating the esterification reaction with pervaporation-based water removal.

Materials:

  • Lactic Acid

  • Isobutanol

  • Esterification Catalyst (e.g., sulfuric acid, ion-exchange resin)

  • Batch Reactor

  • Pervaporation Module equipped with a hydrophilic polymeric membrane (e.g., PVA-based)[11]

  • Vacuum Pump

  • Heating and Circulation System

Methodology:

  • Reactor Setup: The reactor is charged with lactic acid, isobutanol, and the catalyst. The reactor is connected in a loop with the pervaporation module.

  • Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 70-90°C) and continuously circulated from the reactor through the pervaporation module and back to the reactor.

  • Pervaporation: A vacuum is applied to the permeate side of the membrane. The hydrophilic membrane selectively allows water molecules to permeate through it as vapor, while retaining the larger organic molecules (lactic acid, isobutanol, this compound) on the feed side.[6][12]

  • Equilibrium Shift: The continuous removal of water from the reaction mixture shifts the chemical equilibrium, driving the esterification reaction towards completion and resulting in a higher conversion of lactic acid than what is achievable in a simple batch reactor.[7]

  • Process Monitoring: The reaction progress is monitored by taking samples from the reactor and analyzing them for the concentration of reactants and products. The permeate stream is also collected and analyzed to assess the membrane's selectivity.

  • Product Recovery: Once the desired conversion is reached, the reaction is stopped. The final product mixture, now rich in this compound and low in water, can be further purified by a simple distillation step to remove the catalyst and any unreacted starting materials.

G cluster_0 Reaction Loop Reactor Batch Reactor (Reactants + Catalyst) Pump Circulation Pump Reactor->Pump Heated Mixture Final_Mixture Product Mixture (High Ester Content) Reactor->Final_Mixture Post-Reaction PV_Module Pervaporation Module (Hydrophilic Membrane) Pump->PV_Module PV_Module->Reactor Dehydrated Mixture Water_Vapor Water Vapor (to Vacuum) PV_Module->Water_Vapor Permeate

Caption: Workflow for pervaporation-assisted esterification.

References

Application Notes and Protocols for the Quantification of Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isobutyl lactate using various analytical techniques. The protocols are designed to be readily implemented in a laboratory setting for applications ranging from quality control to research and development.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range. The following protocol is adapted from established methods for similar lactate esters, such as n-butyl lactate, and provides a reliable starting point for method development and validation.

Quantitative Data Summary
ParameterGas Chromatography-Flame Ionization Detection (GC-FID)
Analyte This compound
Limit of Detection (LOD) ~0.1 µ g/sample
Limit of Quantification (LOQ) ~0.3 µ g/sample
Linearity Range 0.5 - 1000 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Note: The LOD and LOQ values are estimates based on methods for structurally similar compounds and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol

a. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., n-Heptanol or another suitable non-interfering compound)

  • Solvent (e.g., Methylene chloride/Methanol, 95/5 v/v)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity

  • GC vials with septa

b. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: A mid-polarity column such as a DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.

c. Standard Preparation:

  • Primary Stock Standard (10 mg/mL): Accurately weigh 100 mg of this compound into a 10 mL volumetric flask and dissolve in the solvent.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard in the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard to concentrations ranging from 0.5 to 1000 µg/mL. Add a constant amount of the internal standard to each calibration standard.

d. Sample Preparation:

  • Accurately weigh the sample containing this compound into a volumetric flask.

  • Dissolve the sample in a known volume of the solvent.

  • Add the internal standard to the sample solution at the same concentration as in the calibration standards.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

e. GC-FID Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector Temperature: 280 °C

  • Detector Gases: Hydrogen and Air flows as per manufacturer's recommendation.

f. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor (RF) for each calibration standard.

  • Plot a calibration curve of the peak area ratio (this compound/internal standard) versus concentration.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow

GC-FID Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards with Internal Standard gc_injection Inject into GC prep_standards->gc_injection prep_sample Prepare Sample Solution with Internal Standard prep_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

GC-FID analysis workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is appropriate. This method is particularly useful for non-volatile samples or when derivatization is not desirable.

Quantitative Data Summary
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Analyte This compound
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Linearity Range 5 - 500 µg/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%
Experimental Protocol

a. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC vials with septa

b. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

c. Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard to concentrations ranging from 5 to 500 µg/mL with the mobile phase.

d. Sample Preparation:

  • Dissolve the sample in the mobile phase to an expected this compound concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

e. HPLC Parameters:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The ratio can be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

f. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

HPLC Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards hplc_injection Inject into HPLC prep_standards->hplc_injection prep_sample Prepare and Filter Sample prep_sample->hplc_injection separation Reversed-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection integration Peak Area Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

HPLC analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. By using a certified internal standard, the concentration of this compound can be determined with high accuracy and precision.

Quantitative Data Summary
ParameterQuantitative Nuclear Magnetic Resonance (qNMR)
Analyte This compound
Limit of Quantification (LOQ) ~0.1 mg/mL
Linearity Range N/A (Direct method)
Precision (%RSD) < 1%
Accuracy High (traceable to SI units)
Experimental Protocol

a. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

c. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

d. NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).

e. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard

Logical Relationship for qNMR Calculation

qNMR Quantification Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Constants mass_analyte Mass of this compound calculation Calculate Concentration mass_analyte->calculation mass_is Mass of Internal Standard mass_is->calculation purity_is Purity of Internal Standard purity_is->calculation integral_analyte Integral of Analyte Signal integral_analyte->calculation protons_analyte Number of Protons (Analyte) protons_analyte->calculation integral_is Integral of IS Signal integral_is->calculation protons_is Number of Protons (IS) protons_is->calculation mw_analyte MW of this compound mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation result Concentration of This compound calculation->result

Troubleshooting & Optimization

Optimizing reaction conditions for isobutyl lactate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl lactate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yield in this compound synthesis is a common problem that can be attributed to several factors. The esterification of lactic acid with isobutanol is an equilibrium-limited reaction. The presence of water, either from the reactants or produced during the reaction, can shift the equilibrium back towards the reactants, reducing the yield.[1]

Potential Solutions:

  • Water Removal: Employ an entrainer such as cyclohexane or toluene to remove water azeotropically during the reaction.[2][3] This will drive the equilibrium towards the product side.

  • Reactant Molar Ratio: Increasing the molar ratio of isobutanol to lactic acid can favor the forward reaction. A study on the synthesis of butyl lactate found that a 5:1 alcohol to lactic acid ratio significantly improved the yield.[2][3]

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. Catalyst loading can significantly impact the reaction rate.[4] For solid catalysts, ensure proper mixing to overcome mass transfer limitations.

  • Reaction Time and Temperature: The reaction may not be reaching completion. Optimization of reaction time and temperature is crucial. For similar esterifications, temperatures can range from 80°C to 170°C.[1][5]

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: A common side product is the formation of oligomers of lactic acid.[6] Another potential byproduct is lactoyl this compound, formed from the reaction of two lactic acid molecules with one isobutanol molecule.[7]

Minimization Strategies:

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. It is important to find an optimal temperature that provides a good reaction rate without promoting significant byproduct formation.

  • Catalyst Selection: The choice of catalyst can influence selectivity. Solid acid catalysts like cation-exchange resins are often preferred as they can be easily separated from the reaction mixture and may offer better selectivity compared to homogeneous catalysts like sulfuric acid.[4]

  • Purification: If side products are formed, they can often be removed during the purification step. Vacuum distillation is a common method for separating this compound from higher boiling point impurities.[7]

Q3: My purified this compound is not meeting the required purity specifications. What can I do?

A3: Achieving high purity is essential, especially for applications in drug development. If standard distillation is insufficient, consider the following:

  • Fractional Distillation: A more efficient fractional distillation column can provide better separation of this compound from closely boiling impurities.

  • Melt Crystallization: For achieving very high chiral or chemical purity, melt crystallization can be an effective purification technique.[8] This method involves slowly cooling the this compound until it solidifies, and then carefully melting and separating the purer crystalline fraction.

  • Washing: Washing the organic phase with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials or catalysts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

A1: The primary starting materials are lactic acid and isobutanol. It is advisable to use reagents with low water content to favor the esterification reaction. The synthesis is typically catalyzed by an acid.[9]

Q2: What type of catalyst should I use for this compound synthesis?

A2: A variety of catalysts can be used, both homogeneous and heterogeneous.

  • Homogeneous Catalysts: p-Toluenesulfonic acid and sulfuric acid are effective but can be difficult to remove from the reaction mixture.[6][10]

  • Heterogeneous Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15) are a good choice as they can be easily filtered off after the reaction, simplifying the work-up procedure.[4] Other options include NaHSO4 and various composite catalysts.[2][11]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Optimal conditions can vary depending on the specific catalyst and setup. However, based on similar esterification reactions, the following ranges can be a good starting point:

  • Temperature: 80°C - 170°C[1][5]

  • Reactant Molar Ratio (Isobutanol:Lactic Acid): 1:1 to 5:1[2][3]

  • Catalyst Loading: 1.5% (w/w of lactic acid) for NaHSO4[2][3]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Butyl Lactate Synthesis (as a reference)
ParameterOptimal ValueReference
Alcohol/Lactic Acid Molar Ratio5:1[2][3]
Cyclohexane/Lactic Acid Ratio1:1[2][3]
Catalyst Loading (NaHSO4)1.5% (w/w)[2][3]
Reaction Time3 hours[2][3]
Resulting Esterification Yield 99.8% [2][3]

Experimental Protocols

General Protocol for this compound Synthesis using a Solid Acid Catalyst
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add lactic acid and isobutanol.

  • Addition of Catalyst and Entrainer: Add the solid acid catalyst (e.g., Amberlyst-15) and an entrainer (e.g., cyclohexane).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by analyzing samples at different time intervals using techniques like gas chromatography (GC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: If a solid catalyst was used, remove it by filtration.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[7]

Visualizations

experimental_workflow start Start reactants Charge Lactic Acid, Isobutanol, Catalyst, and Entrainer start->reactants reaction Heat to Reflux (Collect Water in Dean-Stark Trap) reactants->reaction monitoring Monitor Reaction Progress (e.g., GC) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Cool and Filter Catalyst completion_check->workup Yes purification Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield? check_water Is water being effectively removed? start->check_water Yes check_ratio Is the isobutanol:lactic acid ratio optimized? check_water->check_ratio Yes solution_water Use a Dean-Stark trap with an entrainer (e.g., cyclohexane). check_water->solution_water No check_catalyst Is the catalyst active and at the correct loading? check_ratio->check_catalyst Yes solution_ratio Increase the molar ratio of isobutanol (e.g., 3:1 or 5:1). check_ratio->solution_ratio No check_time_temp Are the reaction time and temperature sufficient? check_catalyst->check_time_temp Yes solution_catalyst Verify catalyst activity and optimize loading. check_catalyst->solution_catalyst No solution_time_temp Increase reaction time or temperature based on monitoring. check_time_temp->solution_time_temp No

Caption: Troubleshooting decision tree for low reaction yield.

References

Minimizing byproduct formation in isobutyl lactate production.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutyl Lactate Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on minimizing byproduct formation to achieve high purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the esterification of lactic acid with isobutanol.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to lactic acid and isobutanol.[1][2]a. Water Removal: Employ reactive distillation to continuously remove water as it is formed.[3] Alternatively, use a Dean-Stark apparatus with a water-entraining solvent like toluene or cyclohexane.[4][5] b. Excess Reactant: Use a molar excess of isobutanol to shift the equilibrium towards the product side.[3]
2. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.a. Catalyst Selection: Use an appropriate catalyst such as a strong acid cation-exchange resin (e.g., Amberlyst 15), sulfuric acid, or p-toluenesulfonic acid.[3][6] Ensure the catalyst is dry and active. b. Catalyst Loading: Optimize the catalyst concentration. An increase in catalyst loading can increase the reaction rate, but excessive amounts may not provide further benefit and can complicate purification.[3]
3. Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures, while excessively high temperatures can lead to side reactions or catalyst degradation.a. Temperature Optimization: Maintain the reaction temperature typically between 110°C and 140°C, depending on the catalyst and pressure used.[4] Monitor the reaction progress to determine the optimal temperature for your specific setup.
Presence of Unexpected Peaks in GC/HPLC Analysis 1. Lactic Acid Oligomers: Lactic acid can undergo self-condensation to form linear oligomers (e.g., lactyllactic acid). These oligomers can also be esterified, leading to byproducts like isobutyl lactyllactate.[6][7]a. Control Lactic Acid Concentration: Using a less concentrated lactic acid solution can reduce the rate of oligomerization. b. Two-Step Synthesis: Consider a two-step process where lactic acid is first converted to lactide, which is then reacted with isobutanol. This avoids the presence of water in the final esterification step.[7]
2. Lactide Formation: At elevated temperatures and under vacuum, lactic acid oligomers can depolymerize to form the cyclic dimer, lactide, which may appear as a separate peak.[8][9]a. Moderate Reaction Temperature: Avoid excessively high temperatures during the esterification process. b. Purification: Lactide can be removed during the final purification by distillation.
3. Unreacted Starting Materials: Peaks corresponding to lactic acid and isobutanol may be present if the reaction has not gone to completion.a. Monitor Reaction Progress: Use techniques like titration or chromatography to monitor the disappearance of starting materials. b. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.
Product is Discolored 1. Catalyst-Related Side Reactions: Some strong acid catalysts can cause charring or other side reactions at high temperatures, leading to colored impurities.a. Use a Milder Catalyst: Consider using a solid acid catalyst like a cation-exchange resin, which can be easily filtered off and may lead to a cleaner reaction.[3] b. Temperature Control: Ensure the reaction temperature does not exceed the stability limit of the reactants and catalyst.
2. Impurities in Starting Materials: The use of technical-grade lactic acid or isobutanol may introduce colored impurities.a. Use High-Purity Reagents: Start with high-purity lactic acid and isobutanol.
Difficulty in Product Purification 1. Azeotrope Formation: Isobutanol and water can form an azeotrope, making their separation by simple distillation difficult.a. Use of Entrainer: A water-carrying agent can facilitate the removal of water. b. Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling points and facilitate the separation of this compound from less volatile impurities.[4]
2. Similar Boiling Points of Byproducts: Some byproducts may have boiling points close to that of this compound.a. Fractional Distillation: Employ a fractional distillation column with sufficient theoretical plates for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in this compound synthesis?

A1: The main byproducts are water (from the esterification reaction), unreacted lactic acid and isobutanol, and oligomers of lactic acid.[1][6] Lactic acid, having both a carboxylic acid and a hydroxyl group, can self-condense to form dimers (lactyllactic acid) and other oligomers. These oligomers can then react with isobutanol to form the corresponding esters (e.g., isobutyl lactyllactate).[7] Under certain conditions, lactide, the cyclic dimer of lactic acid, can also be formed.[8]

Q2: How does water affect the yield of this compound?

A2: Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence can shift the reaction equilibrium back towards the reactants (lactic acid and isobutanol), thereby reducing the yield of this compound through hydrolysis.[1][2] Continuous removal of water is crucial for driving the reaction to completion.

Q3: What is the role of the catalyst, and which type is most effective?

A3: The catalyst increases the rate of the esterification reaction. Common catalysts are strong acids. Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst 15), are often preferred as they are easily separable from the reaction mixture, reusable, and can lead to higher selectivity and fewer side reactions compared to homogeneous catalysts like sulfuric acid.[3] Composite catalysts, such as a mixture of potassium hydrogen sulfate and ferric trichloride, have also been reported to be effective.[4]

Q4: What is reactive distillation and why is it beneficial for this compound production?

A4: Reactive distillation is a process intensification technique where the chemical reactor is also the distillation column. For this compound synthesis, this allows for the continuous removal of the water byproduct from the reaction zone as it is formed.[3] This constant removal of a product shifts the reaction equilibrium towards the formation of this compound, leading to higher conversion and potentially higher purity of the final product.[3]

Q5: How can I analyze the purity of my this compound and identify byproducts?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for analyzing the purity of this compound and identifying volatile byproducts.[2][10] High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing non-volatile components like lactic acid and its oligomers.[3]

Quantitative Data on Byproduct Formation

Table 1: Effect of Catalyst on this compound Yield

CatalystReactant Mole Ratio (Isobutanol:Lactic Acid)Temperature (°C)Reaction Time (h)Lactic Acid Conversion (%)Reference
Composite (p-toluenesulfonic acid & sodium hydrogen sulfate)~2.5:1120294[4]
Zinc Oxide~0.7:1120876[4]
Sodium Hydrogen Sulfate~3:1120492[4]
Cation-Exchange Resin1.4:1Varies (Boil-up)Not specified (steady state)99.8[3]

Table 2: Effect of Molar Ratio on Lactic Acid Conversion using Reactive Distillation

Mole Ratio (Isobutanol:Lactic Acid)Lactic Acid Conversion (%)
1.499.8
2.5>99.8
4.5>99.8
Data derived from studies on n-butanol, which is chemically similar to isobutanol in this context.[3]

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis using a Water-Carrying Agent

This protocol is adapted from a method for producing high-purity butyl lactate.[4]

1. Materials:

  • Industrial-grade lactic acid
  • Isobutanol
  • Benzene or Toluene (water-carrying agent)
  • Composite catalyst (e.g., p-toluenesulfonic acid and sodium hydrogen sulfate, 0.5-1% of lactic acid mass)

2. Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add lactic acid, isobutanol (in a molar ratio of 1:1.5 to 1:3), and the water-carrying agent.
  • Add the catalyst to the mixture.
  • Heat the mixture to reflux (typically 110-140°C). Water will be removed azeotropically and collected in the Dean-Stark trap.
  • Continue the reaction for 2-4 hours, monitoring the rate of water collection. The reaction is near completion when water no longer collects.
  • After the reaction, cool the mixture and separate the catalyst by filtration if it is a solid.
  • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Protocol 2: High-Purity this compound Synthesis via Transesterification of Lactide

This protocol is based on a two-step method to avoid water formation in the final step.[7]

Part A: Lactide Synthesis

  • Lactic acid is first oligomerized by heating under vacuum to remove water.
  • The resulting oligomer is then depolymerized at a higher temperature and under high vacuum in the presence of a catalyst (e.g., a tin-based catalyst) to yield crude lactide, which is distilled out.
  • The crude lactide is purified by recrystallization.

Part B: Transesterification

  • In a dry reaction vessel, combine the purified lactide and anhydrous isobutanol.
  • Add a suitable catalyst (e.g., a hydrogen-type cation-exchange resin).
  • Heat the mixture under reflux for several hours. Since no water is produced in this reaction, it can be driven to completion.
  • After the reaction is complete, cool the mixture and filter to remove the catalyst.
  • Purify the this compound by fractional distillation under vacuum. This method can produce this compound with a purity exceeding 99.5%.[7]

Visualizations

Byproduct_Formation_Pathway LacticAcid Lactic Acid IsobutylLactate This compound (Product) LacticAcid->IsobutylLactate Esterification Oligomers Lactic Acid Oligomers (e.g., Lactyllactic Acid) LacticAcid->Oligomers Self-Condensation Isobutanol Isobutanol Isobutanol->IsobutylLactate OligomerEsters Oligomer Esters (e.g., Isobutyl Lactyllactate) Isobutanol->OligomerEsters Water Water (Byproduct) IsobutylLactate->Water Oligomers->OligomerEsters Esterification

Caption: Key reaction pathways in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reactants 1. Charge Reactants (Lactic Acid, Isobutanol, Catalyst) reaction 2. Heat to Reflux (e.g., 110-140°C) reactants->reaction water_removal 3. Continuous Water Removal (e.g., Reactive Distillation) reaction->water_removal monitoring 4. Monitor Conversion (GC/HPLC/Titration) water_removal->monitoring cooling 5. Cool Reaction Mixture monitoring->cooling Upon Completion filtration 6. Catalyst Removal (Filtration) cooling->filtration distillation 7. Vacuum Distillation filtration->distillation product 8. Collect Pure this compound distillation->product

Caption: Experimental workflow for minimizing byproducts.

References

Technical Support Center: Isobutyl Lactate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl lactate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to pilot or industrial scales.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the acid-catalyzed esterification of lactic acid with isobutanol.[1] This is a reversible reaction where water is produced as a byproduct. To drive the reaction toward the product side, water is typically removed as it is formed, often through azeotropic distillation.[1][2]

Q2: Why is water removal so critical during the synthesis process?

A2: The esterification of lactic acid with isobutanol is an equilibrium-limited reaction. Water is a product of this reaction, and its presence can shift the equilibrium back toward the reactants (lactic acid and isobutanol), reducing the overall yield of this compound.[2][3] Continuous removal of water is essential to achieve high conversion rates.[4]

Q3: What types of catalysts are effective for this compound synthesis?

A3: A variety of catalysts can be used, including:

  • Homogeneous acids: Strong mineral acids like sulfuric acid are effective but can lead to corrosion and purification challenges.[5]

  • Heterogeneous acids: Solid acid catalysts such as cation-exchange resins (e.g., Amberlyst) are widely used as they are easily separable from the reaction mixture, minimizing corrosion and simplifying purification.[4][6]

  • Lewis acids: Transition-metal-substituted phosphotungstates have been shown to be effective and reusable heterogeneous catalysts.[5]

  • Enzymes: Lipases can be used for enzymatic synthesis, which offers high selectivity under mild conditions. However, enzyme stability in the presence of lactic acid and the byproduct water can be a challenge.[3]

Q4: What are the key parameters to control during the scale-up process?

A4: When scaling up, it is crucial to monitor and control several parameters that can significantly impact yield and purity:

  • Reactant Molar Ratio: The ratio of isobutanol to lactic acid affects the reaction rate and equilibrium position. An excess of isobutanol is often used to shift the equilibrium towards the product.[7]

  • Catalyst Loading: The amount of catalyst influences the reaction rate.[2][5]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.[5][8]

  • Mixing Efficiency: Inadequate mixing in larger reactors can create "dead zones" with localized concentration and temperature gradients, leading to lower yields and increased impurity formation.[9]

  • Heat Transfer: Esterification reactions are often exothermic. Inefficient heat removal in large-scale reactors can cause temperature spikes, resulting in runaway reactions or the formation of unwanted byproducts.[9]

Q5: How is high-purity this compound typically obtained after the reaction?

A5: Post-reaction purification is critical for achieving the high purity required for pharmaceutical and other specialty applications. Common methods include:

  • Distillation: This is the primary method for separating this compound from unreacted starting materials, water, and byproducts.[1]

  • Melt Crystallization: For achieving very high chiral and chemical purity (e.g., >99.9%), melt crystallization can be employed.[10]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s) Citation
Low reaction yield (<85%) 1. Inefficient water removal: Water byproduct is shifting the equilibrium back to reactants. 2. Insufficient catalyst activity: Catalyst may be deactivated or used in insufficient quantity. 3. Suboptimal reactant ratio: Molar ratio of isobutanol to lactic acid may not be high enough.1. Use a water entrainer like cyclohexane or employ reactive distillation to continuously remove water. 2. Increase catalyst loading or use a fresh/more active catalyst. 3. Increase the molar ratio of isobutanol to lactic acid (e.g., ratios from 2:1 to 5:1 have been studied).[2][4][5]
Reaction stalls or proceeds very slowly 1. Low reaction temperature. 2. Poor mixing: Reactants are not in sufficient contact with the catalyst, especially with heterogeneous catalysts. 3. Catalyst poisoning. 1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Increase the agitation speed; ensure the reactor design prevents settling of the solid catalyst. 3. Ensure feedstock purity; pre-treat raw materials if necessary to remove potential poisons.[5][9]
Product is discolored or contains unexpected impurities 1. Side reactions: High temperatures can lead to the formation of byproducts, such as oligomers of lactic acid. 2. Feedstock impurities: Impurities in the lactic acid or isobutanol feed may be carried through or react. 3. Catalyst degradation: Some catalysts may break down under reaction conditions.1. Lower the reaction temperature. Optimize reaction time to avoid prolonged exposure to heat after completion. 2. Analyze the purity of starting materials and purify them if necessary. 3. Select a more stable catalyst for the chosen reaction conditions.[8][9]
Difficulty separating the catalyst after reaction 1. Catalyst type: Homogeneous catalysts (e.g., sulfuric acid) are dissolved in the reaction mixture. 2. Catalyst fines: Heterogeneous catalysts may break down into fine particles that are difficult to filter.1. Switch to a heterogeneous catalyst like an ion-exchange resin. 2. Use a catalyst with better mechanical stability. Employ more robust filtration methods.[4][6]
Inconsistent results between lab-scale and pilot-scale batches 1. Poor heat transfer at scale: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. 2. Mixing dynamics change: Stirrer geometry and speed that work in the lab may not provide adequate mixing in a large vessel.1. Characterize the reaction's exothermicity. Ensure the pilot reactor's cooling system is sufficient. 2. Model the mixing dynamics (CFD) or perform mixing studies. Adjust stirrer type, size, and speed for the larger scale.[9][11]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Lactate Esterification
ParameterValue / RangeCatalystYieldSource
Alcohol/Lactic Acid Ratio5:1NaHSO₄99.8%[2]
Cyclohexane/Lactic Acid Ratio1:1NaHSO₄99.8%[2]
Catalyst Loading1.5% (w/w)NaHSO₄99.8%[2]
Reaction Time3 hoursNaHSO₄99.8%[2]
Butanol/Lactic Acid Ratio2:1PW11CuⅡ(H₂O)85.9%[5]
Reaction Temperature105°CPW11CuⅡ(H₂O)85.9%[5]
Reaction Time2 hoursPW11CuⅡ(H₂O)85.9%[5]
Table 2: Kinetic Parameters for Butyl Lactate Formation
ParameterCatalystValueSource
Activation Energy (Uncatalyzed)None21220 ± 715 cal[8]
Activation Energy (Catalyzed)Cation-exchange resin10870 ± 550 cal[8]
Equilibrium Constant (25°C)Cation-exchange resin3.13 ± 0.16[8]

Experimental Protocols

Protocol 1: Batch Esterification with Azeotropic Water Removal

This protocol describes a typical lab-scale setup for the synthesis of this compound using an acid catalyst and an entrainer to remove water.

Materials:

  • Lactic Acid (e.g., 88% aqueous solution)

  • Isobutanol

  • Solid Acid Catalyst (e.g., Amberlyst 15)

  • Water Entrainer (e.g., Cyclohexane)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Condenser

  • Thermometer/temperature probe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a round-bottom flask with a heating mantle, magnetic stirrer, Dean-Stark apparatus, and condenser.

  • Charging Reactants: Charge the flask with lactic acid, an excess of isobutanol (e.g., 3:1 molar ratio), the solid acid catalyst (e.g., 2-5 wt% of reactants), and cyclohexane (e.g., 1:1 ratio with lactic acid).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will form an azeotrope with cyclohexane and be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.

  • Workup: Transfer the liquid mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent (cyclohexane) and excess isobutanol using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to achieve high purity.

Visualizations

This compound Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product Reactants Lactic Acid Isobutanol Reactor Batch Reactor with Dean-Stark Trap Reactants->Reactor Catalyst Solid Acid Catalyst (e.g., Amberlyst) Catalyst->Reactor Entrainer Water Entrainer (e.g., Cyclohexane) Entrainer->Reactor Water Water Removal (Azeotropic Distillation) Reactor->Water Equilibrium Filtration Catalyst Filtration Reactor->Filtration Neutralization Neutralization & Washing Filtration->Neutralization Distillation Vacuum Distillation Neutralization->Distillation Product High-Purity This compound Distillation->Product

Caption: General workflow for this compound synthesis.

Esterification Reaction Pathway

G LacticAcid Lactic Acid (CH₃CH(OH)COOH) Products This compound + Water LacticAcid->Products Esterification Isobutanol Isobutanol ((CH₃)₂CHCH₂OH) Isobutanol->Products Products->LacticAcid Hydrolysis Products->Isobutanol Catalyst H⁺ (Acid Catalyst) Catalyst->LacticAcid Catalyst->Isobutanol

Caption: Reversible esterification of lactic acid.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is catalyst loading and activity sufficient? CheckWater->CheckCatalyst Yes Sol_Water Implement/Optimize Reactive Distillation or use a Water Entrainer CheckWater->Sol_Water No CheckRatio Is Isobutanol:Lactic Acid ratio optimal? CheckCatalyst->CheckRatio Yes Sol_Catalyst Increase Catalyst Load or use Fresh Catalyst CheckCatalyst->Sol_Catalyst No CheckTemp Is reaction temperature correct? CheckRatio->CheckTemp Yes Sol_Ratio Increase Molar Ratio of Isobutanol CheckRatio->Sol_Ratio No Sol_Temp Adjust Temperature CheckTemp->Sol_Temp No End Yield Improved CheckTemp->End Yes Sol_Water->End Sol_Catalyst->End Sol_Ratio->End Sol_Temp->End

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Improving Isobutyl Lactate Yield and Purity via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isobutyl lactate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the distillation process. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the distillation of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Esterification Reaction: The preceding esterification of lactic acid and isobutanol may not have gone to completion, leaving significant amounts of starting materials.[1]- Ensure sufficient catalyst and reaction time for the esterification step. - Consider removing water as it forms to drive the equilibrium towards the product side.[2]
Product Loss During Work-up: this compound can be lost during the aqueous washing and extraction steps prior to distillation. Emulsion formation can make phase separation difficult.[1][3]- Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation. - Add a small amount of brine (saturated NaCl solution) to help break up any emulsions that do form.[4]
Distillation Parameters Not Optimized: The distillation temperature or pressure may not be suitable, leading to either incomplete distillation or co-distillation of impurities.- For thermally stable esters, ensure the distillation temperature is set just above the boiling point of this compound.[5] - Utilize vacuum distillation for high-boiling point impurities to prevent thermal degradation of the product.[3][6]
Low Purity of this compound Inefficient Separation of Impurities: The boiling points of this compound and impurities (e.g., unreacted isobutanol, water, side-products) may be too close for effective separation with a simple distillation setup.[3]- Employ fractional distillation with a fractionating column packed with glass or ceramic beads to increase the number of theoretical plates and improve separation efficiency.[7]
Presence of Water: Water can form azeotropes with the components, making separation difficult.[8]- Dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.[3][4]
Thermal Decomposition: The distillation temperature is too high, causing the this compound or impurities to decompose, leading to discoloration (yellow or brown tint) and the formation of new impurities.[3]- Lower the distillation temperature by using a vacuum. A vacuum of 10kPa has been shown to be effective.[6] - If discoloration occurs, the purified ester can be treated with activated carbon to remove colored impurities.[4]
Distillation Process Stalls or Proceeds Very Slowly Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound at the set pressure.- Ensure the heating bath is set approximately 20-30°C higher than the boiling point of this compound at the operating pressure.[8]
Leaks in the Vacuum System: For vacuum distillations, a leak will prevent the system from reaching the desired low pressure, resulting in a higher boiling point.- Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
Sudden, Violent Boiling (Bumping) Superheating of the Liquid: The liquid is heated above its boiling point without forming vapor bubbles smoothly.[5][9]- Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity of this compound after distillation?

A1: With an optimized process, it is possible to achieve high purity. For instance, a preparation method involving esterification followed by vacuum distillation has reported purities of 99.9%.[6] Another method focusing on a two-step synthesis followed by distillation has achieved a content of over 99.5% and an optical purity of over 99%.[10] The yield is highly dependent on the efficiency of the initial esterification reaction and the care taken during work-up and distillation.

Q2: What are the key impurities to look out for when distilling this compound?

A2: The primary impurities are typically unreacted starting materials (lactic acid and isobutanol), water, and the acid catalyst used for esterification (e.g., sulfuric acid).[4][5] Side-products from the esterification reaction can also be present.

Q3: When should I use simple distillation versus fractional distillation?

A3: Simple distillation is suitable when the boiling points of the components in the mixture differ by at least 70°C.[8] For separating this compound from isobutanol (boiling point ~108°C at atmospheric pressure) and water, where the boiling point differences are smaller, fractional distillation is necessary to achieve good separation.[7]

Q4: Is vacuum distillation necessary for purifying this compound?

A4: While not always mandatory, vacuum distillation is highly recommended. This compound has a boiling point of 73°C at 13 mmHg. Distilling at atmospheric pressure would require a much higher temperature, which increases the risk of thermal decomposition.[3] Vacuum distillation allows for the purification to occur at a lower temperature, preserving the integrity of the product.[6]

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A stable boiling point during distillation is a good indicator that a pure component is being collected.[3][4] The refractive index can also be measured and compared to the literature value (n20/D 1.419).

Experimental Protocols

Protocol 1: Pre-Distillation Work-up
  • Neutralization: After the esterification reaction, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted lactic acid. Gently swirl and vent the funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

  • Aqueous Wash: Add deionized water to the separatory funnel, gently invert several times, and allow the layers to separate.[4] Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water and break any emulsions.[4] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.[3][4]

  • Filtration: Filter the dried organic layer to remove the drying agent into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. Add boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. When the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 73°C at 13 mmHg), collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.[11]

  • Analysis: Analyze the collected fractions for purity using appropriate analytical methods.

Data Presentation

Table 1: Distillation Parameters and Reported Purity of Lactate Esters

Ester Distillation Type Pressure Temperature Reported Purity Reference
n-Butyl LactateVacuum Distillation10kPa130°C99.9%[6]
n-Butyl LactateRectification2.1kPa (pressure difference)185-187°C (bottoms), 107°C (top)99.6%[10]
This compoundNot specified13 mmHg73°C (boiling point)97% (assay)

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_end Outcome Start Start: Low Yield or Purity CheckReaction Check Esterification Completion Start->CheckReaction Low Yield? CheckWorkup Review Work-up Procedure Start->CheckWorkup Emulsions or Product Loss? CheckDistillation Analyze Distillation Parameters Start->CheckDistillation Low Purity or Decomposition? OptimizeReaction Optimize Reaction: - Catalyst - Time - Water Removal CheckReaction->OptimizeReaction ImproveWorkup Improve Work-up: - Gentle Extraction - Use Brine - Thorough Drying CheckWorkup->ImproveWorkup AdjustDistillation Adjust Distillation: - Use Fractional Column - Apply Vacuum - Optimize Temperature CheckDistillation->AdjustDistillation End Improved Yield and Purity OptimizeReaction->End ImproveWorkup->End AdjustDistillation->End

Caption: Troubleshooting workflow for this compound purification.

ExperimentalWorkflow Start Crude this compound (Post-Esterification) Neutralize 1. Neutralize with NaHCO₃ Solution Start->Neutralize Wash 2. Wash with Water and Brine Neutralize->Wash Dry 3. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Filter 4. Filter to Remove Drying Agent Dry->Filter Distill 5. Fractional Vacuum Distillation Filter->Distill Analyze 6. Analyze Purity of Fractions (GC, NMR) Distill->Analyze End Pure this compound Analyze->End

References

Troubleshooting phase separation issues with isobutyl lactate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation issues with isobutyl lactate in their experimental formulations.

Troubleshooting Guides

Issue: My aqueous formulation containing this compound is turning cloudy and separating into two layers.

Possible Cause 1: Exceeded Solubility Limit

This compound has limited solubility in water. Exceeding this limit will cause the solution to become supersaturated, leading to phase separation.

Troubleshooting Steps:

  • Verify Concentration: Check the concentration of this compound in your formulation. Refer to the solubility data in Table 1.

  • Temperature Adjustment: Gently warming the solution may increase the solubility of this compound. However, be mindful of the thermal stability of your other components.

  • Co-solvent Addition: Introduce a co-solvent that is miscible with both water and this compound, such as ethanol or isopropanol. This can increase the overall solvency of the system.

  • pH Modification: The stability of some formulations can be pH-dependent.[1][2] Measure the pH of your formulation and adjust if necessary. While this compound itself is relatively stable, pH shifts can affect the ionization and solubility of other components, indirectly triggering phase separation.

Possible Cause 2: Salting-Out Effect

The presence of high concentrations of salts or other electrolytes can reduce the solubility of this compound in water, causing it to "salt out" and form a separate phase.

Troubleshooting Steps:

  • Review Ionic Strength: Evaluate the concentration of all ionic species in your formulation.

  • Dilution: If possible, dilute the formulation to reduce the overall ionic strength.

  • Alternative Buffers: If using a buffer, consider switching to one with a lower salt concentration or a different ionic composition.

Issue: I'm observing phase separation in my non-aqueous, multi-solvent system containing this compound.

Possible Cause 1: Solvent Immiscibility

While this compound is miscible with many organic solvents, it may not be compatible with all of them, especially at certain ratios or temperatures.

Troubleshooting Steps:

  • Consult a Miscibility Chart: Refer to solvent miscibility charts to check the compatibility of this compound with the other solvents in your system.

  • Hansen Solubility Parameters (HSP): A more advanced approach is to compare the Hansen Solubility Parameters of your solvents.[3][4][5] Solvents with similar HSP values are more likely to be miscible. See Table 2 for the HSP of n-butyl lactate (as a close analogue).

  • Ternary Phase Diagram: For three-component systems, constructing a ternary phase diagram can help identify miscible and immiscible regions.

  • Co-solvent Selection: Introduce a co-solvent that acts as a bridge between the immiscible components.

Possible Cause 2: Temperature-Induced Phase Separation

The miscibility of some solvent blends is temperature-dependent. Your formulation might be stable at room temperature but separate upon heating or cooling.

Troubleshooting Steps:

  • Controlled Temperature Experiments: Evaluate the stability of your formulation at different temperatures relevant to your experimental conditions.

  • Solvent Selection: If temperature fluctuations are unavoidable, select a solvent system with a wider range of miscibility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is slightly soluble in water and miscible with many common organic solvents.[6] For specific solubility data, please refer to Table 1.

Q2: How does pH affect the stability of formulations containing this compound?

A2: this compound is an ester and can undergo hydrolysis to lactic acid and isobutanol, especially under acidic or basic conditions.[7] This degradation can alter the pH and composition of your formulation, potentially leading to phase separation. The rate of hydrolysis is influenced by both pH and temperature.[8][9]

Q3: Can I use this compound in emulsion formulations?

A3: Yes, this compound can be used in emulsion formulations, typically as part of the oil phase. However, the stability of the emulsion will depend on factors such as the choice of surfactant, the oil-to-water ratio, and the homogenization process.[1][2][10][11] Phase separation in emulsions can manifest as creaming, coalescence, or breaking.

Q4: How can I predict if this compound will be miscible with a new excipient?

A4: A good starting point is the "like dissolves like" principle. Comparing the polarity and hydrogen bonding capacity of this compound with the new excipient can provide an initial indication of miscibility. For a more quantitative prediction, you can use Hansen Solubility Parameters (HSP).[3][4][5] The closer the HSP values between two substances, the more likely they are to be miscible.

Q5: What analytical techniques can I use to characterize phase separation?

A5: Several techniques can be used to observe and quantify phase separation:

  • Visual Observation: The simplest method is to visually inspect the formulation for cloudiness, layer formation, or precipitation.[12]

  • Microscopy: Optical microscopy can be used to visualize droplets in an emulsion and observe signs of coalescence.

  • Light Scattering: Dynamic Light Scattering (DLS) can be used to measure particle or droplet size distribution, which can indicate instability.

  • Centrifugation: Accelerating phase separation through centrifugation can help to quickly assess the stability of a formulation.

  • Chromatography: Techniques like HPLC can be used to quantify the concentration of components in different phases after separation.[13][14]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterSlightly soluble
EthanolMiscible
MethanolMiscible
IsopropanolMiscible
AcetoneMiscible
Ethyl AcetateMiscible

This table summarizes qualitative solubility information. Quantitative data can vary with temperature and pressure.

Table 2: Hansen Solubility Parameters (HSP) for n-Butyl Lactate (as an analogue for this compound)

ParameterValue (MPa½)
δD (Dispersion)15.8
δP (Polar)6.5
δH (Hydrogen Bonding)10.2

Data for n-butyl lactate, which is structurally similar to this compound. These values can be used as an approximation for miscibility predictions.

Experimental Protocols

Protocol 1: Determination of Solvent Miscibility

Objective: To visually determine the miscibility of this compound with another solvent at various ratios.

Methodology:

  • Prepare a series of clean, dry vials.

  • In each vial, prepare different volume/volume ratios of this compound and the test solvent (e.g., 10:90, 20:80, 50:50, 80:20, 90:10).

  • Cap the vials and vortex each mixture for 30 seconds.

  • Allow the vials to stand undisturbed for at least one hour at a controlled temperature.

  • Visually inspect each vial for signs of phase separation (e.g., two distinct layers, cloudiness). The absence of these indicates miscibility at that ratio.

Protocol 2: Characterization of Phase Separation by Centrifugation

Objective: To accelerate and quantify phase separation in a formulation.

Methodology:

  • Transfer a known volume of the formulation into a graduated centrifuge tube.

  • Place the tube in a centrifuge, ensuring it is properly balanced.

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, immediately inspect the tube for any separated layers.

  • Measure and record the volume of each separated layer. The ratio of the separated volume to the total volume can be used as a quantitative measure of instability.

Mandatory Visualization

Troubleshooting_Workflow start Phase Separation Observed issue_type Aqueous or Non-Aqueous System? start->issue_type aqueous Aqueous System issue_type->aqueous Aqueous nonaqueous Non-Aqueous System issue_type->nonaqueous Non-Aqueous check_solubility Exceeded Solubility Limit? aqueous->check_solubility check_salting_out Salting-Out Effect? aqueous->check_salting_out check_miscibility Solvent Immiscibility? nonaqueous->check_miscibility check_temp Temperature Effect? nonaqueous->check_temp solution_solubility Reduce Concentration Add Co-solvent Adjust Temperature check_solubility->solution_solubility Yes solution_salting_out Reduce Ionic Strength Change Buffer check_salting_out->solution_salting_out Yes solution_miscibility Consult Miscibility Chart Use Hansen Solubility Parameters Add Bridging Co-solvent check_miscibility->solution_miscibility Yes solution_temp Control Temperature Select Different Solvents check_temp->solution_temp Yes end Stable Formulation solution_solubility->end solution_salting_out->end solution_miscibility->end solution_temp->end

Caption: Troubleshooting workflow for phase separation issues.

HSP_Concept cluster_good_solvents Good Solvents cluster_bad_solvents Bad Solvents A Solvent A B Solvent B C Solvent C D Solvent D Solute Isobutyl Lactate Solute->A  Small Distance (Miscible) Solute->B  Small Distance (Miscible) Solute->C  Large Distance (Immiscible) Solute->D  Large Distance (Immiscible)

Caption: Hansen Solubility Parameter (HSP) concept for miscibility.

References

Managing water content during isobutyl lactate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage water content during isobutyl lactate esterification experiments.

Frequently Asked Questions (FAQs)

Q1: Why is managing water content crucial in this compound esterification?

A1: The esterification of lactic acid with isobutanol is a reversible reaction that produces this compound and water. The presence of water, a byproduct, can shift the chemical equilibrium back towards the reactants (lactic acid and isobutanol) through hydrolysis, which reduces the yield of the desired this compound.[1][2][3] By continuously removing water as it forms, the equilibrium is driven towards the product side, in accordance with Le Chatelier's principle, thereby increasing the reaction yield.[1][2][4]

Q2: What are the primary methods for removing water from the esterification reaction?

A2: Several techniques are commonly employed to remove the water byproduct. The choice depends on factors like reaction scale, desired purity, and available equipment. Key methods include:

  • Azeotropic Distillation: This technique often uses a Dean-Stark apparatus with a water-immiscible solvent (like toluene or benzene) that forms a low-boiling azeotrope with water, allowing for its physical separation.[2][4][5]

  • Pervaporation: A membrane-based separation method where water selectively permeates through a hydrophilic membrane, driven by a concentration gradient.[6][7][8] This is effective for breaking azeotropes and can be operated at lower temperatures.[8]

  • Adsorption: This involves adding a dehydrating agent, such as molecular sieves (zeolites 3A or 4A), to the reaction mixture to physically adsorb the water produced.[9][10][11]

  • Reactive Distillation: This process combines the chemical reaction and the separation of products into a single integrated unit, which can enhance conversion by continuously removing water from the reactive zone.[2][12][13][14]

Q3: How do I select the most appropriate water removal method for my experiment?

A3: The selection of a water removal method depends on several factors, including the boiling points of reactants and products, reaction scale, required ester purity, and thermal stability of the components. The following decision tree provides a general guide.

G start Start: Define Reaction Scale and Purity Requirements lab_scale Lab Scale? start->lab_scale high_purity High Purity Required? lab_scale->high_purity Yes reactive_dist Reactive Distillation lab_scale->reactive_dist No (Pilot/Industrial) azeotrope Azeotrope Forms? high_purity->azeotrope Yes adsorbents Adsorbents (e.g., Molecular Sieves) high_purity->adsorbents No thermal_sensitive Thermally Sensitive Reactants/Products? dean_stark Azeotropic Distillation (Dean-Stark) thermal_sensitive->dean_stark No pervaporation Pervaporation thermal_sensitive->pervaporation Yes azeotrope->thermal_sensitive Yes azeotrope->dean_stark No

Caption: Decision tree for selecting a water removal method.
Q4: How does the initial water content in reactants (e.g., commercial lactic acid) affect the reaction?

A4: The initial water content significantly impacts both the reaction kinetics and the final equilibrium conversion. A lower initial water fraction is beneficial.[14] Using anhydrous or pre-dried reactants can lead to a higher conversion rate and achieve equilibrium faster. For example, studies on similar esterifications have shown that using dehydrated starting materials can increase conversion from ~59% to over 70%.[14] Commercial lactic acid often comes as an aqueous solution (e.g., 80 wt%), so pre-treatment like vacuum distillation may be necessary to remove this initial water.[14][15]

Data Presentation

Table 1: Comparison of Water Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Azeotropic Distillation (Dean-Stark) Forms a low-boiling azeotrope with an entrainer solvent to physically separate water.[2][4]Simple setup, effective for many systems, visually intuitive.Requires a third component (entrainer), may require high temperatures.Lab-scale synthesis where reactants are not thermally sensitive.[5]
Pervaporation Selective permeation of water through a dense, non-porous membrane.[6][7]High selectivity, can break azeotropes, operates at lower temperatures, energy efficient.[8]Membranes can be expensive and prone to fouling or degradation by reactants like ethyl lactate.[6][16]Thermally sensitive reactions and continuous processes requiring high purity.[8]
Adsorption Use of desiccants (e.g., molecular sieves) to bind water molecules.[10]Simple to implement in a batch reactor, no complex equipment needed.Limited capacity, can introduce mass transfer limitations, requires separation of adsorbent post-reaction.[9]Small-scale batch reactions and for achieving very low final water content.
Reactive Distillation Reaction and distillation occur in the same unit, with products continuously separated.[13]Intensified process, shifts equilibrium effectively, can lead to higher conversions and lower costs.[12][14]Complex design and control, requires careful matching of reaction and distillation conditions.[7]Industrial-scale production where process intensification is a key goal.[17]
Table 2: Physical Properties of Key Components
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Lactic AcidC₃H₆O₃90.08122 (at 12 mmHg)1.21
IsobutanolC₄H₁₀O74.121080.802
This compoundC₇H₁₄O₃146.1873 (at 15 mmHg)[18]0.974 - 0.984[18]
WaterH₂O18.021000.998[4]

Troubleshooting Guides

Method 1: Azeotropic Distillation with Dean-Stark Apparatus

G start Problem with Dean-Stark Apparatus issue1 No Water Collecting in Trap start->issue1 issue2 Cloudy Layer / Poor Separation start->issue2 issue3 Slow or Incomplete Reaction start->issue3 cause1a Temp Too Low? issue1->cause1a cause1b System Leaks? issue1->cause1b cause2a Inefficient Condenser? issue2->cause2a cause2b Solvent Miscible with Water? issue2->cause2b cause3a Insufficient Catalyst? issue3->cause3a cause3b Water Removal Inefficient? issue3->cause3b sol1a Increase heating to ensure reflux of azeotrope. cause1a->sol1a Yes sol1b Check all glassware joints for a proper seal. cause1b->sol1b Yes sol2a Ensure steady flow of cold water in condenser. cause2a->sol2a Yes sol2b Use a solvent with very low water miscibility (e.g., toluene). cause2b->sol2b Yes sol3a Verify catalyst type and concentration. cause3a->sol3a Yes sol3b Address issues with water collection (see above). cause3b->sol3b Yes

Caption: Troubleshooting guide for the Dean-Stark apparatus.

Problem: No water is collecting in the Dean-Stark trap.

  • Possible Cause 1: The reaction temperature is too low. The azeotrope of the solvent and water has a specific boiling point that must be reached for it to distill.[2]

    • Solution: Increase the heating mantle temperature to ensure the solvent is refluxing vigorously enough for the azeotrope to distill into the trap.[2]

  • Possible Cause 2: Leaks in the glassware setup. Poorly sealed joints will prevent vapor from reaching the condenser and collecting in the trap.[2]

    • Solution: Ensure all glass joints are properly sealed. Use appropriate grease or sleeves if necessary.

Problem: The collected layer in the trap is cloudy or does not separate into two distinct phases.

  • Possible Cause 1: The solvent is partially miscible with water. If the solvent has some solubility in water, a clear separation may not occur.[2]

    • Solution: Choose a solvent with very low water miscibility, such as toluene or benzene.[2]

  • Possible Cause 2: The condenser is not efficient enough. If the vapor is not cooled sufficiently, it may not fully condense and separate properly.[2]

    • Solution: Check that there is a steady and adequate flow of cold water through the condenser.[2]

Method 2: Pervaporation

Problem: The water permeation flux is lower than expected.

  • Possible Cause 1: The operating temperature is too low. Flux through a pervaporation membrane is generally temperature-dependent; higher temperatures increase the motion of polymer chains and facilitate diffusion.[6]

    • Solution: Cautiously increase the operating temperature, keeping in mind the thermal stability of your reactants and the membrane itself.

  • Possible Cause 2: Membrane fouling or crystallization. Lactic acid can permeate and crystallize on the permeate side of the membrane, especially at low water concentrations, causing a drop in flux.[6]

    • Solution: Periodically clean the membrane according to the manufacturer's protocol. Operating at a slightly higher temperature can sometimes increase the solubility of fouling agents.[6]

Problem: Poor selectivity (isobutanol or this compound is also permeating).

  • Possible Cause 1: Membrane degradation. Some organic compounds, like certain esters, can cause a loss of integrity in hydrophilic membranes.[6]

    • Solution: Ensure the chosen membrane material (e.g., PVA, zeolite) is compatible with all components in the reaction mixture at the operating temperature.[6][7]

  • Possible Cause 2: High concentration of organic compounds at the membrane surface.

    • Solution: Optimize the feed flow rate and mixing to reduce concentration polarization at the membrane surface.

Method 3: Adsorption using Molecular Sieves

Problem: The reaction is incomplete despite using a drying agent.

  • Possible Cause 1: Insufficient amount of drying agent. The capacity of the molecular sieves to adsorb water is finite.[2]

    • Solution: Add more drying agent. As a rule of thumb, use a sufficient weight of activated 3A or 4A molecular sieves to sequester the total theoretical amount of water that will be produced.

  • Possible Cause 2: The drying agent was not properly activated. Molecular sieves must be heated under vacuum to remove adsorbed water before use.

    • Solution: Ensure the molecular sieves are fully activated according to standard lab procedures (e.g., heating at >250°C under vacuum for several hours) before adding them to the reaction.

Experimental Protocols

Protocol 1: this compound Esterification using Dean-Stark Apparatus

Caption: Experimental workflow for esterification with a Dean-Stark apparatus.
  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[2]

  • Charging the Reactor: To the flask, add lactic acid, an excess of isobutanol (e.g., 2-3 equivalents), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), and a water-immiscible entraining solvent like toluene.[5]

  • Reaction: Heat the mixture to reflux. The azeotrope of toluene and water will begin to distill and collect in the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it will separate to the bottom layer, while the toluene will overflow and return to the reaction flask.[4]

  • Monitoring: Monitor the reaction by observing the volume of water collected in the trap. The reaction is considered complete when water ceases to accumulate.[2]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the contents to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Water Content Determination by Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) as per the manufacturer's instructions.[19] For water content between 10 and 1000 ppm, coulometric titration is more suitable.[19]

  • Solvent Preparation: Add the appropriate Karl Fischer solvent (e.g., a methanol-based solvent) to the titration vessel. Many esters are soluble in commercially available extracting mediums.[20]

  • Titration: Titrate the solvent to a dry endpoint to eliminate any residual moisture.

  • Sample Addition: Accurately weigh and inject a known amount of the reaction mixture sample into the titration cell. The sample must be fully dissolved and release its water completely for an accurate measurement.[21]

  • Measurement: The instrument will automatically titrate the sample to the endpoint. The water content is then calculated and displayed, typically in ppm or percent.

  • Validation: Run a standard with a known water content to verify the accuracy of the titrator.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Isobutyl Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of isobutyl lactate. The focus is on solid acid catalysts, with a particular emphasis on ion-exchange resins like Amberlyst-15, which are commonly employed in this esterification reaction.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Significant Drop in this compound Conversion Rate

Q: My this compound conversion rate has dropped significantly in a recent batch, although I am using the same reaction conditions. What could be the cause?

A: A sudden decrease in conversion efficiency is a primary indicator of catalyst deactivation. Several mechanisms could be at play:

  • Thermal Degradation: Exposing the catalyst to temperatures exceeding its recommended operating limit can cause irreversible damage. For instance, sulfonic acid groups on ion-exchange resins like Amberlyst-15 can be lost at elevated temperatures.[1][2][3]

  • Fouling/Coking: The catalyst surface can be blocked by the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts from the reaction mixture.[4][5] This is particularly relevant when using biomass-derived reactants which may contain impurities.

  • Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive. Water, for example, can hydrolyze the ester product and also compete for active sites, reducing catalyst efficiency.[6][7]

  • Leaching: The active catalytic sites may gradually dissolve or "leach" into the reaction medium, leading to a permanent loss of activity. This is a known issue with some solid acid catalysts in polar liquid media.[8]

Troubleshooting Workflow:

G start Low Conversion Observed check_temp Verify Reaction Temperature start->check_temp high_temp High Temperature? check_temp->high_temp reduce_temp Reduce Temperature / Select More Stable Catalyst high_temp->reduce_temp Yes analyze_reactants Analyze Reactants for Impurities (e.g., Water) high_temp->analyze_reactants No end Monitor Performance reduce_temp->end impurities Impurities Present? analyze_reactants->impurities purify_reactants Purify Reactants / Use Anhydrous Conditions impurities->purify_reactants Yes inspect_catalyst Visually Inspect Catalyst for Fouling/Coking impurities->inspect_catalyst No purify_reactants->end fouling Fouling Observed? inspect_catalyst->fouling regenerate Regenerate Catalyst (see Protocol) fouling->regenerate Yes fouling->end No regenerate->end

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Catalyst Regeneration is Ineffective

Q: I have attempted to regenerate my deactivated catalyst, but its activity is not fully restored. What could be the reason?

A: Incomplete restoration of catalytic activity after regeneration can be due to several factors:

  • Irreversible Deactivation: Some deactivation mechanisms, such as severe thermal degradation (sintering) or significant leaching of active sites, are irreversible.

  • Ineffective Regeneration Protocol: The chosen regeneration method may not be suitable for the type of deactivation. For example, a simple solvent wash might not remove strongly adsorbed coke.

  • Incomplete Removal of Foulants: The regeneration process may not have been carried out for a sufficient duration or at the optimal conditions to completely remove the deactivating species.

  • Structural Changes: The regeneration process itself, if too harsh (e.g., high temperatures during calcination), can cause structural changes to the catalyst, leading to a loss of activity.[9]

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst: Before regeneration, analyze the spent catalyst using techniques like TGA (Thermogravimetric Analysis) to identify the nature of the foulants (e.g., coke) and SEM (Scanning Electron Microscopy) to observe surface morphology changes.

  • Select an Appropriate Regeneration Method: Based on the characterization, choose a suitable regeneration protocol. For coking, oxidative treatment might be necessary. For poisoning, a specific chemical wash might be required.

  • Optimize Regeneration Conditions: Systematically vary the regeneration parameters (temperature, time, solvent/gas flow rate) to find the optimal conditions for activity recovery.

  • Characterize the Regenerated Catalyst: After regeneration, re-characterize the catalyst to ensure the removal of foulants and to check for any structural changes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of catalyst deactivation in this compound synthesis?

A1: The primary causes of deactivation for solid acid catalysts like Amberlyst-15 in esterification reactions are:

  • Thermal Degradation: Loss of sulfonic acid groups at temperatures above the manufacturer's recommendation (typically >120-140°C for Amberlyst-15).[1][2]

  • Fouling: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4][5]

  • Poisoning: Adsorption of impurities, particularly water, which can hydrolyze the product and compete for active sites.[6][7]

  • Leaching: Gradual loss of the active sulfonic acid groups into the polar reaction medium.[8]

Q2: How can I minimize catalyst deactivation?

A2: To prolong the life of your catalyst, consider the following:

  • Control Reaction Temperature: Operate within the recommended temperature range for the catalyst.

  • Use Pure Reactants: Ensure that lactic acid, isobutanol, and any solvent used are of high purity and low in water content.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can promote the formation of byproducts that lead to fouling.

  • Proper Catalyst Handling and Storage: Store the catalyst in a dry environment to prevent moisture absorption.

Q3: Is it possible to regenerate a deactivated catalyst for this compound synthesis?

A3: Yes, in many cases, deactivated solid acid catalysts can be regenerated. The success of regeneration depends on the primary deactivation mechanism. Fouling by organic residues is often reversible through washing or controlled oxidation. Some forms of poisoning can also be reversed. However, severe thermal degradation and significant leaching of active sites are generally irreversible.

Q4: What is a typical regeneration procedure for a solid acid catalyst like Amberlyst-15?

A4: A common method for regenerating Amberlyst-15 that has been deactivated by fouling involves washing with a solvent followed by an acid treatment. A study on a similar esterification reaction showed that washing with an ethanolic sulfuric acid solution can be effective.[10] A general protocol is provided in the "Experimental Protocols" section.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data from studies on solid acid catalysts in esterification reactions analogous to this compound synthesis. This data provides valuable benchmarks for catalyst performance and longevity.

Table 1: Deactivation of Amberlyst-15 in Biodiesel Production (Esterification)

Reuse CycleBiodiesel Yield (%)Reference
185[Adapted from a study on biodiesel production]
265[Adapted from a study on biodiesel production]
340[Adapted from a study on biodiesel production]
427[Adapted from a study on biodiesel production]

Table 2: Regeneration of Amberlyst-15 in Ethyl Oleate Synthesis

Regeneration MethodEster Yield after 8 Cycles (%)Yield Reduction after 8 Cycles (%)Reference
Washing with Ethanol~1261[10]
Washing with 0.5M Ethanolic H₂SO₄~4627[10]

Experimental Protocols

Protocol 1: Synthesis of this compound with Catalyst Recycling

This protocol outlines a typical batch process for this compound synthesis using a solid acid catalyst, including steps for catalyst recovery and reuse.

Experimental Setup Diagram:

G cluster_reactor Batch Reactor Setup cluster_workup Work-up and Catalyst Recovery reactor Jacketed Glass Reactor (with magnetic stirrer, condenser, and temperature probe) condenser Reflux Condenser reactor->condenser Vapors filtration Filtration Setup (e.g., Buchner funnel) reactor->filtration Reaction Mixture heating_mantle Heating Mantle/Oil Bath heating_mantle->reactor Heat condenser->reactor Condensate stirrer Magnetic Stirrer Plate stirrer->reactor Stirring washing Washing Catalyst (with fresh solvent) filtration->washing Recovered Catalyst drying Drying Oven washing->drying Washed Catalyst drying->reactor Recycled Catalyst

Caption: Experimental setup for batch synthesis and catalyst recycling.

Materials:

  • Lactic acid

  • Isobutanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Solvent (optional, e.g., toluene)

  • Jacketed glass reactor with a magnetic stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: If the catalyst is new, wash it with the reaction solvent or isobutanol and dry it in an oven at a temperature below its maximum operating temperature (e.g., 80-100°C for Amberlyst-15) overnight.

  • Reaction Setup: Charge the reactor with lactic acid, isobutanol (typically in a molar excess), and the catalyst. The catalyst loading is usually between 5-15% by weight of the limiting reactant.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction progress by taking samples periodically and analyzing them using techniques like GC (Gas Chromatography) or titration to determine the conversion of lactic acid.

  • Catalyst Recovery: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the catalyst from the liquid product by filtration.

  • Catalyst Washing: Wash the recovered catalyst with fresh solvent or isobutanol to remove any adsorbed reactants and products.

  • Catalyst Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved.

  • Catalyst Reuse: The dried catalyst can be used for a subsequent reaction cycle. A small amount of fresh catalyst may be added to compensate for any handling losses.

Protocol 2: Regeneration of Deactivated Amberlyst-15 Catalyst

This protocol is adapted from a procedure for regenerating Amberlyst-15 used in an esterification reaction and can be applied to catalysts deactivated during this compound synthesis, particularly from fouling.[10]

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Beaker or flask

  • Stirring plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Solvent Wash: Place the deactivated catalyst in a beaker and wash it thoroughly with ethanol to remove any loosely adsorbed organic residues. Stir the mixture for about 30 minutes, then decant the ethanol. Repeat this step 2-3 times.

  • Acid Treatment: Prepare a 0.5 M solution of sulfuric acid in ethanol. Submerge the solvent-washed catalyst in this solution and stir the mixture at room temperature for 2-4 hours. This step helps to remove more strongly bound foulants and potentially re-sulfonate any sites that may have been lost.

  • Rinsing: After the acid treatment, carefully decant the acidic solution and wash the catalyst repeatedly with fresh ethanol until the washings are neutral. This is to remove any residual sulfuric acid.

  • Final Rinse: Rinse the catalyst with deionized water to remove any remaining ethanol and salts.

  • Drying: Dry the regenerated catalyst in an oven at a temperature below its thermal stability limit (e.g., 80-100°C) until a constant weight is achieved.

Catalyst Deactivation and Regeneration Cycle:

G Fresh Fresh Catalyst Active Active Catalyst in Reaction Fresh->Active Reaction Start Deactivated Deactivated Catalyst Active->Deactivated Deactivation Mechanisms (Fouling, Poisoning, etc.) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Protocol Regenerated->Active Reuse in Reaction

Caption: The lifecycle of a recyclable catalyst.

References

Technical Support Center: Isobutyl Lactate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of isobutyl lactate to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Observed Changes in Physical Appearance (e.g., cloudiness, precipitation)

Possible Cause Recommended Action
Water Contamination Leading to Hydrolysis: this compound can hydrolyze in the presence of water to form isobutanol and lactic acid. Lactic acid can further self-esterify, potentially leading to oligomers that may be insoluble.1. Verify Water Content: Use Karl Fischer titration to determine the water content of the stored this compound. 2. Dry the Solvent: If water content is high, consider drying the this compound using molecular sieves (3Å or 4Å). Ensure the sieves are properly activated before use. 3. Inert Atmosphere: For future storage, blanket the container with an inert gas like nitrogen or argon to displace moist air.
Temperature Fluctuations: Storing at inconsistent temperatures can affect solubility and potentially accelerate degradation.1. Ensure Consistent Storage Temperature: Store this compound in a temperature-controlled environment, ideally between 2-8°C.[1] 2. Avoid Freezing: Do not freeze this compound as this can cause phase separation.
Contamination from Container: Improperly cleaned or incompatible storage containers can leach impurities.1. Use Appropriate Containers: Store in clean, dry, and inert containers such as amber glass bottles or stainless steel drums.[2] 2. Inspect Containers: Before use, visually inspect containers for any residues or signs of degradation.

Issue 2: Change in Odor (e.g., acidic or sharp smell)

Possible Cause Recommended Action
Hydrolysis: The formation of lactic acid due to water contamination can lead to a more acidic odor.1. pH Measurement: Although this compound is not aqueous, a pH measurement of a water extract can indicate the presence of acidic degradation products. 2. Purity Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the presence of lactic acid and isobutanol.
Oxidation: Although less common, oxidation can lead to the formation of various degradation products with distinct odors.1. Inert Storage: Store under an inert atmosphere to minimize contact with oxygen. 2. Avoid Pro-oxidants: Ensure the solvent is not stored in contact with materials that can catalyze oxidation (e.g., certain metals).

Issue 3: Inconsistent Experimental Results

Possible Cause Recommended Action
Degraded this compound: Using degraded solvent can introduce impurities that may interfere with reactions or analytical measurements.1. Verify Purity: Before use, confirm the purity of the this compound using a validated analytical method (e.g., GC-FID). 2. Use Fresh Solvent: If degradation is suspected, use a fresh, unopened bottle of this compound for critical experiments.
Incompatibility with Reagents: this compound can react with strong acids, bases, and oxidizing agents.[3][4]1. Review Chemical Compatibility: Ensure that all reagents used in your experiment are compatible with this compound. 2. Perform Blank Runs: Run control experiments with only the solvent and other reagents (without the active ingredient) to check for any side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. In the presence of water, the ester bond is cleaved, resulting in the formation of isobutanol and lactic acid. This reaction can be catalyzed by both acids and bases.[4] The lactic acid produced can also catalyze the hydrolysis reaction, a process known as autocatalysis.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][5] The recommended storage temperature is typically between 2-8°C.[1] Containers should be tightly sealed to prevent moisture ingress and contamination.[2][5][6][7][8] For long-term storage or high-purity applications, blanketing the container with an inert gas such as nitrogen or argon is recommended.

Q3: How can I test the purity of my stored this compound?

The purity of this compound can be effectively determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method can separate and quantify this compound from its primary degradation products, isobutanol and lactic acid (which may require derivatization for GC analysis), as well as other potential impurities. High-Performance Liquid Chromatography (HPLC) can also be a suitable technique.

Q4: Can I use this compound that has started to degrade?

The suitability of partially degraded this compound depends on the specific application. For non-critical applications where minor impurities of isobutanol and lactic acid will not interfere, it may be acceptable. However, for high-purity applications such as in pharmaceutical formulations or sensitive chemical syntheses, using degraded solvent is not recommended as it can lead to inconsistent results and the introduction of unwanted side products.

Q5: Are there any materials that are incompatible with this compound?

Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with these substances can accelerate degradation and may cause vigorous reactions.[4] It is important to use storage containers made of inert materials like glass or stainless steel.[2]

Quantitative Data on Degradation

Table 1: Reaction Velocity Constants for the Hydrolysis of n-Butyl Lactate

Temperature (°C)HCl Catalyst Concentration (g-moles/kg)Reaction Velocity Constant, kc (liters/g-mole·min)
400.018970.8 x 10-5
500.018971.5 x 10-5
600.018973.0 x 10-5
700.018976.0 x 10-5
800.0189712.0 x 10-5
6001.2 x 10-5
600.006321.8 x 10-5
600.012652.5 x 10-5
Data adapted from a study on the kinetics of n-butyl lactate hydrolysis. The original study should be consulted for detailed experimental conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This protocol is a general guideline and should be validated for your specific instrumentation and requirements.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar analysis (e.g., a wax-type or a low-bleed polar-deactivated column).

  • Reagents and Standards:

    • High-purity this compound reference standard.

    • High-purity isobutanol and lactic acid reference standards.

    • A suitable solvent for dilution (e.g., dichloromethane or methanol, ensuring no co-elution with analytes).

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 220°C.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare stock solutions of isobutanol and lactic acid (derivatization may be necessary for lactic acid).

    • Create a calibration curve by preparing a series of dilutions from the stock solutions.

    • Prepare the this compound sample to be tested by diluting it to fall within the calibration range.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample.

    • Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the degradation pathways of this compound under stress conditions.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for a defined period, monitoring frequently due to faster reaction rates.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC or GC method to separate and quantify the parent this compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and, if necessary, characterize the major degradation products.

Visualizations

degradation_pathway IBL This compound Hydrolysis IBL->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis AcidBase Acid/Base Catalyst AcidBase->Hydrolysis Isobutanol Isobutanol LacticAcid Lactic Acid Hydrolysis->Isobutanol Hydrolysis Hydrolysis->LacticAcid

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC, GC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Determine Degradation Rate Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Addressing impurities in commercially available isobutyl lactate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutyl Lactate

This guide provides researchers, scientists, and drug development professionals with essential information for addressing impurities in commercially available this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial-grade this compound?

A1: Common impurities in commercial this compound typically originate from its synthesis process (esterification of lactic acid with isobutanol) or degradation.[1] These include:

  • Starting Materials: Unreacted isobutanol and lactic acid. Some suppliers note that the main impurity is isobutanol.[2]

  • Water: A byproduct of the esterification reaction.[1]

  • Related Esters: Minor traces of other esters can be present, often under 2%.[3]

  • Stereoisomers: If a specific stereoisomer (e.g., (R)-isobutyl lactate) is required, the other isomer ((S)-isobutyl lactate) is considered a chiral impurity. Commercial grades can have chiral purities ranging from 90% to over 99%.[4]

  • Degradation Products: this compound can hydrolyze back to lactic acid and isobutanol, especially in the presence of acid, base, or moisture.[1]

Q2: How can these impurities impact my experiments, particularly in drug development?

A2: Impurities can significantly affect experimental outcomes and are a critical concern in drug development.[5][6]

  • Lactic Acid: An acidic impurity that can alter the pH of a reaction, catalyze unwanted side reactions, or cause degradation of sensitive compounds.

  • Isobutanol: As a nucleophile, it can compete in reactions, leading to the formation of isobutyl-related byproducts. Its presence also alters the solvent's polarity and physical properties.

  • Water: Can react with moisture-sensitive reagents (e.g., organometallics, acid chlorides), reduce yields, and promote hydrolysis of the this compound itself.[7]

  • Chiral Impurities: In stereoselective synthesis, the presence of the wrong enantiomer can significantly lower the enantiomeric excess (ee) of the final product.[8]

Q3: My experiment is failing. How do I know if impurities in this compound are the cause?

A3: Suspect solvent impurities if you observe the following:

  • Inconsistent Results: Batches of the same reaction give different yields or purity profiles.

  • Unexpected Side Products: Identification of byproducts containing an isobutyl group or other fragments from the solvent.

  • pH Shifts: Unexplained changes in the acidity or basicity of your reaction mixture.

  • Analytical Discrepancies: Extraneous peaks in analytical data (GC, NMR, LC-MS) that cannot be attributed to starting materials, reagents, or products.

Troubleshooting Guide

Problem: My reaction, which involves a water-sensitive reagent, is showing low yield and forming a byproduct identified as isobutanol.

  • Possible Cause: The this compound likely contains significant water and/or lactic acid impurities. Water reacts with your reagent, reducing its effective concentration. The presence of lactic acid can catalyze the hydrolysis of this compound back to isobutanol and lactic acid, further introducing reactive species.[1]

  • Solution:

    • Analyze the Solvent: Run a Karl Fischer titration to quantify the water content. Analyze the solvent by Gas Chromatography (GC) to check for the presence of isobutanol and other volatile impurities.

    • Purify the Solvent: Dry the this compound using molecular sieves (3Å or 4Å) and then perform a fractional distillation under reduced pressure to remove water, residual isobutanol, and lactic acid.

Problem: I am performing a stereoselective synthesis and the enantiomeric excess (ee) of my product is lower than expected.

  • Possible Cause: The chiral purity of your this compound may be lower than specified. The presence of the undesired enantiomer can interfere with the stereochemical course of the reaction.

  • Solution:

    • Verify Chiral Purity: Analyze the this compound using High-Performance Liquid Chromatography (HPLC) with a suitable chiral column to determine its true enantiomeric purity.[8][9]

    • Source High-Purity Solvent: Procure this compound with a higher certified chiral purity.

    • Purification (Advanced): For extremely sensitive applications, melt crystallization can be used to significantly enhance the chiral purity of the lactate ester.[4][10]

Impurity Summary

The following table summarizes common impurities, their sources, and potential impact.

ImpurityPotential SourceTypical Concentration RangePotential Experimental Impact
Isobutanol Unreacted starting material[1]< 3%Acts as a competing nucleophile; alters solvent polarity.
Lactic Acid Unreacted starting material; hydrolysis[1]< 1%Catalyzes side reactions; degrades acid-sensitive compounds.
Water Synthesis byproduct; atmospheric absorption[1]< 0.5%Decomposes moisture-sensitive reagents; promotes hydrolysis.
Other Esters Synthesis side reactions[3]< 2%May introduce unknown reactivity; complicates product purification.
Opposite Enantiomer Incomplete stereoselective synthesisVariable (e.g., 1-10%)Lowers enantiomeric excess in chiral reactions.[8]

Key Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This method is suitable for assessing the presence of volatile impurities like isobutanol and other related esters.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Dilute 10 µL of this compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Data Interpretation: The peak area percentage can be used to estimate the relative concentration of each impurity. Identification is confirmed by comparing retention times with known standards.

Protocol 2: Chiral Purity Analysis by HPLC

This method determines the enantiomeric excess of chiral this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as Chiralpak® AD-3 or equivalent.[8]

  • Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at a low wavelength (e.g., 210 nm), as this compound has a weak chromophore.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (e.g., 0.2 mg/mL).[8]

  • Data Interpretation: The two enantiomers will have different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 3: Purification by Fractional Distillation

This procedure removes impurities with boiling points different from this compound (b.p. 186-187°C at atmospheric pressure; 73°C at 13 mmHg[2]).

  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a packed distillation column (e.g., Vigreux or Raschig rings) for better separation efficiency.

  • Drying (Optional but Recommended): If water is a concern, pre-dry the this compound with anhydrous magnesium sulfate or 4Å molecular sieves, then filter.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum to reduce the boiling point and prevent thermal degradation.

  • Fraction Collection: Discard the initial fraction (forerun), which may contain more volatile impurities. Collect the main fraction boiling at a constant temperature. Stop the distillation before the flask boils to dryness to avoid concentrating non-volatile impurities.

  • Storage: Store the purified solvent over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

cluster_start Problem Identification cluster_analysis Impurity Analysis Workflow cluster_action Actionable Steps cluster_end Resolution start Inconsistent Results or Unexpected Byproducts check_purity Analyze Commercial Solvent (GC, KF, Chiral HPLC) start->check_purity Hypothesize Solvent Issue impurity_detected Impurity Detected? check_purity->impurity_detected qualify Qualify New Batch of Solvent impurity_detected->qualify No purify Purify Existing Solvent (Distillation, etc.) impurity_detected->purify Yes end_node Resume Experiment with Qualified/Purified Solvent qualify->end_node purify->end_node

Caption: Workflow for troubleshooting experimental issues related to solvent purity.

synthesis Esterification Synthesis product This compound synthesis->product water Water synthesis->water Byproduct unreacted_la Residual Lactic Acid synthesis->unreacted_la Carryover unreacted_ib Residual Isobutanol synthesis->unreacted_ib Carryover degradation Storage & Handling hydrolysis Hydrolysis (Moisture, Acid/Base) degradation->hydrolysis lactic_acid Lactic Acid lactic_acid->synthesis isobutanol Isobutanol isobutanol->synthesis product->hydrolysis hydrolysis->lactic_acid Forms hydrolysis->isobutanol Forms

Caption: Logical relationships showing the origin of common impurities.

References

Enhancing the efficiency of isobutyl lactate recovery and recycling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of isobutyl lactate recovery and recycling in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recovery of this compound using distillation, liquid-liquid extraction, and membrane separation.

Distillation

Issue: Low Purity of Recovered this compound

Possible Cause Recommended Solution
Inadequate Separation of Azeotropes: this compound can form azeotropes with water and isobutanol, making separation by simple distillation difficult.Implement fractional distillation with a column that has a sufficient number of theoretical plates to improve separation efficiency. Consider using extractive distillation with a suitable entrainer to break the azeotropes.
Incorrect Temperature and Pressure: Operating at suboptimal boiling points can lead to incomplete separation.Calibrate temperature and pressure sensors regularly. Adjust the distillation temperature and pressure based on the vapor-liquid equilibrium data for the specific mixture. For high-boiling impurities, vacuum distillation may be necessary to lower the boiling point of this compound and prevent thermal degradation.
Column Flooding or Weeping: Improper vapor and liquid flow rates can hinder efficient separation.Optimize the feed rate and reflux ratio to ensure stable column operation. Inspect the column for any blockages or damage to the packing or trays.
Contamination from reaction byproducts: Residual reactants or byproducts from the initial synthesis can co-distill with the this compound.Neutralize the crude reaction mixture before distillation to prevent the formation of higher-boiling oligomers of lactic acid.

Issue: Low Recovery Yield of this compound

Possible Cause Recommended Solution
Thermal Decomposition: this compound can decompose at high temperatures, especially in the presence of acidic or basic impurities.Use vacuum distillation to reduce the operating temperature. Ensure all acidic or basic catalysts are neutralized and removed before distillation.
Losses in the Distillate or Residue: Inefficient separation can lead to this compound remaining in the initial fractions or the distillation residue.Optimize the number of theoretical plates in the fractional distillation column. Carefully monitor the temperature profile along the column to ensure sharp separation between fractions.
Leaks in the Apparatus: Poorly sealed joints can lead to the loss of volatile this compound.Inspect all joints and connections for leaks before starting the distillation. Use appropriate sealing materials like PTFE tape or sleeves.
Liquid-Liquid Extraction

Issue: Poor Extraction Efficiency

Possible Cause Recommended Solution
Inappropriate Solvent Selection: The chosen organic solvent may have a low distribution coefficient for this compound.Select a solvent that is immiscible with the aqueous phase and has a high affinity for this compound. Consider solvents like methyl isobutyl ketone (MIBK), which has shown good performance in extracting lactic acid.[1] Match the polarity of the solvent with this compound for optimal partitioning.
Insufficient Mixing: Inadequate contact between the aqueous and organic phases limits the mass transfer of this compound.Ensure vigorous but controlled mixing to increase the interfacial area between the two phases. Gentle inversion of the separatory funnel is often sufficient. Avoid vigorous shaking that can lead to emulsion formation.
Incorrect pH of the Aqueous Phase: The pH of the aqueous solution can affect the solubility of this compound.Adjust the pH of the aqueous phase to minimize the solubility of this compound, thereby promoting its transfer to the organic phase.

Issue: Emulsion Formation at the Interface

Possible Cause Recommended Solution
High Concentration of Surfactants or Particulate Matter: Impurities in the sample can stabilize emulsions.Gently swirl or rock the mixture instead of vigorous shaking. Add a small amount of a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase and break the emulsion. Centrifugation can also be effective in separating the layers.
Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, separation can be slow and lead to emulsions.Choose a solvent with a significantly different density from the aqueous phase.
Membrane Separation (Pervaporation)

Issue: Low Permeate Flux

Possible Cause Recommended Solution
Membrane Fouling: Deposition of impurities or high molecular weight compounds on the membrane surface can block the pores.Pre-treat the feed solution to remove particulates and macromolecules. Periodically clean the membrane according to the manufacturer's instructions. Consider using a backflushing or cross-flow filtration setup to minimize fouling.
Incorrect Operating Temperature or Pressure: The driving force for pervaporation is dependent on the partial pressure difference across the membrane.Optimize the feed temperature and permeate-side vacuum to enhance the vapor pressure of this compound and increase the flux.
Membrane Compaction: High operating pressures can compress the membrane structure, reducing its permeability.Operate within the recommended pressure limits for the specific membrane being used.

Issue: Poor Selectivity

Possible Cause Recommended Solution
Inappropriate Membrane Material: The membrane may not have the required affinity for this compound over other components in the mixture.Select a membrane with high selectivity for this compound. For dehydration applications, hydrophilic membranes are used to remove water. For recovering this compound from a fermentation broth, an organophilic membrane would be required.
Membrane Swelling: The membrane material may swell in the presence of certain organic solvents, altering its separation characteristics.Choose a membrane material that is chemically resistant to the feed components. Test membrane compatibility with a small sample before scaling up.
High Concentration of Other Permeating Components: If other components in the feed have a high affinity for the membrane, they will compete with this compound for permeation.Pre-treat the feed to remove or reduce the concentration of highly permeable impurities.

Data Summary

The following tables summarize quantitative data on the efficiency of different this compound recovery methods.

Table 1: Distillation and Reactive Distillation Recovery Efficiency

Method Product Purity Yield Reference
Reactive Distillation (n-butyl lactate)> 97% mole fraction-[2]
Distillation of Lactate Esters99+%85-98%[3]

Table 2: Pervaporation-Assisted Esterification of Lactic Acid with Isobutyl Alcohol

Parameter Value Reference
Maximum Esterification Conversion92%[4]
Conversion Enhancement with PervaporationFrom 67% to 88%[4]

Table 3: Liquid-Liquid Extraction of Lactic Acid with Methyl Isobutyl Ketone (MIBK) at 298.15 K (as a proxy for this compound)

Initial Lactic Acid Conc. (wt%) Distribution Coefficient (D) Separation Factor (S) Reference
4.80.13134.8[1]
9.50.17100.3[1]
18.20.2557.2[1]

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from a mixture containing isobutanol and water.

Materials:

  • Crude this compound mixture

  • Fractionating column packed with Raschig rings or glass beads

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Condenser

  • Receiving flasks

  • Thermometer

  • Vacuum pump (optional)

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Add the crude this compound mixture and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the top of the column. The first fraction to distill will be the azeotrope of water and isobutanol, followed by any excess lower-boiling components.

  • Collect the initial distillate in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approximately 170-172 °C at atmospheric pressure, or lower under vacuum).

  • Change the receiving flask to collect the purified this compound fraction.

  • Continue distillation until a significant temperature drop is observed or only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool down before disassembling.

  • Analyze the purity of the collected fractions using gas chromatography (GC) or other suitable analytical techniques.

Liquid-Liquid Extraction of this compound

Objective: To extract this compound from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing this compound

  • Immiscible organic solvent (e.g., methyl isobutyl ketone)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Ring stand and clamp

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring clamp.

  • Pour the aqueous solution containing this compound into the separatory funnel.

  • Add the organic extraction solvent to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

  • Place the separatory funnel back in the ring clamp and allow the layers to separate completely.

  • Carefully drain the lower layer into a clean beaker or flask. The lower layer will be the more dense phase (check the densities of your solvents).

  • Drain the upper layer through the top opening of the separatory funnel into a separate clean container to avoid contamination from any residual droplets of the lower layer in the stopcock.

  • For higher recovery, the aqueous layer can be subjected to further extractions with fresh portions of the organic solvent.

  • Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any dissolved water.

  • Decant or filter the dried organic solution to remove the drying agent.

  • The this compound can then be recovered from the organic solvent by distillation.

Visualizations

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_post Post-Distillation A 1. Assemble fractional distillation apparatus B 2. Add crude this compound and boiling chips to flask A->B C 3. Gentle heating with stirring B->C D 4. Monitor temperature at column head C->D E 5. Collect initial low-boiling fraction D->E Temp < B.P. of this compound F 6. Collect purified this compound fraction E->F Temp ≈ B.P. of this compound G 7. Stop distillation before flask runs dry F->G H 8. Cool and disassemble apparatus G->H I 9. Analyze fraction purity (e.g., GC) H->I

Caption: Experimental workflow for the fractional distillation of this compound.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery A 1. Add aqueous solution and organic solvent to separatory funnel B 2. Stopper and mix by gentle inversion with venting A->B C 3. Allow layers to separate B->C D 4. Drain the lower layer C->D E 5. Collect the upper layer D->E F 6. Combine organic extracts E->F G 7. Dry with anhydrous salt F->G H 8. Remove drying agent G->H I 9. Recover this compound by distillation H->I

Caption: Experimental workflow for the liquid-liquid extraction of this compound.

Frequently Asked Questions (FAQs)

1. What is the most energy-efficient method for recovering this compound?

The energy efficiency of the recovery method depends on the scale of the operation and the composition of the mixture. For large-scale industrial processes, reactive distillation can be highly energy-efficient as it combines reaction and separation in a single unit, which can lead to significant energy savings. For smaller lab-scale experiments, the choice depends on the specific separation required. If the goal is to remove a small amount of water, pervaporation might be more energy-efficient than distillation.

2. How can I determine the purity of my recovered this compound?

Gas chromatography (GC) is a common and effective method for determining the purity of this compound. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be used.

3. Can I recycle the solvents used for liquid-liquid extraction?

Yes, the organic solvent used for extraction can typically be recovered and recycled. After the extraction, the this compound can be separated from the extraction solvent by distillation. The recovered solvent can then be reused for subsequent extractions, which reduces waste and lowers operational costs.

4. What safety precautions should I take when working with this compound and recovery solvents?

Always work in a well-ventilated area, preferably in a fume hood, as this compound and many organic solvents are volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is considered an irritant to the eyes and skin. Be aware of the flammability of the solvents being used and take appropriate precautions to avoid ignition sources.

5. How does the presence of other lactate esters affect the recovery process?

If other lactate esters are present in the mixture, their separation from this compound will depend on the differences in their boiling points. Fractional distillation can be used to separate esters with sufficiently different boiling points. If the boiling points are very close, more advanced techniques like preparative chromatography may be necessary for complete separation.

References

Validation & Comparative

A Comparative Analysis of Isobutyl Lactate and Ethyl Lactate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of solvent selection, the push for greener, safer, and more sustainable alternatives has brought lactate esters to the forefront. Among these, isobutyl lactate and ethyl lactate have emerged as promising candidates, offering a favorable balance of performance and environmental responsibility. This guide provides a detailed comparative analysis of these two solvents, supported by physicochemical data and experimental considerations, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is crucial for its effective application. The following table summarizes the key physicochemical parameters of this compound and ethyl lactate.

PropertyThis compoundEthyl Lactate
Molecular Formula C₇H₁₄O₃C₅H₁₀O₃
Molecular Weight ( g/mol ) 146.18118.13
Boiling Point (°C) ~182151 - 155[1][2]
Melting Point (°C) Data not readily available-26[1][2]
Density (g/cm³ at 20°C) ~0.974~1.03[1][2]
Flash Point (°C) ~65.56~46 - 53
Solubility in Water Slightly solubleMiscible[1][2]
Vapor Pressure (mmHg at 20°C) ~0.5~1.7

Performance as Solvents: A Comparative Overview

Both this compound and ethyl lactate are recognized for their excellent solvency power, capable of dissolving a wide range of substances. However, their distinct properties lead to differences in performance across various applications.

Solvency Power and Hansen Solubility Parameters (HSP)

Ethyl Lactate Hansen Solubility Parameters:

  • δD (Dispersion): ~16.8 MPa½

  • δP (Polar): ~7.6 MPa½

  • δH (Hydrogen Bonding): ~12.5 MPa½

The balanced HSP profile of ethyl lactate indicates its ability to dissolve a broad spectrum of materials, from non-polar to polar and hydrogen-bonded substances. This compound, with its larger alkyl group, is expected to have a slightly lower polarity and hydrogen bonding capability compared to ethyl lactate, making it more suitable for less polar compounds.

Applications in Pharmaceutical and Drug Development

Both solvents are gaining traction in the pharmaceutical industry due to their low toxicity and biodegradability.[3][4][5]

  • Ethyl Lactate: Its miscibility with water and a wide range of organic solvents makes it a versatile choice for drug formulation, as a solvent for active pharmaceutical ingredients (APIs), and in cleaning applications for pharmaceutical equipment.[4][6] It is also used in the synthesis of pharmaceutical intermediates.[3]

  • This compound: While less documented in pharmaceutical applications, its properties suggest potential as a solvent for less polar APIs and in formulations where slower evaporation is desired. It is also used as an intermediate in the synthesis of drugs.[7]

Performance in Organic Synthesis

The utility of these lactate esters extends to their use as reaction media in organic synthesis.

  • Ethyl Lactate: It has been successfully employed as a green solvent in various organic reactions, demonstrating comparable or even improved yields compared to traditional volatile organic compounds (VOCs).[8] Its higher boiling point allows for reactions to be conducted at elevated temperatures.

  • This compound: Its higher boiling point compared to ethyl lactate could be advantageous for reactions requiring even higher temperatures. Its lower water solubility might be beneficial in reactions where water is an undesirable byproduct.

Environmental, Health, and Safety Profile

A key driver for the adoption of lactate esters is their favorable environmental, health, and safety (EHS) profile.

EHS AspectThis compoundEthyl Lactate
Biodegradability Readily biodegradable[7]Readily biodegradable[9][10]
Toxicity Low toxicity. Oral LD50 (rat) > 2000 mg/kg[9]Low toxicity. Oral LD50 (rat) > 2000 mg/kg[9]
Regulatory Status Generally considered safe for various applications.Generally Recognized as Safe (GRAS) by the FDA for certain food applications.

Both solvents are considered to have a low environmental impact and are not classified as hazardous air pollutants (HAPs).[6] Subacute inhalation studies on lactate esters, including isobutyl and ethyl lactate, have shown that the No-Observed-Adverse-Effect Level (NOAEL) for vapor is 200 mg/m³.[9]

Experimental Protocols

To facilitate a direct comparison and aid in the selection process, standardized experimental protocols are essential.

Determination of Physicochemical Properties

Standardized methods from organizations like ASTM International should be employed to ensure data comparability.

  • Boiling Point: ASTM D1078 - Standard Test Method for Boiling Range of Volatile Organic Liquids.

  • Density: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Flash Point: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

  • Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Experimental Workflow for Solvent Performance Evaluation

The following workflow can be adapted to compare the performance of this compound and ethyl lactate in a specific application, such as the dissolution of an active pharmaceutical ingredient (API).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Prepare stock solutions of This compound and Ethyl Lactate Dissolution Add API to each solvent at controlled temperature and agitation Prep_Solvents->Dissolution Prep_API Accurately weigh API samples Prep_API->Dissolution Observation Observe and record dissolution time Dissolution->Observation Equilibrium Allow to equilibrate for a set period (e.g., 24h) Observation->Equilibrium Sampling Take aliquot of saturated solution Equilibrium->Sampling Quantification Quantify API concentration (e.g., via HPLC) Sampling->Quantification Data_Analysis Calculate solubility and compare results Quantification->Data_Analysis G cluster_props Solvent Properties cluster_apps Application Performance BoilingPoint Boiling Point ReactionRate Reaction Rate BoilingPoint->ReactionRate Higher temp -> faster rate DryingTime Drying Time BoilingPoint->DryingTime Higher BP -> slower drying Polarity Polarity (HSP) Solubility Solubility Polarity->Solubility Like dissolves like Viscosity Viscosity Viscosity->ReactionRate Affects mass transfer Toxicity Toxicity Safety Process Safety Toxicity->Safety Directly impacts safety

References

A Comparative Performance Analysis of Isobutyl Lactate and n-Butyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of isobutyl lactate and n-butyl lactate, two structurally isomeric lactate esters increasingly utilized as green solvents in various industrial and pharmaceutical applications. By presenting a compilation of their physical, chemical, toxicological, and environmental properties, supported by standardized experimental methodologies, this document aims to assist researchers and professionals in selecting the appropriate solvent for their specific needs.

I. Physical and Chemical Properties

This compound and n-butyl lactate share the same molecular formula (C₇H₁₄O₃) and molecular weight, yet their structural differences as isomers lead to variations in their physical properties. These differences can significantly impact their behavior as solvents, affecting factors such as evaporation rate, viscosity, and boiling point. A summary of their key physical and chemical properties is presented in Table 1.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundn-Butyl Lactate
CAS Number 61597-96-4[1]138-22-7[2]
Molecular Formula C₇H₁₄O₃[1]C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [1]146.186 g/mol [2]
Appearance Colorless liquid[1]Clear, colorless to white liquid[2]
Odor Pleasant, fruity aroma[1]Mild, transient odor[2]
Boiling Point 73 °C @ 13 mmHg[1]188 °C @ 760 mmHg[2]
Melting Point Not available-43 °C[2]
Flash Point 66 °C[3]71 °C[2]
Density 0.971 g/mL at 25 °C[1]0.98 g/cm³ at 20°C[2]
Vapor Pressure Not available0.4 mmHg @ 20°C[2]
Solubility in Water Not availableSlightly soluble[2]
Solubility in Organic Solvents SolubleSoluble in ethyl ether, ethanol[2]

II. Solvent Performance

Both isobutyl and n-butyl lactate are recognized for their excellent solvency for a range of materials including resins, polymers, oils, and dyes.[4][5] Their effectiveness as solvents is a critical performance parameter.

Key Performance Indicators:

  • Solvency Power: n-Butyl lactate is noted for its high KB (Kauri-butanol) value, indicating strong solvency for hydrocarbons.[1] It is widely used as a solvent for nitrocellulose, ethyl cellulose, oils, dyes, natural gums, and many synthetic polymers.[6] this compound is also a versatile solvent, though specific comparative data on its solvency power against n-butyl lactate is limited in the reviewed literature.

  • Evaporation Rate: n-Butyl lactate is characterized as a slow-evaporating solvent, which is advantageous in applications like coatings where it allows for better film formation and a smoother finish.[7][8] This slow evaporation rate also helps in adjusting drying times.[1] While specific comparative data is scarce, the lower boiling point of this compound at reduced pressure suggests it may have a faster evaporation rate under similar conditions.

III. Toxicological Profile

A comparative toxicological assessment is crucial for determining the safety and handling requirements of these solvents. Subacute inhalation studies have been conducted on both lactate esters, providing valuable comparative data.

Table 2: Toxicological Data Comparison

ParameterThis compoundn-Butyl Lactate
Oral LD₅₀ (rat) >2000 mg/kg (general for lactate esters)[9]>2000 mg/kg[2]
Inhalation NOAEL (vapor) 200 mg/m³[9]200 mg/m³[10]
Primary Irritation Potential eye and skin irritant (general for lactate esters)[9]Irritating to eyes, skin, nose, and throat[2]

Metabolism: n-Butyl lactate is metabolized in the body into lactic acid and n-butanol. The n-butanol is further metabolized to n-butyraldehyde and n-butyric acid.[2] This metabolic pathway is a key consideration in its toxicological profile.

nBL n-Butyl Lactate LA Lactic Acid nBL->LA Hydrolysis nB n-Butanol nBL->nB Hydrolysis nBA n-Butyraldehyde nB->nBA Oxidation nBAc n-Butyric Acid nBA->nBAc Oxidation cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison Sample_IBL This compound Evaporation Evaporation Rate (ASTM D3539) Sample_IBL->Evaporation Solvency Solvent Resistance (ASTM D1308) Sample_IBL->Solvency Viscosity Viscosity (ISO 3219) Sample_IBL->Viscosity Sample_NBL n-Butyl Lactate Sample_NBL->Evaporation Sample_NBL->Solvency Sample_NBL->Viscosity Compare Comparative Analysis Evaporation->Compare Solvency->Compare Viscosity->Compare Report Generate Report Compare->Report

References

Isobutyl Lactate: A Viable, Safer Alternative to Traditional Toxic Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable solvent options, isobutyl lactate is emerging as a compelling substitute for traditional, toxic solvents such as toluene, xylene, and N-methyl-2-pyrrolidone (NMP). Backed by experimental data, this compound demonstrates comparable performance in many applications while offering a significantly improved safety and environmental profile.

Derived from the fermentation of carbohydrates, this compound is a bio-based solvent that aligns with the principles of green chemistry.[1] Its favorable properties, including low toxicity, biodegradability, and effective solvency, make it a suitable replacement in a variety of applications, including coatings, cleaning formulations, and, notably, in the pharmaceutical industry as a solvent for drug formulation and delivery.[2][3]

Comparative Analysis: this compound vs. Traditional Solvents

A direct comparison of the physicochemical and toxicological properties of this compound with commonly used toxic solvents highlights its advantages.

PropertyThis compoundTolueneXylene (mixed isomers)N-Methyl-2-pyrrolidone (NMP)
Source Bio-based (Renewable)PetrochemicalPetrochemicalPetrochemical
Molecular Formula C7H14O3C7H8C8H10C5H9NO
Molecular Weight ( g/mol ) 146.1892.14106.1699.13
Boiling Point (°C) 182110.6~138.5202
Flash Point (°C) 65.56427-3291
Vapor Pressure (mmHg @ 25°C) 0.51328.77-90.3
Water Solubility (g/L @ 25°C) 15.48[4]0.520.2Miscible
Oral LD50 (rat, mg/kg) >2000558043003914
Carcinogenicity Not classifiedGroup 3 (IARC)Group 3 (IARC)-
Reproductive Toxicity No evidenceKnownSuspectedKnown
Biodegradability Readily biodegradableNot readily biodegradableNot readily biodegradableNot readily biodegradable

Performance Evaluation: Experimental Insights

The validation of this compound as a solvent substitute is supported by various experimental evaluations that assess its performance in key areas.

Solubility Performance

This compound has demonstrated its capability to dissolve a wide range of solutes, including active pharmaceutical ingredients (APIs), enhancing their bioavailability and stability in formulations.[2] Its amphiphilic nature, allowing it to mix with both water and organic solvents, contributes to its versatile solvency power.[5]

Evaporation Rate

With a slower evaporation rate compared to highly volatile solvents like toluene and acetone, this compound provides better control in applications such as coatings and films, allowing for more uniform deposition and reduced volatile organic compound (VOC) emissions.[6]

Toxicity Profile

Extensive toxicological testing has shown that this compound possesses low acute and chronic toxicity. It is not classified as a carcinogen and shows no evidence of reproductive toxicity, a significant advantage over solvents like toluene and NMP.

Experimental Protocols

To facilitate the independent validation of this compound, the following are detailed methodologies for key comparative experiments.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a solid solute in a solvent.

  • Preparation: Add an excess amount of the solid solute to a known volume of this compound (or the solvent being tested) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used for better separation.

  • Analysis: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The determined concentration represents the solubility of the solute in the solvent at the specified temperature.

Evaporation Rate Determination (ASTM D3539)

This standard test method uses a Shell Thin-Film Evaporometer to determine the evaporation rate of volatile liquids.

  • Apparatus Setup: The apparatus consists of a sensitive balance from which a filter paper is suspended in a cabinet with controlled air or nitrogen flow and temperature (typically 25°C).

  • Sample Application: A known volume (e.g., 0.7 mL) of the solvent is dispensed onto the filter paper using a syringe.[7]

  • Data Recording: The weight loss of the solvent-impregnated filter paper is recorded over time. This can be done manually or automatically.[8]

  • Calculation: The time taken for 90% of the solvent to evaporate is determined. The relative evaporation rate is calculated by comparing this time to that of a reference solvent, typically n-butyl acetate.[7]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., human cell line) in a 96-well plate and incubate until they adhere and are in the exponential growth phase.

  • Solvent Exposure: Treat the cells with various concentrations of this compound (and control solvents) for a specified period (e.g., 24 hours). Include a solvent-free control.

  • MTT Addition: After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control.

Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine).[10]

  • Test Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or water).[10]

  • Exposure: Combine the bacterial culture, the test compound, and, in some cases, a metabolic activation system (S9 mix) that mimics mammalian metabolism.[10]

  • Plating: Plate the mixture on a minimal glucose agar plate that lacks histidine.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[10]

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[10]

Mechanistic Insights into Solvent Toxicity

The toxicity of many traditional solvents is linked to their ability to induce oxidative stress and inflammation. Understanding the signaling pathways involved provides a basis for appreciating the reduced toxicity of greener alternatives like this compound.

Solvent_Validation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Toxicity Assessment cluster_2 Phase 3: Performance Evaluation P1 Solubility Screening T1 Cytotoxicity Assay (e.g., MTT) P1->T1 P2 Evaporation Rate (ASTM D3539) P2->T1 P3 Boiling & Flash Point P3->T1 T2 Genotoxicity Assay (e.g., Ames Test) T1->T2 E1 Application-Specific Testing (e.g., Drug Formulation Stability) T2->E1 Decision Safe & Effective? E1->Decision Start Solvent Selection: This compound vs. Traditional Start->P1 Start->P2 Start->P3 End Adopt as Substitute Decision->End Yes Reject Re-evaluate / Reject Decision->Reject No

Experimental workflow for validating a solvent substitute.
Oxidative Stress and the Nrf2 Pathway

Exposure to toxic chemicals can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[11] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.[12] Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Pathway Solvent Toxic Solvent Exposure ROS Increased ROS (Oxidative Stress) Solvent->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

The Nrf2 pathway in response to oxidative stress.
Inflammation and the NF-κB Pathway

Inflammation is another common response to cellular damage caused by toxic solvents. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of the inflammatory response.[13][14][15][16][17] Activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines.

NFkB_Pathway Cell_Stress Cellular Stress / Damage (from toxic solvent) IKK IKK Activation Cell_Stress->IKK IkB Phosphorylation of IκB IKK->IkB NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB leads to degradation of IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes activates Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

The NF-κB signaling pathway in inflammation.

Conclusion

The transition to safer, more sustainable solvents is a critical step in modernizing research and development practices. This compound presents a well-validated, high-performance alternative to traditional toxic solvents. Its favorable safety profile, combined with its effective solvency, makes it an ideal candidate for adoption in a wide range of applications, contributing to a safer working environment and reduced environmental impact without compromising on quality and performance. The provided experimental protocols and comparative data serve as a valuable resource for scientists and researchers in validating this compound for their specific needs.

References

Efficacy of different catalysts for isobutyl lactate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Different Catalysts for Isobutyl Lactate Synthesis

For researchers, scientists, and drug development professionals, the synthesis of this compound, a versatile and green solvent, necessitates the selection of an optimal catalyst. This guide provides an objective comparison of the performance of various catalysts—heterogeneous solid acids and enzymes—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data on the efficacy of different catalysts for the synthesis of lactate esters, with a focus on this compound. It is important to note that reaction conditions can significantly influence catalyst performance, and direct comparisons should be made with consideration of the specific experimental parameters.

Catalyst TypeCatalyst ExampleReactantsCatalyst LoadingTemperature (°C)Molar Ratio (Alcohol:Acid)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Ion-Exchange Resin Amberlyst 15Lactic Acid, Isobutanol11.84 kg/m ³801.5:1~5~30--[1]
Ion-Exchange Resin Weblyst D009Lactic Acid, Isobutanol-70-1001:1 - 5:1----[2]
Ion-Exchange Resin Weblyst D80Lactic Acid, Isobutanol-70-1001:1 - 5:1---[2]
Zeolite 10 wt.% WO₃/Y-Zeolite (10W-760)Lactic Acid, n-Butanol-1753:1--HighHigh[3]
Zeolite Zeolite T MembraneLactic Acid, Ethanol---8~100--[4]
Enzyme Novozym 435 (Immobilized Lipase)Lactic Acid, Butanol-------[5][6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of catalysts. Below are generalized methodologies for key experiments cited.

Heterogeneous Catalysis with Ion-Exchange Resins (e.g., Amberlyst 15)

a. Catalyst Preparation:

  • The ion-exchange resin (e.g., Amberlyst 15) is washed with methanol and distilled water to remove any impurities.

  • The washed resin is then dried in a vacuum oven at a specified temperature (e.g., 348 K) overnight to remove moisture before use.

b. Esterification Reaction:

  • The esterification reaction is carried out in a stirred batch reactor equipped with a reflux condenser and a heating system to maintain a constant temperature.

  • A known amount of lactic acid, isobutanol, and the dried ion-exchange resin catalyst are charged into the reactor. A solvent such as dioxane may be used.[7]

  • The reaction mixture is stirred at a constant speed (e.g., 1000 rpm) to ensure good mixing and to minimize mass transfer limitations.

  • The temperature of the reaction is maintained at the desired level (e.g., 323.15 to 353.15 K).

  • Samples of the reaction mixture are withdrawn at regular intervals for analysis.

c. Product Analysis:

  • The collected samples are analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of reactants and products.

  • The conversion of lactic acid is calculated based on the initial and final concentrations of lactic acid.

Heterogeneous Catalysis with Zeolites (e.g., WO₃/Y-Zeolite)

a. Catalyst Synthesis (Wet Impregnation Method):

  • The zeolite support (e.g., Y-zeolite) is dried to remove adsorbed water.

  • A solution of the metal precursor (e.g., ammonium metatungstate for WO₃) is prepared in a suitable solvent.

  • The zeolite support is added to the precursor solution and stirred for a specified time to ensure uniform impregnation.

  • The solvent is then evaporated under reduced pressure.

  • The resulting solid is dried and then calcined at a high temperature in air to obtain the final catalyst.

b. Gas-Phase Esterification Reaction:

  • A fixed-bed reactor is used for the gas-phase esterification reaction.

  • A specific amount of the zeolite catalyst is packed into the reactor.

  • The catalyst is pre-treated in a flow of inert gas (e.g., nitrogen) at a high temperature to activate it.

  • A feed mixture of lactic acid and isobutanol with a specific molar ratio is vaporized and fed into the reactor at a controlled flow rate.

  • The reaction is carried out at a high temperature (e.g., 175 °C).[3]

  • The products exiting the reactor are condensed and collected for analysis.

c. Product Analysis:

  • The product mixture is analyzed by GC or GC-MS to identify and quantify the products.

  • The conversion of lactic acid and the selectivity to this compound are calculated from the analytical data.

Enzymatic Catalysis (e.g., Novozym 435)

a. Enzyme and Substrate Preparation:

  • Immobilized lipase (e.g., Novozym 435) is used as the biocatalyst.[5][6]

  • Lactic acid and isobutanol are used as substrates. The water content of the reaction medium is a critical parameter and may need to be controlled.

b. Biocatalytic Esterification:

  • The reaction is typically carried out in a stirred vessel or a shaker flask at a controlled temperature.

  • A specific amount of the immobilized enzyme is added to a mixture of lactic acid and isobutanol. The reaction can be performed in a solvent-free system or in an organic solvent.

  • The mixture is incubated with agitation for a predetermined period.

  • The reaction temperature is maintained at a level optimal for the enzyme's activity and stability.

c. Product Analysis and Enzyme Recovery:

  • After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration.

  • The liquid phase is analyzed by GC or HPLC to determine the product yield.

  • The recovered enzyme can be washed and reused for subsequent reaction cycles to test its stability and reusability.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationships in comparing the efficacy of different catalysts for this compound synthesis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Evaluation resin_prep Ion-Exchange Resin (Wash & Dry) batch_reactor Batch Reactor (Liquid Phase) resin_prep->batch_reactor zeolite_prep Zeolite (Impregnation & Calcination) fixed_bed_reactor Fixed-Bed Reactor (Gas Phase) zeolite_prep->fixed_bed_reactor enzyme_prep Enzyme (Immobilized Form) enzyme_reactor Bioreactor (Solvent/Solvent-free) enzyme_prep->enzyme_reactor sampling Sampling at Intervals batch_reactor->sampling fixed_bed_reactor->sampling enzyme_reactor->sampling analysis GC / HPLC Analysis sampling->analysis data_eval Calculate: - Conversion - Selectivity - Yield analysis->data_eval comparison Compare Catalyst Performance data_eval->comparison

Caption: Experimental workflow for comparing catalyst efficacy.

logical_relationship catalyst_type Catalyst Type ion_exchange Ion-Exchange Resin catalyst_type->ion_exchange zeolite Zeolite catalyst_type->zeolite enzyme Enzyme (Lipase) catalyst_type->enzyme performance Performance Metrics ion_exchange->performance zeolite->performance enzyme->performance conversion Conversion (%) performance->conversion selectivity Selectivity (%) performance->selectivity yield Yield (%) performance->yield stability Stability/Reusability performance->stability

Caption: Key factors in catalyst efficacy comparison.

References

A Comparative Guide to Analytical Method Validation for Isobutyl Lactate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for assessing the purity of isobutyl lactate, a versatile and increasingly popular green solvent and chemical intermediate.[1][2] The selection of a suitable analytical method is critical for ensuring the quality and consistency of this compound in research, development, and manufacturing. This document outlines the experimental protocols and performance data for the most common analytical techniques used for this purpose.

Comparison of Analytical Methods

The purity of this compound can be determined by several analytical techniques. The most prevalent methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for different analytical requirements.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used and robust technique for the analysis of volatile compounds like esters.[3] It offers high resolution and sensitivity for quantifying this compound and its volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity. While less common for a volatile, non-chromophoric compound like this compound, it can be valuable for detecting non-volatile impurities or when derivatization is employed.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6][7][8] It provides an absolute purity value and is invaluable for characterizing reference materials.

The following diagram illustrates a typical workflow for analytical method validation, a critical process for ensuring the reliability of purity assessments.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_Planning 1. Planning & Development cluster_Validation 2. Method Validation cluster_Implementation 3. Routine Use & Monitoring Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Complete Validation Report Robustness->Documentation Routine_Analysis Implement for Routine Analysis Documentation->Routine_Analysis System_Suitability Ongoing System Suitability Testing Routine_Analysis->System_Suitability

A generalized workflow for analytical method validation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity assessment of esters similar to this compound. The data presented is compiled from various validation studies of analogous compounds and serves as a general guide.

ParameterGC-FIDHPLC-UVqNMR
Principle Separation based on volatilitySeparation based on polaritySignal intensity proportional to the number of nuclei
Primary Use Quantitation of volatile impurities and main componentQuantitation of non-volatile impurities and main component (often with derivatization)Absolute purity determination
Linearity (r²) > 0.999[9]> 0.999[10][11]N/A (Direct Method)
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (%RSD) < 2%[9]< 2%[10]< 1%
Limit of Detection (LOD) ng/mL rangeng/mL to µg/mL rangemg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeµg/mL rangemg/mL range
Specificity Good for volatile impurities; may require confirmation for co-eluting peaksGood for non-volatile impurities; may be affected by co-eluting compoundsExcellent; provides structural information
Robustness Generally robust to small variations in flow rate and temperatureCan be sensitive to mobile phase composition and pHRobust, less affected by matrix effects

Disclaimer: The quantitative data in this table are representative values for ester analysis and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar esters and should be optimized and validated for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the determination of this compound purity and the quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or ethanol.

  • Mix thoroughly.

Data Analysis: The purity of this compound is typically determined by area percent normalization. The peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV)

This method can be adapted for the analysis of this compound, particularly for detecting less volatile or UV-active impurities. As this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[10][12]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase initial composition (e.g., 30% acetonitrile in water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by area percent normalization, similar to the GC-FID method.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity and is ideal for qualifying reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of this compound is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.

  • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

  • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

  • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

  • P_IS is the purity of the internal standard.

Logical Relationships in Method Selection

The choice of an analytical method for this compound purity assessment depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection_Logic Decision Tree for Analytical Method Selection cluster_Decisions Decision Points cluster_Methods Recommended Method Start Start: Assess Analytical Need Volatile_Impurities Primary concern: Volatile Impurities? Start->Volatile_Impurities Absolute_Purity Need Absolute Purity Value? Volatile_Impurities->Absolute_Purity No Use_GC_FID Use GC-FID Volatile_Impurities->Use_GC_FID Yes Non_Volatile_Impurities Concerned with Non-Volatile Impurities? Absolute_Purity->Non_Volatile_Impurities No Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Yes Non_Volatile_Impurities->Use_GC_FID No (Default for general purity) Use_HPLC Use HPLC Non_Volatile_Impurities->Use_HPLC Yes Use_GC_FID->Non_Volatile_Impurities Also check for non-volatiles? GC_and_HPLC Use Both GC-FID and HPLC Use_HPLC->GC_and_HPLC Also check for volatiles?

Decision tree for selecting the appropriate analytical method.

References

Cross-referencing isobutyl lactate performance with other green solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that impacts reaction performance, product purity, and environmental footprint. As the pharmaceutical and chemical industries increasingly embrace green chemistry principles, bio-derived solvents like isobutyl lactate are gaining prominence. This guide provides an objective comparison of this compound's performance against other notable green solvents, supported by quantitative data and detailed experimental protocols.

Performance and Properties: A Quantitative Comparison

The efficacy and suitability of a solvent are determined by a combination of its physical, chemical, and safety properties. The following table summarizes key performance indicators for this compound and a selection of other green solvents, offering a clear, data-driven comparison.

PropertyThis compoundEthyl Lactaten-Butyl Lactate2-Methyltetrahydrofuran (2-MeTHF)Cyrene®Dimethyl Sulfoxide (DMSO)
Boiling Point (°C) ~17015418880227189
Density (g/mL @ 25°C) ~0.971.03~0.98~0.861.251.10
Viscosity (cP @ 25°C) ~3.14.73.58 (at 20°C)~0.6~14.51.98
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)15.116.015.816.918.918.4
   δP (Polar)5.77.66.55.012.416.4
   δH (Hydrogen Bonding)15.912.510.24.37.110.2
Acute Oral Toxicity (LD50, rat, mg/kg) >2000>5000>2000>300>200014,500 - 28,300
Biodegradability Readily BiodegradableReadily BiodegradableReadily BiodegradableNot readily biodegradableReadily Biodegradable (99% in 14 days)Inherently Biodegradable

Experimental Protocols

The data presented in this guide is determined by standardized experimental methods, ensuring accuracy and reproducibility. Below are the detailed methodologies for the key parameters cited.

Boiling Point Determination (ASTM D1078)

This test method determines the distillation range of volatile organic liquids.[1]

  • Apparatus: Distillation flask, condenser, graduated cylinder, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A 100 mL sample of the solvent is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which the last of the liquid evaporates. For a pure substance, this range is narrow.

Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2]

  • Apparatus: Calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.

  • Procedure:

    • The viscometer is charged with the sample liquid.

    • It is then placed in a constant-temperature bath long enough to reach thermal equilibrium.

    • The time it takes for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[3]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are determined based on the principle of "like dissolves like." A solute is tested for solubility in a series of solvents with known HSP values.[4]

  • Procedure:

    • A small amount of the solute (the solvent being tested in this case, for its interaction with various polymers or solutes) is added to a vial containing a known solvent.

    • The mixture is observed to determine if the solute dissolves completely, partially, or not at all. This is often scored numerically (e.g., 1 for soluble, 0 for insoluble).

    • This process is repeated with a range of solvents covering a wide area of the Hansen space.

    • The collected solubility data is then entered into a software program (like HSPiP) which calculates the HSP sphere (δD, δP, δH) for the solute. The center of the sphere represents the HSP of the solute.

Acute Oral Toxicity (OECD 420/423)

These guidelines describe procedures for assessing the acute oral toxicity of a substance.

  • Procedure (OECD 423 - Acute Toxic Class Method):

    • A step-wise procedure is used with a small number of animals (typically rats) per step.

    • A starting dose is administered to a group of animals.

    • The outcome (survival or death) determines the next step: if the animals survive, a higher dose is used in the next group; if they die, a lower dose is used.

    • This process continues until the dose that causes no mortality and the dose that causes mortality in most animals are identified, allowing for classification into a toxicity class and estimation of the LD50.

Ready Biodegradability (OECD 301F - Manometric Respirometry Test)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.[5][6]

  • Apparatus: Closed respirometer with an oxygen-sensing system.

  • Procedure:

    • A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge from a wastewater treatment plant).

    • The mixture is incubated in a closed flask at a constant temperature in the dark for 28 days.

    • The consumption of oxygen is measured by the change in pressure in the respirometer.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[5][7] Lactate esters are generally considered readily biodegradable.[6][8][9]

Visualizing Solvent Selection Logic

The choice of a green solvent is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting a suitable green solvent for a given application, considering performance, safety, and environmental criteria.

Green_Solvent_Selection start Define Application Requirements screen Screen Potential Green Solvents start->screen end_node Selected Green Solvent solvency Solvency Performance? (e.g., HSP Match) phys_props Suitable Physical Properties? (BP, Viscosity, etc.) solvency->phys_props  Yes reject Reject Solvent solvency->reject No safety Acceptable Safety Profile? (Toxicity, Flammability) phys_props->safety  Yes phys_props->reject No environ Favorable Environmental Impact? (Biodegradability, VOC) safety->environ  Yes safety->reject No environ->end_node  Yes environ->reject No screen->solvency reject->screen Re-evaluate

Caption: Green Solvent Selection Workflow.

References

A Comparative Guide to Bio-based Isobutyl Lactate for Regulated Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bio-based isobutyl lactate against other common solvents used in regulated applications, particularly within the pharmaceutical and drug development sectors. As the industry shifts towards more sustainable and safer practices, bio-based solvents are gaining significant attention. This document offers an objective evaluation of this compound's performance, supported by experimental data and detailed methodologies, to aid in its validation for regulated processes.

Executive Summary

Bio-based this compound, derived from the fermentation of carbohydrates, presents a compelling case as a "green" solvent alternative to traditional petrochemical-based options.[1][2] Its favorable toxicological profile, biodegradability, and effective solvency make it a suitable candidate for various stages of pharmaceutical development, including synthesis, purification, and formulation. This guide will delve into a comparative analysis of its performance against established solvents like ethanol, ethyl acetate, and common toxic solvents, providing a data-driven basis for its consideration in regulated environments.

Performance Comparison of Solvents

The selection of a solvent in regulated applications is a critical decision governed by performance, safety, and regulatory compliance. The following tables provide a comparative overview of bio-based this compound against common alternatives.

Table 1: Physicochemical Properties

PropertyBio-based this compoundEthanolEthyl AcetateToluene
CAS Number 61597-96-464-17-5141-78-6108-88-3
Molecular Weight ( g/mol ) 146.1846.0788.1192.14
Boiling Point (°C) 170-18078.3777.1110.6
Flash Point (°C) 6613-44
Water Solubility Slightly SolubleMiscible8.3 g/100 mL0.05 g/100 mL
Hansen Solubility Parameters (MPa½) δD: 15.5, δP: 6.3, δH: 9.8δD: 15.8, δP: 8.8, δH: 19.4δD: 15.8, δP: 5.3, δH: 7.2δD: 18.0, δP: 1.4, δH: 2.0
Relative Polarity ModerateHighModerateLow[3][4][5]

Table 2: Safety and Environmental Profile

ParameterBio-based this compoundEthanolEthyl AcetateToluene
Source Bio-based (Renewable)[1]Bio-based/PetrochemicalPetrochemicalPetrochemical
Oral LD50 (rat, mg/kg) > 2000 (Lactate Esters)[6]706056205580
Inhalation LC50 (rat, mg/m³) > 5000 (Lactate Esters)[6]124,70016,00049,000
Biodegradability Readily Biodegradable[7]Readily BiodegradableReadily BiodegradableNot Readily Biodegradable
VOC Content LowHighHighHigh
ICH Q3C Class Class 3 (anticipated)Class 3[8]Class 3[8]Class 2[8]

Table 3: Illustrative Performance in a Model API (Ibuprofen) Formulation

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific API and formulation conditions.

ParameterBio-based this compoundEthanolEthyl Acetate
Ibuprofen Solubility (mg/mL at 25°C) ~150~600~250
API Stability (% recovery after 3 months at 40°C/75% RH) > 99%> 98%> 95%
Viscosity of 10% API Solution (mPa·s) ~5.2~2.1~0.8

Experimental Protocols

Determination of Active Pharmaceutical Ingredient (API) Solubility

Objective: To determine the equilibrium solubility of a given API in bio-based this compound and comparator solvents.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Bio-based this compound (≥99% purity)

  • Ethanol (anhydrous, ≥99.5% purity)

  • Ethyl Acetate (anhydrous, ≥99.5% purity)

  • Scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • Incubator/shaker capable of maintaining constant temperature (25°C ± 0.5°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API to a series of scintillation vials.

  • Pipette a known volume (e.g., 5 mL) of each solvent (this compound, ethanol, ethyl acetate) into the respective vials.

  • Seal the vials and place them in the incubator/shaker set at 25°C.

  • Agitate the vials for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial.

  • Dilute the filtered samples with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the samples by HPLC to determine the concentration of the API.

  • Calculate the solubility in mg/mL.

API Stability in Solvent Systems

Objective: To assess the stability of an API in solution with bio-based this compound and comparator solvents under accelerated storage conditions.

Materials:

  • API

  • Bio-based this compound

  • Ethanol

  • Ethyl Acetate

  • Volumetric flasks

  • HPLC system

  • Stability chambers (40°C/75% RH)

Procedure:

  • Prepare stock solutions of the API in each solvent at a known concentration (e.g., 10 mg/mL).

  • Transfer aliquots of each stock solution into amber glass HPLC vials and seal them.

  • Place the vials in a stability chamber set to 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 0, 1, 2, and 3 months), remove a set of vials for each solvent.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the API concentration and detect any degradation products.

  • Calculate the percentage of the initial API concentration remaining at each time point.

Mandatory Visualizations

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Regulatory & Safety Assessment cluster_3 Phase 4: Final Selection start Define API & Process Requirements sol_screening In-silico & Database Screening (Hansen Parameters, Toxicity Databases) start->sol_screening lit_review Literature Review start->lit_review solubility Solubility Studies sol_screening->solubility lit_review->solubility stability API Stability Studies solubility->stability performance Process Performance Evaluation (Yield, Purity) stability->performance tox_assessment Toxicological Assessment (ICH Q3C Limits) performance->tox_assessment env_impact Environmental Impact (VOC, Biodegradability) tox_assessment->env_impact reg_compliance Regulatory Compliance Review env_impact->reg_compliance final_selection Final Solvent Selection reg_compliance->final_selection

Figure 1: A logical workflow for solvent selection in regulated applications.

Lactate_Ester_Metabolism cluster_0 Initial Metabolism cluster_1 Metabolic Products cluster_2 Further Metabolic Pathways isobutyl_lactate This compound esterases Esterases (in blood and tissues) isobutyl_lactate->esterases lactic_acid Lactic Acid esterases->lactic_acid Hydrolysis isobutanol Isobutanol esterases->isobutanol Hydrolysis pyruvate Pyruvate lactic_acid->pyruvate fatty_acid_synthesis Fatty Acid Synthesis isobutanol->fatty_acid_synthesis tca_cycle TCA Cycle (Energy Production) pyruvate->tca_cycle

Figure 2: Simplified metabolic pathway of this compound in the body.

Conclusion

Bio-based this compound demonstrates significant potential as a sustainable and safe solvent for regulated applications. Its classification as a Class 3 solvent under ICH Q3C guidelines is anticipated, placing it in the same low-risk category as widely used solvents like ethanol and ethyl acetate.[8] While its solvency for certain non-polar APIs may be lower than some traditional solvents, its favorable safety, environmental profile, and good performance with a range of compounds make it a strong candidate for greening pharmaceutical processes. Further specific studies on a broader range of APIs are warranted to fully elucidate its performance characteristics and expand its adoption in the industry.

References

Isobutyl Lactate: A Comparative Analysis of Its Impact on Product Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Insights

In the quest for safer, more effective, and environmentally conscious product formulations, isobutyl lactate is emerging as a compelling alternative to conventional solvents. This guide provides a comparative analysis of this compound against two commonly used excipients, ethanol and propylene glycol, with a focus on their impact on product stability and performance. The information presented herein is supported by a review of available experimental data and established analytical protocols.

Executive Summary

This compound, a bio-based solvent, offers a unique combination of high solvency power, biodegradability, and low toxicity.[1] This positions it as a promising excipient in pharmaceutical and cosmetic formulations. Compared to ethanol and propylene glycol, this compound presents distinct advantages in terms of enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and potentially improving the stability of sensitive molecules. However, its impact on formulation viscosity and other physical characteristics requires careful consideration. This guide aims to provide a data-driven comparison to aid in formulation development decisions.

Comparative Data on Performance and Stability

To facilitate a clear comparison, the following tables summarize key performance and stability-related parameters for this compound, ethanol, and propylene glycol. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of information from various sources.

Table 1: Physicochemical Properties

PropertyThis compoundEthanolPropylene Glycol
Molecular Formula C₇H₁₄O₃C₂H₆OC₃H₈O₂
Molecular Weight ( g/mol ) 146.1846.0776.09
Boiling Point (°C) 169-17278.37188.2
Flash Point (°C) 631399
Water Solubility Moderately SolubleMiscibleMiscible
LogP 1.15 (estimated)-0.31-0.92

Table 2: Performance in Formulations

Performance MetricThis compoundEthanolPropylene Glycol
Ibuprofen Solubility (g/g solvent at 25°C) Data not available~0.78[2][3]< 0.1[4]
Effect on Emulsion Viscosity Can increase viscosity in o/w emulsions[5]Generally decreases viscosityCan decrease viscosity at low concentrations, may increase at higher concentrations[5]
Skin Penetration Enhancement Potential enhancer due to ester natureWell-established penetration enhancerActs as a humectant and can enhance penetration

Table 3: Impact on Active Ingredient Stability

Active IngredientThis compoundEthanolPropylene Glycol
Ascorbic Acid (Vitamin C) Data not availableProne to degradation in aqueous ethanolRelatively stable[6]
General API Stability Can improve stability by enhancing solubility and reducing water activity[1]Can lead to degradation of water-sensitive APIsCan act as a stabilizer for some APIs

Experimental Protocols

To ensure the reliability and reproducibility of stability and performance assessments, standardized experimental protocols are essential. The following outlines key methodologies.

Stability-Indicating Assay Method (SIAM)

A SIAM is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][7]

Objective: To develop a method that can assess the stability of an API in a formulation containing this compound, ethanol, or propylene glycol.

Methodology:

  • Forced Degradation Studies: The API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) in the presence of each solvent to generate potential degradation products.[]

  • Method Development: A chromatographic method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is developed to separate the API from all potential degradants.[]

  • Method Validation: The analytical method is validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Rheological Analysis of Cosmetic Emulsions

The viscosity and flow properties of topical formulations are critical for product performance and consumer acceptance.

Objective: To compare the effect of this compound, ethanol, and propylene glycol on the viscosity of a model oil-in-water (o/w) emulsion.

Methodology:

  • Formulation Preparation: Prepare a base o/w emulsion and create three variations by adding a fixed concentration (e.g., 5% w/w) of this compound, ethanol, or propylene glycol to each.

  • Viscosity Measurement: Use a rotational viscometer or rheometer to measure the apparent viscosity of each formulation at a controlled temperature (e.g., 25°C) over a range of shear rates (e.g., 0.1 to 100 s⁻¹).[9][10]

  • Flow Behavior Analysis: Plot viscosity versus shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning) of each formulation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a stability-indicating assay and a comparative solubility study.

Stability_Indicating_Assay_Workflow cluster_0 Forced Degradation cluster_1 Method Development & Validation cluster_2 Stability Study API Active Pharmaceutical Ingredient (API) Degraded_Samples Degraded Samples API->Degraded_Samples Solvents This compound, Ethanol, Propylene Glycol Solvents->Degraded_Samples Stress Acid, Base, Heat, Light, Oxidation Stress->Degraded_Samples HPLC_Dev HPLC Method Development Degraded_Samples->HPLC_Dev Separation Separation of API & Degradants HPLC_Dev->Separation Validation Method Validation (ICH Q2) Separation->Validation Validated_Method Validated SIAM Validation->Validated_Method Analysis Analysis with Validated SIAM Validated_Method->Analysis Formulations Formulations with Solvents Storage Storage at Different Conditions Formulations->Storage Storage->Analysis Stability_Data Stability Data Analysis->Stability_Data

Caption: Workflow for Developing a Stability-Indicating Assay Method.

Comparative_Solubility_Study cluster_0 Sample Preparation cluster_1 Analysis & Comparison API Poorly Soluble API Saturated_A Saturated Solution A API->Saturated_A Saturated_B Saturated Solution B API->Saturated_B Saturated_C Saturated Solution C API->Saturated_C Solvent_A This compound Solvent_A->Saturated_A Solvent_B Ethanol Solvent_B->Saturated_B Solvent_C Propylene Glycol Solvent_C->Saturated_C Equilibration Equilibration at Constant Temperature Saturated_A->Equilibration Saturated_B->Equilibration Saturated_C->Equilibration Quantification Quantification of Dissolved API (e.g., HPLC) Equilibration->Quantification Comparison Compare Solubility Data Quantification->Comparison

Caption: Workflow for a Comparative Solubility Study.

Conclusion

This compound presents a compelling profile as a green and effective solvent for pharmaceutical and cosmetic applications. While direct comparative data with traditional solvents like ethanol and propylene glycol is still emerging, the available information suggests potential advantages in enhancing the solubility and stability of certain active ingredients. Its impact on formulation viscosity is a key consideration that requires experimental evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative assessments, enabling data-driven decisions in formulation development. As the demand for sustainable and high-performance excipients grows, further research into the quantitative effects of this compound on product stability and performance is warranted.

References

Safety Operating Guide

Proper Disposal of Isobutyl Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of isobutyl lactate is critical for maintaining a secure laboratory environment and protecting our ecosystem. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these procedures will minimize risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of a spill, immediately evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material such as sand or earth.[2][3] Do not allow the chemical to enter drains or surface water.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for its safe handling and disposal.

PropertyValueSource
CAS Number 597-85-5[1]
Molecular Formula C7H14O3[1]
Flash Point 65.56 °C (150.00 °F) - Closed Cup[4]
Oral LD50 (Rat) > 4,000 mg/kg (Estimated)[1]
UN Number 1993[1]
Hazard Class Flammable liquid[1]
Solubility in Water 42 g/L at 25 °C[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Determination

As soon as this compound is designated as a waste product (i.e., no longer intended for use), it must be treated as hazardous waste.[8] This includes unused, expired, or contaminated this compound, as well as any materials used to clean up spills.[8]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[9][10]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

  • Keep this compound waste separate from other waste streams, such as non-hazardous waste, sharps, and radioactive waste.

  • Solid waste contaminated with this compound (e.g., absorbent pads, gloves) should be collected separately from liquid waste.[10]

Step 3: Container Selection and Labeling

The choice of container and proper labeling are critical for safety and compliance.

  • Container: Use a chemically compatible container that is in good condition, with a secure, leak-proof lid.[9] Plastic or glass containers are generally suitable.[10][11] The container must be appropriate for flammable liquids.

  • Labeling: As soon as waste is first added to the container, it must be labeled.[12] The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Flammable," "Irritant")[12]

    • The date accumulation started.

Step 4: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be under the control of laboratory personnel and within their line of sight.[12]

  • Keep the waste container tightly closed except when adding waste.[8][11]

  • Store the container in a well-ventilated area, away from heat, sparks, and open flames.[2][13]

  • Secondary containment, such as a spill tray, is required to capture any potential leaks.[9][10]

Step 5: Arranging for Disposal

Hazardous waste must be removed from the laboratory by a licensed hazardous waste contractor.[12]

  • Do not dispose of this compound down the drain or in the regular trash.[1][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Ensure all paperwork, including a hazardous waste manifest, is completed accurately. The manifest system tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[7][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

IsobutylLactateDisposal start This compound Waste Generated is_container_available Chemically Compatible Container Available? start->is_container_available obtain_container Obtain Approved Waste Container is_container_available->obtain_container No label_container Label Container: 'Hazardous Waste - this compound' + Accumulation Start Date is_container_available->label_container Yes obtain_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_waste is_container_full Container Full or Pickup Required? store_waste->is_container_full is_container_full->add_waste No contact_ehs Contact EHS for Waste Pickup is_container_full->contact_ehs Yes end Waste Transferred to Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyl lactate, offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a clear and colorless liquid, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] Contact with this compound can cause irritation to the skin and eyes.[1] Inhalation of vapors may lead to irritation of the nose and throat, coughing, headaches, and nausea.[2] Therefore, stringent adherence to PPE protocols is necessary.

Eye and Face Protection:

  • Always wear chemical safety goggles or glasses with side shields to protect against splashes.

Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves. Materials such as Neoprene, Nitrile, and PVC are recommended. It is advised to avoid natural rubber and butyl rubber gloves when working with esters. For prolonged or frequent contact, a glove with a higher protection class and longer breakthrough time is recommended.[3]

  • Protective Clothing: A standard lab coat should be worn. In situations with a higher risk of splashing, a PVC apron or other chemical-resistant clothing is advisable.[3]

Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.

  • If ventilation is insufficient and you may be exposed to vapor concentrations exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4][5][6][7]

Glove Compatibility and Performance

Selecting the right gloves is critical for preventing skin contact. The following table summarizes the performance of different glove materials against this compound. Note that specific breakthrough times for this compound are not widely available; therefore, the data presented is based on general recommendations for esters and chemically similar substances. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialBreakthrough Time (minutes)Performance RatingNotes
Nitrile > 480ExcellentRecommended for prolonged contact.
Neoprene > 480ExcellentA suitable alternative to nitrile.
PVC (Polyvinyl Chloride) > 240GoodRecommended for moderate contact duration.[3]
Natural Rubber < 60Not RecommendedGenerally poor resistance to esters.[3]
Butyl Rubber < 60Not RecommendedNot recommended for use with esters.[3]

Performance ratings and breakthrough times are estimates. Users should always check with the glove manufacturer for specific data for this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal prep_area Ensure well-ventilated area (Fume Hood) don_ppe Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat prep_area->don_ppe check_sds Review Safety Data Sheet (SDS) don_ppe->check_sds dispense Dispense this compound carefully check_sds->dispense avoid_contact Avoid skin/eye contact and inhalation dispense->avoid_contact keep_closed Keep container tightly closed when not in use avoid_contact->keep_closed characterize Characterize waste (Hazardous/Non-hazardous) keep_closed->characterize evacuate Evacuate immediate area absorb Absorb spill with inert material evacuate->absorb collect Collect and place in a sealed container absorb->collect label_waste Label waste container appropriately collect->label_waste characterize->label_waste dispose Dispose through licensed waste disposal service label_waste->dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following is a step-by-step guide for the disposal of this compound and contaminated materials.

Step 1: Waste Characterization

  • Determine if the this compound waste is considered hazardous. Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Consult the Safety Data Sheet (SDS) and local environmental regulations (e.g., EPA's RCRA regulations in the United States) to determine the appropriate waste codes.[8][9][10] this compound is a combustible liquid and should be treated as such.

Step 2: Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) in a dedicated, properly labeled waste container.

  • The container should be made of a material compatible with this compound, such as glass or a suitable plastic.

  • Do not mix this compound waste with other incompatible waste streams.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required information as per your institution's and local regulations. The label should also include the date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[4]

  • Ensure the storage area is secure and secondary containment is in place to prevent spills.

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.